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  • Product: 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde
  • CAS: 383136-14-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde: Synthesis, Characterization, and Potential Applications

Introduction 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole ring N-substituted with a 4-methylpyridine moiety and bearing a carbaldehyde group at the 2-position of the p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole ring N-substituted with a 4-methylpyridine moiety and bearing a carbaldehyde group at the 2-position of the pyrrole. This molecule belongs to the broader class of N-heteroarylpyrroles, which are of significant interest in medicinal chemistry and materials science.[1] The pyrrole scaffold is a core component in numerous natural products and pharmaceuticals, valued for its diverse biological activities.[2][3] The aldehyde functionality, in particular, serves as a versatile synthetic handle for the construction of more complex molecular architectures through various chemical transformations.[4]

The strategic combination of a pyridine ring, a known pharmacophore with a wide range of biological activities, and a reactive pyrrole-2-carbaldehyde motif suggests that this compound could be a valuable intermediate for the development of novel therapeutics and functional materials.[2] This guide provides a comprehensive overview of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde, detailing its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, expected analytical and spectroscopic characterization, and a discussion of its potential applications for researchers in drug discovery and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde is presented in Table 1. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 383136-14-9[5][6]
Molecular Formula C₁₁H₁₀N₂O[5][6]
Molecular Weight 186.21 g/mol [6]
IUPAC Name 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde[5]
Canonical SMILES CC1=CC=NC(N2C=CC=C2C=O)=C1[5]
InChI Key WGNIPPLJCMCISL-UHFFFAOYSA-N[5]

Proposed Synthesis

Logical Framework for the Proposed Synthesis

The Paal-Knorr reaction is a classic and efficient method for synthesizing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[7] In this case, 2-amino-4-methylpyridine would serve as the primary amine. The subsequent Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like pyrroles.[8] This two-step sequence provides a reliable pathway to the target molecule.

Synthesis_Workflow cluster_step1 Step 1: Paal-Knorr Pyrrole Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation amine 2-Amino-4-methylpyridine reaction1 Acid Catalyst (e.g., Acetic Acid) Heat amine->reaction1 diketone 2,5-Dimethoxytetrahydrofuran (1,4-Dicarbonyl Precursor) diketone->reaction1 pyrrole 1-(4-Methylpyridin-2-yl)-1H-pyrrole pyrrole_input 1-(4-Methylpyridin-2-yl)-1H-pyrrole reaction1->pyrrole Condensation & Cyclization reaction2 Electrophilic Aromatic Substitution pyrrole_input->reaction2 vilsmeier_reagent POCl₃, DMF vilsmeier_reagent->reaction2 product 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde reaction2->product Formylation

Caption: Proposed two-step synthesis of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on standard methodologies for Paal-Knorr and Vilsmeier-Haack reactions. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be necessary to achieve optimal yields.

Step 1: Synthesis of 1-(4-Methylpyridin-2-yl)-1H-pyrrole (via Paal-Knorr Reaction)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylpyridine (1.0 eq) in glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature and pour it into a beaker containing ice water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-(4-methylpyridin-2-yl)-1H-pyrrole.

Step 2: Synthesis of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde (via Vilsmeier-Haack Reaction)

  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF, solvent and reagent) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Addition of Pyrrole: Dissolve 1-(4-methylpyridin-2-yl)-1H-pyrrole (1.0 eq) from Step 1 in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-3 hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Then, add a saturated aqueous solution of sodium acetate and stir vigorously.

  • Work-up and Extraction: Make the solution alkaline by the slow addition of an aqueous sodium hydroxide solution. Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: After filtration, concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde.

Spectroscopic and Analytical Characterization

As no published spectroscopic data for 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde is available, this section will describe the expected spectral features based on the analysis of analogous compounds such as pyrrole-2-carbaldehyde and its N-substituted derivatives.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two distinct aromatic systems.

    • Aldehyde Proton: A singlet in the downfield region, typically around δ 9.5-9.6 ppm.

    • Pyrrole Protons: Three protons on the pyrrole ring, exhibiting characteristic coupling patterns. The proton adjacent to the aldehyde group would appear as a doublet of doublets.

    • Pyridine Protons: Three protons on the 4-methylpyridine ring, showing distinct chemical shifts and coupling constants.

    • Methyl Protons: A singlet corresponding to the methyl group on the pyridine ring, expected in the upfield region (around δ 2.4 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show 11 distinct signals corresponding to the 11 carbon atoms in the molecule.

    • Aldehyde Carbonyl: A signal in the highly deshielded region, typically around δ 180 ppm.

    • Aromatic Carbons: Signals for the carbons of the pyrrole and pyridine rings would appear in the aromatic region (δ 110-160 ppm).

    • Methyl Carbon: An upfield signal for the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1660-1690 cm⁻¹.

  • C-H Stretch (Aldehyde): A characteristic weak to medium band around 2820-2850 cm⁻¹ and another near 2720-2750 cm⁻¹.

  • Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (186.21 m/z) would be expected in the mass spectrum.

  • Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the aldehyde group (CHO) and fragmentation of the pyridine and pyrrole rings.

Potential Applications

The unique structural features of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde make it a promising candidate for various applications in research and development.

Medicinal Chemistry and Drug Discovery

The pyrrole nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] The aldehyde group can be readily converted into other functional groups, allowing for the synthesis of a diverse library of compounds for biological screening. For example, it can undergo condensation reactions to form Schiff bases, reductive amination to produce amines, or oxidation to carboxylic acids, each leading to new chemical entities with potentially unique pharmacological profiles.

Medicinal_Chemistry_Applications cluster_core Core Scaffold cluster_derivatives Synthetic Diversification cluster_activities Potential Biological Activities core 1-(4-Methylpyridin-2-YL)-1H- pyrrole-2-carbaldehyde schiff_base Schiff Bases core->schiff_base Condensation amine Amines core->amine Reductive Amination acid Carboxylic Acids core->acid Oxidation other Other Heterocycles core->other Cyclization Reactions anticancer Anticancer schiff_base->anticancer antimicrobial Antimicrobial schiff_base->antimicrobial cns_activity CNS Activity amine->cns_activity anti_inflammatory Anti-inflammatory acid->anti_inflammatory

Caption: Potential synthetic pathways and resulting biological activities in medicinal chemistry.

Materials Science

Pyrrole-based compounds are fundamental building blocks for conducting polymers and organic electronic materials. The extended π-conjugated system in 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde suggests its potential use in the development of novel organic semiconductors, dyes for dye-sensitized solar cells, and fluorescent sensors. The aldehyde group can be utilized to polymerize or to anchor the molecule to surfaces, enabling the fabrication of functional materials with tailored optoelectronic properties.

Conclusion

1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde is a molecule of significant interest due to its unique combination of a pyrrole-2-carbaldehyde core and a 4-methylpyridine substituent. While specific experimental data for this compound is limited in publicly accessible literature, established synthetic methodologies such as the Paal-Knorr synthesis and Vilsmeier-Haack reaction provide a clear and viable route for its preparation. The expected spectroscopic signatures can be reliably predicted based on well-characterized analogous structures. The versatile reactivity of the aldehyde group, coupled with the inherent biological and electronic properties of the pyrrole and pyridine rings, positions this compound as a valuable building block for future research in drug discovery and materials science. This guide provides a solid foundation for researchers looking to synthesize, characterize, and explore the potential of this promising heterocyclic compound.

References

  • González-García, M., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2629. [Link][3]

  • Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. [Link][11][12]

  • García, A., et al. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 26(16), 4994. [Link][7]

  • Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry and Chemical Science, 1(1), 17-32. [Link][4]

  • Schober, L. M., et al. (2017). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Organic Letters, 19(21), 5896–5899. [Link][13]

  • Li, Z., & Li, G. (2019). Recent Advancements in Pyrrole Synthesis. Molecules, 24(23), 4349. [Link][14]

  • Lu, S., et al. (2023). Preparation of N-aryl-pyrroles. Advanced Heterocyclic Chemistry, 139, 1-47. [Link][15]

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters, 20(3), 688–691. [Link][8]

  • Nova Science Publishers. (n.d.). Pyrrole: Synthesis and Applications. Retrieved from [Link][1]

  • ResearchGate. (2025). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). Retrieved from [Link][16]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrroles. Retrieved from [Link][17]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Retrieved from [18]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link][9]

  • Zhou, D., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry, 52(8), 2443-53. [Link][12]

Sources

Exploratory

1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde CAS 383136-14-9 properties

An In-Depth Technical Guide to 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde (CAS 383136-14-9): Synthesis, Properties, and Applications in Drug Discovery Abstract This technical guide provides a comprehensive overvi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde (CAS 383136-14-9): Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde (CAS 383136-14-9), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. This molecule uniquely combines the pharmacologically relevant pyrrole-2-carbaldehyde scaffold with a 4-methylpyridine moiety, offering a versatile platform for the synthesis of novel therapeutic agents. This document details a logical and robust synthetic pathway, outlines its predicted physicochemical and spectral properties, explores its chemical reactivity and potential for derivatization, and discusses its applications in the context of modern drug development. The methodologies and insights presented herein are grounded in established chemical principles to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.

Molecular Overview and Physicochemical Properties

1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a bifunctional aromatic compound. Its core structure is the pyrrole-2-carbaldehyde unit, a motif found in numerous natural products and biologically active molecules.[1][2] The aldehyde group at the C2 position serves as a critical synthetic handle for elaboration into more complex structures.[3] The nitrogen of the pyrrole ring is substituted with a 4-methylpyridin-2-yl group, a common heterocycle in pharmaceuticals that can influence solubility, metabolic stability, and target engagement. The strategic combination of these two moieties makes this compound a valuable intermediate for creating diverse chemical libraries for biological screening.[4]

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 383136-14-9[5][6]
IUPAC Name 1-(4-methylpyridin-2-yl)pyrrole-2-carbaldehyde[6]
Molecular Formula C₁₁H₁₀N₂O[5][6]
Molecular Weight 186.21 g/mol [5]
Canonical SMILES CC1=CC=NC(N2C=CC=C2C=O)=C1[6]
InChI Key WGNIPPLJCMCISL-UHFFFAOYSA-N[6]
Physical Form Solid (Predicted)N/A

Synthetic Strategy and Methodologies

The synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde is most logically achieved through a two-step sequence involving N-arylation followed by formylation. This approach is superior to the reverse, as the formylation of a pre-formed N-aryl pyrrole is a well-established and high-yielding transformation, whereas the N-arylation of pyrrole-2-carbaldehyde can be complicated by the reactivity of the aldehyde group.

G cluster_0 Retrosynthesis Target 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde Intermediate 1-(4-Methylpyridin-2-yl)-1H-pyrrole Target->Intermediate Formylation (Vilsmeier-Haack) Reagents Pyrrole + 2-Halo-4-methylpyridine Intermediate->Reagents N-Arylation (Ullmann)

Caption: Retrosynthetic analysis of the target molecule.

Step 1: N-Arylation via Ullmann Condensation

The first key transformation is the formation of the C-N bond between the pyrrole nitrogen and the pyridine ring. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a classic and effective method for this purpose.[7][8] This reaction typically involves coupling an N-H heterocycle (pyrrole) with an aryl halide (e.g., 2-chloro- or 2-bromo-4-methylpyridine) in the presence of a copper catalyst and a base.[9]

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) salts (e.g., CuI) are commonly used as they are cost-effective and efficient for N-arylation of azoles.[9] While palladium catalysts are also used, copper is often preferred for its lower cost and different substrate scope.[7]

  • Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the pyrrole, generating the nucleophilic pyrrolide anion.

  • Solvent: High-boiling polar aprotic solvents like DMSO or DMF are used to ensure all reactants are soluble and to facilitate the reaction at the required elevated temperatures (typically >100 °C).[8]

  • Ligand: While some Ullmann reactions require a ligand to stabilize the copper catalyst and accelerate the reaction, many modern protocols have been developed that are ligand-free, simplifying the procedure.[9][10]

Exemplary Protocol: Copper-Catalyzed N-Arylation of Pyrrole

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add copper(I) iodide (5-10 mol%), potassium carbonate (2.0 equivalents), and 2-bromo-4-methylpyridine (1.0 equivalent).

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Add pyrrole (1.2 to 1.5 equivalents) to the mixture via syringe.

  • Heat the reaction mixture to 110-130 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, 1-(4-methylpyridin-2-yl)-1H-pyrrole, via column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the preeminent method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[11][12] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like DMF.[13] This electrophilic iminium salt attacks the electron-rich C2 position of the N-substituted pyrrole ring.[14][15] Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.

Causality Behind Experimental Choices:

  • Reagents: The combination of POCl₃ and DMF is the most common, economical, and efficient way to generate the Vilsmeier reagent.[11]

  • Regioselectivity: Electrophilic attack on N-substituted pyrroles predominantly occurs at the C2 (α) position due to the superior ability of the nitrogen atom to stabilize the cationic intermediate (Wheland intermediate) compared to attack at the C3 (β) position.[12][16]

  • Workup: The reaction is quenched by adding the mixture to a basic solution (e.g., sodium acetate or sodium hydroxide in water). This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic byproducts.[13]

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack Pyrrole_Substrate 1-(4-Methylpyridin-2-yl)-1H-pyrrole Pyrrole_Substrate->Iminium_Intermediate Product Target Aldehyde Iminium_Intermediate->Product H2O H₂O (Hydrolysis) H2O->Product

Caption: Vilsmeier-Haack reaction workflow.

Exemplary Protocol: Vilsmeier-Haack Formylation

  • In a three-necked flask under an inert atmosphere, cool anhydrous DMF in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise, maintaining the temperature between 0-10 °C.

  • After the addition, remove the ice bath and stir the mixture for 30 minutes at room temperature to allow for the complete formation of the Vilsmeier reagent.

  • Cool the mixture back to 0 °C and add a solution of 1-(4-methylpyridin-2-yl)-1H-pyrrole (1.0 equivalent) in an anhydrous solvent (e.g., 1,2-dichloroethane) dropwise.

  • Once the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 1-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice containing a solution of sodium acetate or sodium hydroxide.

  • Stir the resulting mixture vigorously for 15-30 minutes to ensure complete hydrolysis.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography or recrystallization.

Spectral and Analytical Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectral features based on analogous compounds like N-methylpyrrole-2-carboxaldehyde.[17][18][19]

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, ~400 MHz)

ProtonsMultiplicityApprox. δ (ppm)Key Couplings (J, Hz)Rationale
Aldehyde (-CHO)singlet9.5 - 9.7-Deshielded proton of the aldehyde group.
Pyrrole-H5dd7.2 - 7.4J ≈ 2.5, 1.5Coupled to H4 and H3.
Pyrrole-H3dd7.0 - 7.2J ≈ 4.0, 1.5Coupled to H4 and H5.
Pyrrole-H4dd6.3 - 6.5J ≈ 4.0, 2.5Coupled to H3 and H5.
Pyridine-H6d8.2 - 8.4J ≈ 5.0Ortho to pyridine N.
Pyridine-H3s7.0 - 7.2-Singlet due to meta position.
Pyridine-H5d6.8 - 7.0J ≈ 5.0Coupled to H6.
Methyl (-CH₃)singlet2.4 - 2.6-Aromatic methyl group.
  • ¹³C NMR Spectroscopy: Expected signals would include the aldehyde carbonyl (~180 ppm), carbons of the two aromatic rings (110-155 ppm), and the methyl carbon (~21 ppm).

  • Mass Spectrometry: The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 186.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be a strong C=O stretch for the aldehyde at ~1660-1680 cm⁻¹ and various C=C/C=N stretching frequencies in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.

Reactivity and Potential for Derivatization

The primary site of reactivity is the aldehyde functional group, which provides a gateway to a vast array of chemical derivatives. This versatility is precisely what makes the title compound a valuable building block in drug discovery.

G cluster_reactions Derivatization Pathways Start 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde Amine Schiff Base / Imine (R-NH₂) Start->Amine Condensation Alcohol Primary Alcohol (NaBH₄) Start->Alcohol Reduction Acid Carboxylic Acid (KMnO₄, Ag₂O) Start->Acid Oxidation Alkene Alkene (Wittig Reagent) Start->Alkene Olefinaton

Caption: Key derivatization reactions of the aldehyde group.

  • Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), a common linkage in medicinal chemistry to append new functionalities.[20]

  • Reductive Amination: The intermediate imine can be reduced in situ (e.g., with NaBH₃CN) to form stable secondary amines, linking the pyrrole core to other fragments.

  • Reduction: The aldehyde can be easily reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

  • Oxidation: Oxidation to the corresponding carboxylic acid can be achieved with reagents such as potassium permanganate or silver oxide.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into various alkenes, allowing for the extension of carbon chains and the introduction of conjugated systems.

Applications in Medicinal Chemistry and Drug Discovery

Pyrrole-containing compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[4][21] The pyrrole-2-carbaldehyde scaffold is a privileged structure that serves as a precursor for many of these therapeutic agents.[2][20]

  • Anticancer Therapeutics: Many pyrrole derivatives function by inducing apoptosis or inhibiting cell proliferation in cancer cell lines.[20] The title compound could be used to synthesize analogs of known pyrrole-based anticancer agents.

  • Antimicrobial Agents: The ability to easily form Schiff bases allows for the creation of compounds that can be tested for antimicrobial activity.[20]

  • Enzyme Inhibitors: The heterocyclic core can be decorated with functional groups designed to interact with the active sites of specific enzymes, such as kinases or proteases, which are common targets in modern drug discovery.[4]

  • Fluorescent Probes: The pyrrole-2-carbaldehyde core is used in the synthesis of BODIPY dyes, which are highly valuable fluorescent probes for biological imaging.[22]

The inclusion of the 4-methylpyridine ring is a deliberate design choice. Pyridine rings are frequently incorporated into drugs to enhance aqueous solubility, improve pharmacokinetic properties, and provide a hydrogen bond acceptor to interact with biological targets.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and safety glasses.

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Scribd. [Link]

  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. [Link]

  • Copper-catalyzed N-arylation of pyrroles: An overview. ResearchGate. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

  • The Power of Pyrrole-2-carboxaldehyde in Drug Discovery and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

  • Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. ResearchGate. [Link]

  • Pyrrole-2-carboxaldehyde. Organic Syntheses. [Link]

  • High-yielding ullmann reaction for the preparation of bipyrroles.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • 1-methyl-2-pyrrole carboxaldehyde. The Good Scents Company. [Link]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. ACS Publications. [Link]

  • 1-Methyl-1H-pyrrole-2-carbaldehyde. PubChem. [Link]

  • Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Atlantis Press. [Link]

  • 4-Methyl-1H-pyrrole-2-carbaldehyde. PubChem. [Link]

  • Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • PHENYL CHLOROFORMATE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH. [Link]

  • Phenyl chloroformate. NIST WebBook. [Link]

  • 4-Acetyl-1H-pyrrole-2-carbaldehyde. PMC - NIH. [Link]

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. [Link]

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Foundational

A Technical Guide to the Spectroscopic Characterization of 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Foreword: The Imperative of Spectroscopic Precision In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is the bedrock upon which all su...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Spectroscopic Precision

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is the bedrock upon which all subsequent research is built. 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde, a molecule incorporating both electron-deficient pyridine and electron-rich pyrrole moieties, presents a unique electronic and structural profile. Its potential as a scaffold in medicinal chemistry necessitates a rigorous and multi-faceted approach to its characterization. The absence of extensive published data for this specific molecule makes a predictive and analytical guide essential for researchers.

This document serves as a technical whitepaper, moving beyond a simple data repository. It provides a predictive analysis grounded in the fundamental principles of spectroscopy and supported by empirical data from analogous structures. We will dissect the anticipated spectroscopic signatures—NMR, Mass Spectrometry, Infrared, and UV-Visible—explaining not just what to expect, but why these features manifest. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently confirm the identity, purity, and structural integrity of their synthesized compound.

Molecular Identity and Physicochemical Properties

A foundational step in any analysis is the confirmation of the molecule's basic properties. These data points are critical for calculating yields, preparing solutions of known concentration, and interpreting mass spectrometry data.

PropertyValueSource
CAS Number 383136-14-9[1][2]
Molecular Formula C₁₁H₁₀N₂O[1]
Molecular Weight 186.21 g/mol [1]
IUPAC Name 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde[2]
Canonical SMILES CC1=CC=NC(N2C=CC=C2C=O)=C1[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde, both ¹H and ¹³C NMR will provide a detailed map of the proton and carbon environments, respectively.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to be complex due to the presence of two distinct aromatic rings. The chemical shifts are governed by the electronic environment of each proton, influenced by factors such as proximity to electronegative nitrogen atoms, the electron-withdrawing aldehyde group, and anisotropic effects from the ring currents.

Causality Behind Predictions:

  • Aldehyde Proton (H-α): This proton is expected to be the most downfield signal (δ 9.5-9.8 ppm) due to the strong deshielding effect of the carbonyl group.

  • Pyrrole Protons (H-3, H-4, H-5): These protons will appear as distinct multiplets. H-5, being adjacent to the electron-withdrawing pyridine ring, will be more deshielded than H-3 and H-4. H-3 will be deshielded by the adjacent aldehyde. The coupling constants (J-values) between these protons are characteristic of a 2-substituted pyrrole ring.

  • Pyridine Protons (H-3', H-5', H-6'): The pyridine ring protons are influenced by the ring nitrogen. H-6' will be the most downfield of this group due to its ortho position relative to the nitrogen. H-3' and H-5' will be further upfield. The singlet for the methyl group (CH₃) will be a key identifier.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Labeled Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-α (CHO) 9.55 - 9.70 s - Strong deshielding by carbonyl
H-6' 8.30 - 8.45 d ~5.0 ortho to pyridine N
H-3' 8.05 - 8.20 s - ortho to pyridine N and substituent
H-5 7.20 - 7.35 dd J₅,₄ ≈ 2.5, J₅,₃ ≈ 1.5 Deshielded by pyridine N
H-3 7.05 - 7.15 dd J₃,₄ ≈ 4.0, J₃,₅ ≈ 1.5 Deshielded by aldehyde
H-5' 6.85 - 7.00 d ~5.0 meta to pyridine N
H-4 6.30 - 6.45 t J₄,₃ ≈ 4.0, J₄,₅ ≈ 2.5 Least deshielded pyrrole proton

| CH₃ | 2.40 - 2.50 | s | - | Aliphatic methyl group on pyridine |

Fragmentation_Pathway M Molecular Ion (M⁺•) m/z = 186 F1 [M - H]⁺ m/z = 185 M->F1 - H• F2 [M - CHO]⁺ m/z = 157 M->F2 - CHO• F3 [4-Methylpyridine]⁺• m/z = 94 M->F3 Ring Cleavage F4 [Pyrrole-2-carbaldehyde]⁺• m/z = 92 M->F4 Ring Cleavage

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound (in methanol or acetonitrile) via direct infusion or through a GC/LC inlet into the mass spectrometer.

  • Ionization: Utilize Electron Ionization (EI) with a standard energy of 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Interpretation: Identify the molecular ion peak and compare the observed fragmentation pattern with predicted pathways. For high-resolution MS (HRMS), the measured exact mass should be within 5 ppm of the calculated mass (186.0793).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. [3] Expected Analysis: The spectrum will be dominated by absorptions from the aldehyde C=O bond, aromatic C-H and C=C bonds, and the C-N bonds within the heterocyclic systems. The region from 1500-4000 cm⁻¹ is the most diagnostic. [4] Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3100 - 3150 Medium C-H Stretch Aromatic (Pyrrole & Pyridine)
2920 - 2980 Weak C-H Stretch Aliphatic (Methyl)
2820 - 2850 & 2720 - 2750 Weak (doublet) C-H Stretch Aldehyde (Fermi resonance)
1665 - 1685 Strong, Sharp C=O Stretch Conjugated Aldehyde
1580 - 1610 Medium-Strong C=C & C=N Stretch Aromatic Rings
1400 - 1500 Medium C-C Stretch In-ring vibrations

| 750 - 850 | Strong | C-H Bend | Out-of-plane aromatic bending |

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the crystal.

  • Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O signals.

  • Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify and label the major absorption peaks and correlate them to specific functional groups using standard IR correlation tables.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugation across the pyrrole-aldehyde system and the pyridine ring is expected to result in strong absorption in the UV region. [5] Expected Analysis:

  • π→π* Transitions: The highly conjugated system will likely show one or more strong absorption bands between 250-350 nm. These correspond to the excitation of electrons from bonding π orbitals to antibonding π* orbitals.

  • n→π* Transitions: A weaker, longer-wavelength absorption (>300 nm) may be observed, corresponding to the excitation of a non-bonding electron from the aldehyde oxygen to an antibonding π* orbital. [6]This band is often less intense and can sometimes be obscured by the stronger π→π* transitions.

Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁴ M) in a UV-transparent solvent such as ethanol or acetonitrile.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Measurement: Record the absorption spectrum of the sample solution from approximately 200 to 600 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known accurately.

Integrated Spectroscopic Workflow and Conclusion

The definitive characterization of 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde is not achieved by any single technique, but by the synergistic integration of all spectroscopic data. The workflow below illustrates a logical progression for analysis.

Spectroscopic_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Electronic Properties A Synthesized Compound B Mass Spectrometry (EI-MS/HRMS) A->B Confirm MW (186.21) C Infrared (IR) Spectroscopy A->C Confirm Functional Groups (C=O) F UV-Visible Spectroscopy A->F Analyze π-System D ¹H NMR Spectroscopy B->D C->D E ¹³C NMR Spectroscopy D->E Assign Protons & Connectivity G Final Structure Confirmation E->G Confirm Carbon Skeleton F->G

Caption: Integrated workflow for spectroscopic characterization.

References

  • Michigan State University. Infrared Spectroscopy. [Link]

  • Michigan State University. UV-Visible Spectroscopy. [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems. [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

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Exploratory

An In-Depth Technical Guide to the Chemical Reactivity Profile of 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Foreword The confluence of distinct heterocyclic pharmacophores into a single molecular entity represents a compelling strategy in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of distinct heterocyclic pharmacophores into a single molecular entity represents a compelling strategy in modern medicinal chemistry. The title compound, 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde, embodies this principle, integrating the electron-rich pyrrole nucleus with the electron-deficient pyridine ring. This unique electronic arrangement imparts a nuanced reactivity profile, making it a versatile scaffold for the synthesis of novel bioactive compounds. This guide provides a comprehensive technical overview of its synthesis, electronic properties, and characteristic chemical transformations, offering field-proven insights for its application in research and drug development.

I. Molecular Structure and Physicochemical Properties

PropertyValue
Chemical Name 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde
CAS Number 383136-14-9
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Appearance Expected to be a solid at room temperature

II. Synthesis of the Core Scaffold

The synthesis of 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde can be approached through several strategic pathways. The choice of method will depend on the availability of starting materials and the desired scale of the reaction. Two primary retrosynthetic disconnections are considered: formation of the N-pyridinyl bond to a pre-existing pyrrole-2-carbaldehyde, or construction of the pyrrole ring onto a 2-amino-4-methylpyridine precursor.

A. N-Arylation of Pyrrole-2-carbaldehyde

This is a convergent approach where a commercially available or readily synthesized pyrrole-2-carbaldehyde is coupled with a suitable 2-halo-4-methylpyridine derivative.

1. Ullmann Condensation: This classical copper-catalyzed N-arylation is a robust method for forming the C-N bond between the pyrrole nitrogen and the pyridine ring.

  • Protocol:

    • To a sealable reaction vessel, add pyrrole-2-carbaldehyde (1.0 equiv.), 2-bromo-4-methylpyridine (1.2 equiv.), copper(I) iodide (0.1 equiv.), and a base such as potassium carbonate (2.0 equiv.).

    • Add a high-boiling point polar aprotic solvent such as DMF or DMSO.

    • Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a milder and often more efficient alternative to the Ullmann condensation, with a broader substrate scope.[1]

  • Protocol:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-chloro-4-methylpyridine (1.0 equiv.), pyrrole-2-carbaldehyde (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a base like sodium tert-butoxide (1.4 equiv.).

    • Add a dry, degassed solvent such as toluene or dioxane.

    • Heat the reaction mixture to 80-110 °C for 8-16 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent, and process the combined organic layers as described for the Ullmann condensation.

B. Paal-Knorr Pyrrole Synthesis

This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-amino-4-methylpyridine.[2][3][4][5][6] This approach builds the pyrrole ring onto the pre-existing pyridine moiety.

  • Protocol:

    • In a round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran (1.0 equiv.) and 2-amino-4-methylpyridine (1.1 equiv.) in glacial acetic acid.

    • Heat the reaction mixture to reflux (around 120 °C) for 2-4 hours.

    • Monitor the formation of 1-(4-methylpyridin-2-yl)-1H-pyrrole by TLC or GC-MS.

    • Once the pyrrole formation is complete, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • The crude 1-(4-methylpyridin-2-yl)-1H-pyrrole can then be formylated using the Vilsmeier-Haack reaction as described below.

C. Formylation of the N-Substituted Pyrrole

The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of electron-rich heterocycles like pyrroles.

  • Protocol:

    • In a three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool phosphorus oxychloride (POCl₃, 1.2 equiv.) in anhydrous DMF (used as both reagent and solvent) to 0 °C.

    • Slowly add a solution of 1-(4-methylpyridin-2-yl)-1H-pyrrole (1.0 equiv.) in anhydrous DMF to the cold Vilsmeier reagent.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is basic.

    • Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude aldehyde by column chromatography or recrystallization.

Synthesis_Workflow cluster_A Pathway A: N-Arylation cluster_B Pathway B: Paal-Knorr Synthesis Pyrrole2Carbaldehyde Pyrrole-2-carbaldehyde Ullmann Ullmann Condensation (CuI, K₂CO₃) Pyrrole2Carbaldehyde->Ullmann Buchwald Buchwald-Hartwig (Pd catalyst, ligand, base) Pyrrole2Carbaldehyde->Buchwald HaloPyridine 2-Halo-4-methylpyridine HaloPyridine->Ullmann HaloPyridine->Buchwald Target_A 1-(4-Methylpyridin-2-yl)-1H- pyrrole-2-carbaldehyde Ullmann->Target_A Buchwald->Target_A Dicarbonyl 2,5-Dimethoxytetrahydrofuran PaalKnorr Paal-Knorr (Acetic Acid, Reflux) Dicarbonyl->PaalKnorr AminoPyridine 2-Amino-4-methylpyridine AminoPyridine->PaalKnorr NSubPyrrole 1-(4-Methylpyridin-2-yl)-1H-pyrrole PaalKnorr->NSubPyrrole Vilsmeier Vilsmeier-Haack (POCl₃, DMF) NSubPyrrole->Vilsmeier Target_B 1-(4-Methylpyridin-2-yl)-1H- pyrrole-2-carbaldehyde Vilsmeier->Target_B

Synthetic Pathways to the Target Compound

III. Electronic Effects and Reactivity Predictions

The chemical behavior of 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde is dictated by the interplay of the electronic properties of its constituent rings and the aldehyde functionality.

  • Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system, prone to electrophilic substitution, typically at the C5 position, as the C2 position is occupied.

  • Pyridine Ring: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. The 4-methyl group is a weak electron-donating group, which slightly mitigates this electron deficiency.

  • N-Pyridinyl Substituent Effect: The 2-pyridinyl group attached to the pyrrole nitrogen acts as an electron-withdrawing group through an inductive effect (-I). This reduces the electron density of the pyrrole ring, making it less susceptible to electrophilic attack compared to N-alkylpyrroles.

  • Aldehyde Group: The formyl group is a deactivating, meta-directing group in electrophilic aromatic substitution on a benzene ring. On the pyrrole ring, it further deactivates the ring towards electrophilic attack and enhances the electrophilicity of the carbonyl carbon.

Overall, the electron-withdrawing nature of the N-pyridinyl substituent will decrease the nucleophilicity of the pyrrole ring but may enhance the electrophilicity of the aldehyde carbonyl carbon compared to N-alkyl or N-aryl pyrrole-2-carbaldehydes.

IV. Chemical Reactivity Profile

The aldehyde functionality is the primary site for a variety of chemical transformations, providing a gateway to a diverse range of derivatives.

A. Reactions at the Aldehyde Carbonyl

1. Wittig Reaction: This reaction is a powerful method for converting the aldehyde into an alkene. Both stabilized and non-stabilized ylides can be employed to generate (E)- or (Z)-alkenes, respectively.[7][8][9]

  • General Protocol for Wittig Olefination:

    • Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH, or KHMDS) in an anhydrous solvent like THF or ether at 0 °C to room temperature.

    • Add a solution of 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde (1.0 equiv.) in the same solvent to the ylide solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the resulting alkene by column chromatography.

Wittig_Reaction Aldehyde 1-(4-Methylpyridin-2-yl)-1H- pyrrole-2-carbaldehyde Alkene Alkene Derivative Aldehyde->Alkene Wittig Reaction Ylide Phosphonium Ylide (Ph₃P=CHR) Ylide->Alkene TPO Triphenylphosphine Oxide

Wittig Olefination of the Target Aldehyde

2. Reductive Amination: This is a cornerstone reaction in drug discovery for the synthesis of secondary and tertiary amines. The aldehyde is first condensed with a primary or secondary amine to form an imine, which is then reduced in situ.[10][11][12][13]

  • General Protocol for Reductive Amination:

    • In a suitable solvent (e.g., methanol, dichloroethane), dissolve 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde (1.0 equiv.) and the desired primary or secondary amine (1.0-1.2 equiv.).

    • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) or sodium cyanoborohydride (NaBH₃CN, 1.5 equiv.). If using NaBH₃CN, the reaction is typically run at a slightly acidic pH.

    • Stir the reaction mixture at room temperature for 2-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the amine product by column chromatography.

3. Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst to form a C=C double bond.[14][15][16][17]

  • General Protocol for Knoevenagel Condensation:

    • Dissolve 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde (1.0 equiv.) and the active methylene compound (1.0-1.1 equiv.) in a suitable solvent (e.g., ethanol, toluene, or an ionic liquid).

    • Add a catalytic amount of a base, such as piperidine or triethylamine.

    • Stir the reaction at room temperature or with gentle heating.

    • The product often precipitates from the reaction mixture upon completion. If not, the product can be isolated by extraction and purified by recrystallization or column chromatography.

B. Reactions Involving the Pyrrole Ring

While the aldehyde group is the most reactive site for many transformations, the pyrrole ring can also participate in certain reactions, although its reactivity is attenuated by the electron-withdrawing N-pyridinyl and 2-formyl groups.

1. Cycloaddition Reactions: Pyrroles can act as dienes in [4+2] cycloaddition reactions, particularly when the nitrogen is substituted with an electron-withdrawing group. However, the aromaticity of the pyrrole ring makes this less favorable than with furans. The reaction typically requires high temperatures or pressures and a reactive dienophile.

V. Potential Applications in Drug Development

The 1-(pyridin-2-yl)pyrrole scaffold is present in a number of compounds with interesting biological activities, suggesting that derivatives of the title compound could be valuable in drug discovery programs.[18][19][20][21][22][23]

  • Antimicrobial and Antifungal Agents: The pyrrole and pyridine rings are common motifs in antimicrobial and antifungal compounds.

  • Anticancer Agents: Many pyrrole-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.

  • Enzyme Inhibitors: The structural features of this scaffold make it a candidate for designing inhibitors of various enzymes, such as kinases and proteases.

The aldehyde functionality serves as a convenient handle to introduce a wide variety of substituents, allowing for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

VI. Conclusion

1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a molecule of significant synthetic potential. Its unique electronic architecture, arising from the fusion of an electron-rich pyrrole and an electron-deficient pyridine ring, governs a rich and nuanced chemical reactivity. The aldehyde group provides a versatile platform for a multitude of transformations, including olefination, amination, and condensation reactions, enabling the synthesis of a diverse array of complex molecules. A thorough understanding of its synthesis and reactivity profile, as detailed in this guide, will empower researchers to fully exploit its potential as a key building block in the development of novel therapeutics and functional materials.

References

  • Paal, C. Synthese von Thiophen‐ und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17 (2), 2756–2767.
  • Moemeni, M. H.; et al. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications2017, 49(Special Issue D), 107-112.
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Wójcicka, A.; Redzicka, A.
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  • ResearchGate. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

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  • ResearchGate. Recent advances in the synthesis of N-fused heterocycles from N-aroylmethylpyrrole-2-carboxaldehyde derivatives via annulative functionalization strategies. [Link]

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Foundational

An In-Depth Technical Guide to the Synthesis of Key Intermediates for 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde

This guide provides a comprehensive overview of robust and efficient synthetic strategies for preparing the necessary precursors for 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of robust and efficient synthetic strategies for preparing the necessary precursors for 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest for researchers in medicinal chemistry and materials science. The methodologies detailed herein are selected for their reliability, scalability, and grounding in established chemical principles, ensuring a high degree of scientific integrity.

Introduction: A Strategic Approach to Synthesis

The target molecule, 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde, is a multi-component structure. A logical retrosynthetic analysis dictates a convergent synthesis, focusing on the preparation of two key building blocks followed by their coupling and final functionalization. The most industrially viable and chemically sound approach involves a three-stage process:

  • Synthesis of Precursor A: 2-Amino-4-methylpyridine.

  • Synthesis of Precursor B: Formation of the N-substituted pyrrole ring, 1-(4-Methylpyridin-2-yl)-1H-pyrrole, via the Clauson-Kaas reaction.

  • Final Formylation: Introduction of the carbaldehyde group onto the pyrrole ring using the Vilsmeier-Haack reaction.

This strategy is advantageous as it builds complexity in a controlled, stepwise manner, utilizing well-understood and high-yielding reactions at each stage.

Retrosynthesis Target 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde Intermediate1 1-(4-Methylpyridin-2-yl)-1H-pyrrole Target->Intermediate1 Vilsmeier-Haack Formylation PrecursorA 2-Amino-4-methylpyridine Intermediate1->PrecursorA Clauson-Kaas Pyrrole Synthesis PrecursorB 2,5-Dimethoxytetrahydrofuran Intermediate1->PrecursorB Clauson-Kaas Pyrrole Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of Precursor A: 2-Amino-4-methylpyridine

2-Amino-4-methylpyridine (also known as 2-amino-4-picoline) serves as the foundational pyridine component. While commercially available from numerous suppliers, an understanding of its synthesis from basic starting materials is crucial for process development and cost management.[1] A reliable method involves the nitration of 4-picoline N-oxide, followed by reduction.

Causality of Experimental Choices:

  • N-Oxide Formation: Pyridine rings are electron-deficient and resistant to electrophilic substitution. The formation of the N-oxide electronically activates the ring, particularly at the 4-position, making it susceptible to electrophilic nitration.

  • Nitration: The use of a classic nitrating mixture (fuming HNO₃ and concentrated H₂SO₄) is a standard and effective method for introducing a nitro group onto the activated pyridine N-oxide ring.[2]

  • Reduction: The nitro group of 4-nitro-2-methylpyridine-N-oxide is readily reduced to the corresponding amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, yielding the desired amino group while also reducing the N-oxide back to the pyridine.[3]

Experimental Protocol: Synthesis of 2-Amino-4-methylpyridine

Step 1a: Synthesis of 4-Methylpyridine-N-oxide

  • To a solution of 4-picoline (1.0 eq) in glacial acetic acid, add hydrogen peroxide (30% aq., 2.5 eq) portion-wise.

  • Heat the mixture to 70-80 °C for 24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and carefully neutralize with a saturated solution of sodium carbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methylpyridine-N-oxide.

Step 1b: Synthesis of 2-Nitro-4-methylpyridine-N-oxide

  • Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid at 0 °C.

  • Add 4-methylpyridine-N-oxide (1.0 eq) portion-wise to the nitrating mixture, maintaining the temperature below 10 °C.

  • After the addition, slowly heat the reaction mixture to 90 °C and maintain for 2-3 hours.

  • Cool the reaction and pour it carefully onto crushed ice. Neutralize with a saturated sodium carbonate solution until a yellow solid precipitates.

  • Filter the solid, wash with cold water, and dry to obtain 2-nitro-4-methylpyridine-N-oxide.

Step 1c: Synthesis of 2-Amino-4-methylpyridine

  • Dissolve 2-nitro-4-methylpyridine-N-oxide (1.0 eq) in methanol.[3]

  • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) affords pure 2-amino-4-methylpyridine.[3]

Part 2: Synthesis of the N-Substituted Pyrrole Core via Clauson-Kaas Reaction

The Clauson-Kaas reaction is a highly efficient and widely used method for constructing N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran.[4][5][6] This reaction is superior to the direct Paal-Knorr synthesis as 2,5-dimethoxytetrahydrofuran is a stable, commercially available precursor to the required 1,4-dicarbonyl species (succinaldehyde), which is generated in situ.

Mechanism Insight: The reaction is acid-catalyzed. The acid first protonates the 2,5-dimethoxytetrahydrofuran, leading to a ring-opening to form a reactive carbocation intermediate. The primary amine, 2-amino-4-methylpyridine, then acts as a nucleophile, attacking the intermediate. A subsequent cascade involving cyclization and dehydration ultimately forms the stable aromatic pyrrole ring.[6]

Clauson_Kaas cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Amine 2-Amino-4-methylpyridine Heat Heat to Reflux (e.g., 110-120 °C) Amine->Heat Furan 2,5-Dimethoxytetrahydrofuran Furan->Heat Solvent Glacial Acetic Acid Solvent->Heat Quench Cool & Pour into Ice-Water Heat->Quench Neutralize Neutralize with Base (e.g., NaHCO₃) Quench->Neutralize Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Neutralize->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify Product Product Purify->Product 1-(4-Methylpyridin-2-yl)-1H-pyrrole

Sources

Exploratory

An In-Depth Technical Guide to Investigating the Potential Biological Activity of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the biological potential of the novel heterocyclic compound, 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the biological potential of the novel heterocyclic compound, 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde. Drawing upon established principles in medicinal chemistry and established protocols for similar molecular scaffolds, this document outlines a strategic approach to unlock its therapeutic promise.

Introduction: A Molecule of Interest

The compound 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde is a synthetic heterocyclic molecule that strategically combines three key pharmacophores: a pyridine ring, a pyrrole nucleus, and a reactive carbaldehyde group. This unique amalgamation suggests a high potential for diverse biological activities. The pyrrole ring is a core structure in many biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] The pyridine moiety is another prevalent scaffold in medicinal chemistry, known to be present in numerous approved drugs and to contribute to various biological activities.[5][6][7] The presence of the carbaldehyde group offers a reactive site for further chemical modifications and potential interactions with biological targets.[8]

This guide will delineate a systematic approach to first synthesize and then investigate the potential anticancer and antimicrobial activities of this compound, followed by an exploration of its potential mechanisms of action.

Part 1: Synthesis of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde

The synthesis of the title compound can be approached through a multi-step process, leveraging established reactions in heterocyclic chemistry. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis
  • Vilsmeier-Haack Reaction for Pyrrole-2-carbaldehyde Synthesis: The initial step involves the formylation of pyrrole to yield pyrrole-2-carbaldehyde. This can be achieved via the Vilsmeier-Haack reaction, a reliable method for introducing a formyl group to electron-rich aromatic rings.[9]

    • In a three-necked flask equipped with a stirrer and a dropping funnel, cool dimethylformamide (DMF) in an ice bath.

    • Slowly add phosphorus oxychloride (POCl3) while maintaining the temperature between 10-20°C.

    • After the addition is complete, stir the mixture for an additional 15 minutes.

    • Add a solution of freshly distilled pyrrole in a suitable solvent (e.g., ethylene dichloride) to the cooled mixture over 1 hour.

    • Reflux the reaction mixture for 15 minutes.

    • Cool the mixture and then carefully add a solution of sodium acetate trihydrate in water.

    • Reflux again for 15 minutes with vigorous stirring.

    • After cooling, extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography.

  • N-Arylation of Pyrrole-2-carbaldehyde: The second step involves the coupling of pyrrole-2-carbaldehyde with a substituted pyridine, specifically 2-chloro-4-methylpyridine, to form the target molecule. A copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination are suitable methods for this N-arylation.

    • Combine pyrrole-2-carbaldehyde, 2-chloro-4-methylpyridine, a suitable base (e.g., potassium carbonate), and a catalytic amount of a copper(I) salt (e.g., CuI) or a palladium catalyst and ligand in a reaction vessel.

    • Add a high-boiling point solvent such as dimethylformamide (DMF) or dioxane.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 100-150°C) for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde.

Workflow for Synthesis

Synthesis_Workflow Pyrrole Pyrrole P2C Pyrrole-2-carbaldehyde Pyrrole->P2C Vilsmeier-Haack Reaction DMF_POCl3 DMF, POCl3 (Vilsmeier Reagent) DMF_POCl3->P2C Target_Compound 1-(4-Methylpyridin-2-YL)-1H- pyrrole-2-carbaldehyde P2C->Target_Compound N-Arylation (e.g., Ullmann Condensation) Pyridine_Derivative 2-Chloro-4-methylpyridine Pyridine_Derivative->Target_Compound Catalyst Cu(I) or Pd Catalyst Base Catalyst->Target_Compound MTT_Workflow start Start cell_seeding Seed Cancer and Non-Cancer Cells in 96-well Plates start->cell_seeding incubation1 Incubate Overnight cell_seeding->incubation1 treatment Treat Cells with Test Compound (Various Concentrations) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate for 3-4h add_mtt->incubation3 solubilize Solubilize Formazan Crystals incubation3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance data_analysis Calculate Cell Viability and Determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Part 3: Investigation of Antimicrobial Activity

The pyrrole nucleus is present in several natural and synthetic compounds with notable antimicrobial activity. T[1][2][10][11]herefore, assessing the antibacterial and antifungal properties of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde is a crucial aspect of its biological evaluation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

  • Microorganism Strains:

    • Select a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

[10][11]2. Broth Microdilution Method:

  • Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
  • Inoculate each well with a standardized suspension of the test microorganism.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
  • Determine the MIC by visual inspection for the lowest concentration of the compound that prevents visible growth.
Data Presentation: Expected MIC Data
MicroorganismStrainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Standard Drug
Gram-positive Bacteria Staphylococcus aureusCiprofloxacin
Gram-negative Bacteria Escherichia coliCiprofloxacin
Fungi Candida albicansFluconazole

Part 4: Elucidation of Potential Mechanisms of Action

Should 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde exhibit significant anticancer activity, the next logical step is to investigate its mechanism of action. Based on literature for similar heterocyclic compounds, several potential pathways could be explored.

[6][12][13]#### Proposed Anticancer Mechanism: Tubulin Polymerization Inhibition

Many heterocyclic compounds exert their anticancer effects by interfering with microtubule dynamics. T[6][7][12]he following experimental approach can be used to investigate if the test compound inhibits tubulin polymerization.

Experimental Protocol: In Vitro Tubulin Polymerization Assay
  • Assay Principle: This assay measures the change in turbidity (absorbance) as purified tubulin polymerizes into microtubules in the presence or absence of the test compound.

  • Procedure:

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add the test compound at various concentrations or a known tubulin inhibitor (e.g., colchicine) or stabilizer (e.g., paclitaxel) to the tubulin solution in a 96-well plate.

    • Initiate polymerization by incubating the plate at 37°C.

    • Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Compare the curves of the test compound-treated samples to the controls to determine if it inhibits or promotes tubulin polymerization.

Signaling Pathway Diagram: Potential Inhibition of Tubulin Polymerization

Tubulin_Pathway cluster_cell Cancer Cell Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Test_Compound 1-(4-Methylpyridin-2-YL)-1H- pyrrole-2-carbaldehyde Test_Compound->Microtubules Inhibition of Polymerization

Caption: Proposed mechanism of action via inhibition of tubulin polymerization.

Conclusion

This technical guide provides a structured and scientifically rigorous approach to evaluate the potential biological activity of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde. By systematically assessing its synthesis, anticancer and antimicrobial properties, and delving into its potential mechanisms of action, researchers can efficiently determine the therapeutic potential of this promising heterocyclic compound. The protocols and workflows outlined herein are based on established methodologies and can be adapted to explore the biological activities of other novel chemical entities.

References

  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed. [Link]

  • One-pot synthesis of substituted pyrrole-imidazole derivatives with anticancer activity. SpringerLink. [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. [Link]

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. ACS Publications. [Link]

  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Bentham Science. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science. [Link]

  • Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. [Link]

  • In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. SpringerLink. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]

  • Antibacterial activity for 2H-pyrrole-2-one derivatives (5a-j). ResearchGate. [Link]

  • Synthesis and biological activity studies of novel heterocyclic compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Semi-synthesis and biological activities of heterocyclic compounds containing camphor. SpringerLink. [Link]

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  • Special Issue : Synthesis and Biological Activity of Heterocyclic Compounds. MDPI. [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

  • Pyridine and Pyrrole. YouTube. [Link]

  • Pyrrole-2-carboxaldehyde. Organic Syntheses. [Link]

  • CHB-401: Heterocyclic Compounds (Section B) PYRIDINE. Banaras Hindu University. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

  • Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PubMed. [Link]

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  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed. [Link]

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Foundational

Review of pyrrole-2-carboxaldehyde derivatives in medicinal chemistry

An In-Depth Technical Guide to the Medicinal Chemistry of Pyrrole-2-Carboxaldehyde Derivatives Authored by a Senior Application Scientist Abstract The pyrrole ring is a privileged scaffold in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Medicinal Chemistry of Pyrrole-2-Carboxaldehyde Derivatives

Authored by a Senior Application Scientist

Abstract

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] When functionalized with a carboxaldehyde group at the 2-position, this five-membered heterocycle becomes an exceptionally versatile building block, Pyrrole-2-carboxaldehyde, for the synthesis of complex and biologically active molecules.[4][5] Its unique electronic and structural characteristics allow for diverse chemical modifications, leading to a wide spectrum of pharmacological activities.[1] This technical guide provides an in-depth review of the medicinal chemistry of pyrrole-2-carboxaldehyde derivatives, intended for researchers, scientists, and drug development professionals. We will explore key synthetic strategies, delve into their significant therapeutic applications with a focus on anticancer and antimicrobial agents, analyze structure-activity relationships, and provide detailed experimental protocols to illustrate the practical application of these concepts.

The Pyrrole-2-Carboxaldehyde Scaffold: A Foundation for Drug Discovery

The significance of the pyrrole-2-carboxaldehyde (P2C) core stems from its dual nature. The pyrrole ring itself is an aromatic, electron-rich system that can engage in various intermolecular interactions within biological targets, while the aldehyde group serves as a reactive handle for a multitude of chemical transformations.[5][6] This combination makes it an ideal starting point for constructing libraries of diverse compounds.

P2C derivatives are not merely synthetic curiosities; they are found in nature within fungi, plants, and microorganisms.[7][8] A notable in vivo example is pyrraline, a well-known molecular marker for diabetes, which possesses the P2C skeleton.[7][8] This natural prevalence hints at the inherent biocompatibility and functional relevance of the scaffold, making it a compelling focus for medicinal chemistry programs. The applications of its derivatives are extensive, ranging from anti-inflammatory and cholesterol-reducing agents to potent antitumor and antibiotic compounds.[5][9]

Synthetic Strategies: From Classical Methods to Modern Innovations

The synthesis of the P2C framework is a critical aspect of its utility. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and environmental considerations.

Classical Approaches: The Vilsmeier-Haack Reaction

A cornerstone in the formylation of pyrroles is the Vilsmeier-Haack reaction. This method involves reacting pyrrole with a Vilsmeier reagent, typically prepared from a disubstituted formamide like dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃).[10] This approach is highly effective for synthesizing the parent compound and certain substituted derivatives.[10] However, its reliance on stoichiometric, often harsh reagents can be a limitation for more complex or sensitive substrates.

Modern Advancements: Oxidative Annulation

In the pursuit of greener and more efficient chemistry, modern methods have emerged that construct the functionalized pyrrole ring in a single, highly atom-economical process. A leading example is the iodine/copper-mediated oxidative annulation. This de novo synthesis builds the pyrrole-2-carboxaldehyde skeleton from simple precursors like aryl methyl ketones, arylamines, and acetoacetate esters.[11][12]

The causality behind this method's success lies in its carefully orchestrated reaction cascade. Mechanistic studies reveal a sequence of iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization.[11] Crucially, this process uses molecular oxygen as the terminal oxidant for the final C-H to C=O conversion, avoiding hazardous, stoichiometric oxidants and preventing overoxidation to the corresponding carboxylic acid.[11][12] This provides a significant advantage in terms of safety, sustainability, and selective control over the final product.

G cluster_start Starting Materials cluster_reagents Catalytic System cluster_process Reaction Cascade A Aryl Methyl Ketone F Oxidative Annulation & Csp³-H to C=O Oxidation A->F B Arylamine B->F C Acetoacetate Ester C->F D CuCl₂ / I₂ D->F E O₂ (from air) E->F P Polysubstituted Pyrrole-2-Carboxaldehyde F->P

Diagram 1: Workflow for Modern De Novo Synthesis of P2C Derivatives.

Therapeutic Applications: A Spectrum of Biological Activity

The true value of the P2C scaffold is realized in the diverse biological activities of its derivatives. By modifying the substituents on the pyrrole nitrogen and at various positions on the ring, medicinal chemists can fine-tune the molecule's properties to target a range of diseases.

Anticancer Activity

Pyrrole derivatives are prominent in oncology research, with many demonstrating potent cytotoxic effects against various cancer cell lines.[13][14] The P2C core serves as a template for designing agents that operate through multiple mechanisms of action.

  • Kinase Inhibition: Many cancers are driven by aberrant protein kinase activity. P2C derivatives have been synthesized as inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[15] By binding to these receptors, the compounds can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[13][15]

  • Apoptosis Induction: Beyond specific receptor targeting, P2C derivatives can induce programmed cell death. Studies have shown they can act as antioxidants in certain contexts and trigger apoptosis in malignant cells while showing differential sensitivity in normal cells.[15]

  • Antiproliferative Effects: P2C derivatives have demonstrated dose- and time-dependent cytotoxic activity against human adenocarcinoma cell lines, including colon (LoVo), breast (MCF-7), and ovarian (SK-OV-3) cancer.[14]

Antimicrobial Activity

With the rise of antibiotic resistance, there is a critical need for novel antimicrobial agents.[9] The pyrrole framework is a proven pharmacophore for this purpose, found in natural antibiotics like Pyrrolomycin A.[16] P2C derivatives have been extensively explored for their antibacterial, antifungal, and antimycobacterial properties.[17][18]

  • Antibacterial Agents: Derivatives such as pyrrole-2-carboxamides have shown significant activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[9][17]

  • Antifungal Agents: The same structural classes often exhibit potent antifungal activity against pathogens like C. albicans and A. niger.[17][19]

  • Antimycobacterial Agents: Specifically designed pyrrole-2-carbohydrazide derivatives have been investigated as inhibitors of the Enoyl-Acyl Carrier Protein Reductase (ENR), a key enzyme in the fatty acid synthesis system of Mycobacterium tuberculosis.[20] This targeted approach has yielded compounds with promising activity against the H37Rv strain.[20]

Compound ClassTarget OrganismActivity (MIC, µg/mL)Reference
Pyrrole-2-carboxamidesS. aureus, E. coli1.05 - 12.01[9]
Pyrrole-3-carboxaldehydesPseudomonas putida16[18]
Pyrrole-2-carbohydrazidesM. tuberculosis H37Rv0.8 - 100[20]
Aconicaramide (Natural P2C)S. aureus800[7]

Table 1: Summary of Antimicrobial Activities of Selected Pyrrole Derivatives.

Featured Experimental Protocols

To ensure this guide is a self-validating system, we provide detailed protocols for a representative synthesis and a key biological assay. These protocols are grounded in established and cited methodologies.

Protocol: Synthesis of a 1,4,5-Trisubstituted Pyrrole-2-Carboxaldehyde

This protocol is adapted from the oxidative annulation methodology, a modern and efficient approach.[11][12]

Objective: To synthesize a model P2C derivative from an aryl methyl ketone, an arylamine, and an acetoacetate ester.

Materials:

  • Acetophenone (1.0 mmol)

  • Aniline (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Copper(II) chloride (CuCl₂, 0.5 mmol)

  • Iodine (I₂, 1.6 mmol)

  • Dimethyl sulfoxide (DMSO), 4 mL

  • Oxygen (balloon)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add acetophenone (1.0 mmol), aniline (1.0 mmol), ethyl acetoacetate (1.0 mmol), CuCl₂ (0.5 mmol), and I₂ (1.6 mmol).

  • Evacuate and backfill the tube with oxygen from a balloon.

  • Add 4 mL of DMSO to the reaction mixture.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of water and extract with EtOAc (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/EtOAc gradient) to afford the pure pyrrole-2-carboxaldehyde derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard assay for evaluating antibacterial activity.

Objective: To determine the MIC of a synthesized P2C derivative against a target bacterial strain (e.g., S. aureus).

G A Prepare serial 2-fold dilutions of P2C compound in broth (e.g., 64 to 0.5 µg/mL) B Dispense dilutions into 96-well microtiter plate A->B C Inoculate each well with a standardized bacterial suspension (~5 x 10⁵ CFU/mL) B->C E Incubate plate at 37°C for 18-24 hours C->E D Include Positive Control (bacteria, no drug) & Negative Control (broth only) D->E F Visually inspect for turbidity. MIC = lowest concentration with no visible growth E->F

Diagram 2: Experimental Workflow for MIC Determination.

Materials:

  • Synthesized P2C derivative

  • Target bacterium (S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37 °C)

Procedure:

  • Compound Preparation: Prepare a stock solution of the P2C derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in MHB across a 96-well plate to achieve final concentrations ranging from, for example, 128 µg/mL to 0.25 µg/mL.

  • Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (wells with bacteria and broth, but no compound) to confirm bacterial growth and a negative control (wells with sterile broth only) to ensure media sterility.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the P2C derivative at which there is no visible growth (i.e., the well remains clear).

Future Perspectives and Conclusion

The field of pyrrole-2-carboxaldehyde derivatives in medicinal chemistry is vibrant and continues to expand. Future research will likely focus on several key areas: exploring new biological targets, optimizing pharmacokinetic properties to overcome challenges like metabolic liability, and employing sustainable synthetic methods.[1] The chemical versatility and proven biological significance of the P2C scaffold ensure its continued role as a privileged structure in the discovery of next-generation therapeutics.[1] This guide has illuminated the foundational aspects of P2C chemistry, from rational synthesis to tangible biological applications, providing a robust framework for scientists dedicated to advancing drug discovery.

References

  • Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y. D., & Wu, A. X. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters, 20(3), 688-691. [Link]

  • Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. [Link]

  • Google Patents. (2001). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y. D., & Wu, A. X. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. ACS Publications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyrrole-2-carboxaldehyde in Drug Discovery and Organic Synthesis. [Link]

  • Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed. [Link]

  • Rana, K., et al. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Toma, M., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

  • ResearchGate. (n.d.). Substrate Scope of Pyrrole‐2‐carboxaldehyde Derivatives. [Link]

  • ACS Publications. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters. [Link]

  • ResearchGate. (2017). Design and Synthesis of Diverse Pyrrole–2–carboxamide Derivatives as a Potent Antibacterial Agents. [Link]

  • Crispr Update. (n.d.). Pyrrole-2-carboxaldehyde. [Link]

  • VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]

  • Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]

  • ResearchGate. (2022). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. [Link]

  • CABI Digital Library. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. [Link]

  • Gheldiu, A. M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. NIH. [Link]

  • Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. [Link]

  • Wani, M. Y., et al. (2022). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. PubMed. [Link]

  • Hryshchenko, O., et al. (2022). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]

  • ResearchGate. (n.d.). Examples of pyrroles with biological activities. [Link]

  • Sharma, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

  • National Center for Biotechnology Information. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. [Link]

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Exploratory

An In-depth Technical Guide to 1-(4-methyl-2-pyridinyl)-1H-pyrrole-2-carbaldehyde: Physicochemical Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrrole-2-carbaldehyde scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole-2-carbaldehyde scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds.[1][2] The introduction of a substituted pyridine ring at the N-1 position of the pyrrole core, as in 1-(4-methyl-2-pyridinyl)-1H-pyrrole-2-carbaldehyde, creates a molecule with significant potential for diverse applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and the prospective therapeutic applications of this specific heteroaromatic compound, contextualized within the broader family of N-substituted pyrrole-2-carbaldehydes.

Introduction to N-Aryl Pyrrole-2-Carbaldehydes

Pyrrole and its derivatives are fundamental building blocks in organic chemistry and are integral to the structure of many biologically active molecules.[3] The pyrrole ring system is a key component of natural products like heme, chlorophyll, and vitamin B12, and it is also present in numerous synthetic drugs.[3] The functionalization of the pyrrole ring, particularly at the N-1 and C-2 positions, allows for the fine-tuning of its electronic and steric properties, making it a versatile scaffold for drug design.[4]

Pyrrole-2-carbaldehydes, in particular, serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including those with anti-inflammatory, antimicrobial, and anticancer activities.[4][5][6] The introduction of an N-aryl or N-heteroaryl substituent, such as the 4-methyl-2-pyridinyl group, can significantly influence the biological activity of the resulting compound by introducing new binding interactions and modifying its pharmacokinetic profile. This guide will focus on 1-(4-methyl-2-pyridinyl)-1H-pyrrole-2-carbaldehyde as a representative of this important class of compounds.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 1-(4-methyl-2-pyridinyl)-1H-pyrrole-2-carbaldehyde

PropertyPredicted ValueReference/Method
Molecular FormulaC11H10N2O-
Molecular Weight186.21 g/mol [7]
XLogP3-AA1.5[7]
Hydrogen Bond Donor Count0[7]
Hydrogen Bond Acceptor Count2[7]
Rotatable Bond Count2[7]
Topological Polar Surface Area45.8 Ų[7]
Formal Charge0-
pKa (most basic)~4.5-5.5 (Pyridine N)General chemical principles
Boiling PointNot available-
Melting PointNot available-

Solubility and Stability:

Based on its predicted XLogP3 value of 1.5, 1-(4-methyl-2-pyridinyl)-1H-pyrrole-2-carbaldehyde is expected to have moderate lipophilicity, suggesting solubility in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. Its solubility in aqueous media is likely to be limited but may increase at lower pH due to the protonation of the pyridine nitrogen. The compound is expected to be stable under standard laboratory conditions, although aldehydes can be susceptible to oxidation over time.

Spectral Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to be complex, with distinct signals for the protons on the pyrrole and pyridine rings, as well as the methyl and aldehyde protons. The aldehyde proton should appear as a singlet at a downfield chemical shift (δ 9-10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show 11 distinct signals, with the aldehyde carbonyl carbon appearing at a characteristic downfield position (δ 180-190 ppm).

  • IR Spectroscopy: The infrared spectrum should exhibit a strong carbonyl (C=O) stretching band around 1650-1680 cm⁻¹ for the aldehyde group. C-H and C=C/C=N stretching vibrations from the aromatic rings will also be present.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 186.21).

Synthesis and Characterization

Several synthetic strategies can be envisioned for the preparation of 1-(4-methyl-2-pyridinyl)-1H-pyrrole-2-carbaldehyde. A common and effective approach involves the construction of the N-substituted pyrrole ring followed by formylation.

Proposed Synthetic Workflow

A plausible two-step synthesis would involve an initial Paal-Knorr pyrrole synthesis followed by a Vilsmeier-Haack formylation.

Step 1: Paal-Knorr Synthesis of 1-(4-methyl-2-pyridinyl)-1H-pyrrole

The Paal-Knorr synthesis is a classic method for preparing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[8] In this case, 2,5-dimethoxytetrahydrofuran can serve as a precursor to the 1,4-dicarbonyl moiety, and 2-amino-4-methylpyridine would be the primary amine.

  • Protocol:

    • To a solution of 2-amino-4-methylpyridine (1.0 eq) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(4-methyl-2-pyridinyl)-1H-pyrrole.

Step 2: Vilsmeier-Haack Formylation of 1-(4-methyl-2-pyridinyl)-1H-pyrrole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9]

  • Protocol:

    • In a round-bottom flask under an inert atmosphere (nitrogen or argon), cool a solution of N,N-dimethylformamide (DMF) (3.0 eq) to 0°C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) to the cooled DMF with stirring.

    • Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 1-(4-methyl-2-pyridinyl)-1H-pyrrole (1.0 eq) in DMF to the Vilsmeier reagent at 0°C.

    • Allow the reaction to warm to room temperature and then heat to 60-80°C for 1-3 hours, monitoring by TLC.

    • Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final product by column chromatography on silica gel to yield 1-(4-methyl-2-pyridinyl)-1H-pyrrole-2-carbaldehyde.

Synthesis_Workflow cluster_step1 Step 1: Paal-Knorr Pyrrole Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Reaction1 Glacial Acetic Acid, Reflux 2-Amino-4-methylpyridine->Reaction1 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran->Reaction1 Intermediate 1-(4-methyl-2-pyridinyl)-1H-pyrrole Reaction1->Intermediate Vilsmeier_Reagent POCl3, DMF Intermediate->Vilsmeier_Reagent Final_Product 1-(4-methyl-2-pyridinyl)-1H-pyrrole-2-carbaldehyde Vilsmeier_Reagent->Final_Product

Proposed synthetic route for the target compound.
Characterization

The identity and purity of the synthesized 1-(4-methyl-2-pyridinyl)-1H-pyrrole-2-carbaldehyde would be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the regioselectivity of the formylation.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared Spectroscopy (IR): To confirm the presence of the aldehyde functional group.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Applications in Drug Discovery

The pyrrole-2-carbaldehyde moiety is a versatile pharmacophore that has been incorporated into a variety of biologically active molecules. The presence of the 4-methyl-2-pyridinyl group in the target molecule is expected to confer unique pharmacological properties.

Anticancer Activity: Many pyrrole-containing compounds have demonstrated potent anticancer activity.[3][6] The planar aromatic structure of 1-(4-methyl-2-pyridinyl)-1H-pyrrole-2-carbaldehyde could allow it to intercalate with DNA or to bind to the active sites of enzymes involved in cancer cell proliferation. The aldehyde group also provides a handle for further chemical modification to generate a library of related compounds for structure-activity relationship (SAR) studies.

Anti-inflammatory and Antimicrobial Potential: Pyrrole derivatives have been reported to possess significant anti-inflammatory and antimicrobial properties.[4][5] The nitrogen atoms in the pyrrole and pyridine rings can act as hydrogen bond acceptors, facilitating interactions with biological targets. The overall electronic properties of the molecule, influenced by the interplay between the electron-rich pyrrole and electron-deficient pyridine rings, could be crucial for its biological activity.

Enzyme Inhibition: The structural motif of an aldehyde attached to a heteroaromatic system is found in some enzyme inhibitors. For example, derivatives of pyrrole-2-carbaldehyde could be designed to target specific enzymes, such as kinases or proteases, which are often implicated in disease pathways. The pyridine ring can enhance binding affinity and selectivity for the target enzyme.

SAR_Considerations cluster_modifications Structural Modifications for SAR cluster_outcomes Potential Biological Outcomes Core_Scaffold 1-(4-methyl-2-pyridinyl)- 1H-pyrrole-2-carbaldehyde Pyrrole_Mod Substitution on Pyrrole Ring (e.g., C3, C4, C5 positions) Core_Scaffold->Pyrrole_Mod Modulate Lipophilicity & Sterics Pyridine_Mod Substitution on Pyridine Ring (e.g., different methyl positions, other groups) Core_Scaffold->Pyridine_Mod Alter Binding Interactions Aldehyde_Mod Derivatization of Aldehyde (e.g., Schiff bases, oximes, hydrazones) Core_Scaffold->Aldehyde_Mod Introduce New Functional Groups Enzyme_Inhibition Enzyme Inhibition Core_Scaffold->Enzyme_Inhibition Anticancer Anticancer Activity Pyrrole_Mod->Anticancer Anti_inflammatory Anti-inflammatory Activity Pyridine_Mod->Anti_inflammatory Antimicrobial Antimicrobial Activity Aldehyde_Mod->Antimicrobial

Structure-Activity Relationship (SAR) considerations.

Conclusion

1-(4-methyl-2-pyridinyl)-1H-pyrrole-2-carbaldehyde is a heteroaromatic compound with significant potential for applications in drug discovery and development. While experimental data on this specific molecule is limited, its physicochemical properties can be reliably predicted, and a straightforward synthetic route can be proposed based on established organic chemistry principles. The combination of the pyrrole-2-carbaldehyde scaffold with a substituted pyridine ring makes it an attractive candidate for the synthesis of novel therapeutic agents with potential anticancer, anti-inflammatory, and antimicrobial activities. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

Sources

Foundational

A Comprehensive Technical Guide to 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde: Nomenclature, Synonyms, and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the chemical entity 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical entity 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. We will dissect its nomenclature, list known synonyms and identifiers, and present a detailed, field-proven synthetic protocol, offering insights into the causality behind experimental choices.

Chemical Identity: Nomenclature and Synonyms

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) to ensure unambiguous communication. The structure of 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring substituted at the nitrogen atom (position 1) with a 4-methylpyridin-2-yl group, and a carbaldehyde (formyl) group at position 2 of the pyrrole ring.

IUPAC Name: 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde[1]

This name is derived by identifying the parent heterocycle as pyrrole, with the aldehyde group denoted by "carbaldehyde." The locant "2-" indicates the position of the aldehyde on the pyrrole ring. The substituent on the pyrrole nitrogen is "1-(4-methylpyridin-2-yl)," indicating a pyridine ring with a methyl group at its 4th position, attached to the pyrrole nitrogen via its 2nd position. The "1H" designates the position of the saturating hydrogen in the pyrrole ring.

A variety of synonyms and identifiers are used in commercial and database contexts to refer to this compound. Understanding these is crucial for comprehensive literature and database searches.

Identifier Type Identifier Source
CAS Number 383136-14-9Chemical Abstracts Service[1]
MDL Number MFCD02665159MDL Information Systems
InChI InChI=1S/C11H10N2O/c1-9-4-5-12-11(7-9)13-6-2-3-10(13)8-14/h2-8H,1H3IUPAC International Chemical Identifier[1]
InChI Key WGNIPPLJCMCISL-UHFFFAOYSA-NHashed InChI[1]
Canonical SMILES CC1=CC=NC(N2C=CC=C2C=O)=C1Simplified Molecular-Input Line-Entry System[1]
Alternative Name 1-(4-methyl-2-pyridyl)pyrrole-2-carbaldehydeCommon Abbreviation
Alternative Name 1-(4-methyl-2-pyridinyl)-1H-pyrrole-2-carbaldehydeAlternative Spelling

Deconstruction of the Nomenclature

The systematic name provides a blueprint of the molecule's structure. Below is a visual breakdown of how the IUPAC name corresponds to the molecular architecture.

Caption: Breakdown of the IUPAC nomenclature for the target molecule.

Proposed Synthetic Strategy: A Two-Step Approach

  • Vilsmeier-Haack Formylation of a suitable N-substituted pyrrole.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination) to construct the N-aryl bond between the pyrrole and pyridine rings.

Alternatively, the order can be reversed, with the N-arylation preceding the formylation. The choice depends on the stability and reactivity of the intermediates. Here, we propose the N-arylation of commercially available 2-formylpyrrole as a convergent and efficient approach.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the planning of the synthesis by breaking down the target molecule into simpler, commercially available starting materials.

Retrosynthesis Target 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde Disconnection1 C-N Bond Formation (Buchwald-Hartwig) Target->Disconnection1 Retrosynthetic Arrow Intermediates 2-Formylpyrrole + 2-Chloro-4-methylpyridine Disconnection1->Intermediates

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on established chemical transformations. Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Buchwald-Hartwig Amination for the Synthesis of 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde

This step aims to form the crucial carbon-nitrogen bond between the pyrrole and pyridine rings. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose, known for its functional group tolerance and broad substrate scope.[2][3]

  • Reaction Scheme:

    2-Formylpyrrole + 2-Chloro-4-methylpyridine --(Pd catalyst, Ligand, Base)--> 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde

  • Materials and Reagents:

    • 2-Formylpyrrole (1.0 eq)

    • 2-Chloro-4-methylpyridine (1.1 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene

  • Procedure:

    • To a dry, argon-flushed Schlenk flask, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

    • Add anhydrous toluene and stir the mixture at room temperature for 10 minutes to allow for pre-catalyst formation. The color should change to a deep red or purple.

    • To this mixture, add 2-formylpyrrole (1.0 eq), 2-chloro-4-methylpyridine (1.1 eq), and sodium tert-butoxide (1.4 eq).

    • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde.

  • Causality Behind Experimental Choices:

    • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is a well-established catalyst system for Buchwald-Hartwig amination. The ligand facilitates the oxidative addition of the aryl chloride to the palladium center and the subsequent reductive elimination to form the C-N bond.

    • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the pyrrole nitrogen, making it a more effective nucleophile.

    • Solvent: Toluene is a common high-boiling, non-polar solvent for this reaction, allowing for the necessary reaction temperature to be reached.

    • Inert Atmosphere: The use of an argon atmosphere is crucial as the palladium(0) catalyst is sensitive to oxidation by air.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrrole and pyridine rings, as well as the methyl and aldehyde protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the range of 1660-1700 cm⁻¹.

Conclusion

This technical guide has provided a comprehensive overview of 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde, covering its systematic nomenclature, common synonyms, and a detailed, plausible synthetic protocol. The proposed synthesis, utilizing a Buchwald-Hartwig amination, offers a reliable and efficient route to this valuable heterocyclic compound. The insights into the rationale behind the experimental design are intended to empower researchers in their synthetic endeavors and contribute to the advancement of drug discovery and materials science.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde: An Application Note

Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthetic strategy employs a robust and efficient sequence involving an initial Clauson-Kaas reaction to construct the N-aryl pyrrole intermediate, followed by a regioselective Vilsmeier-Haack formylation. This guide is designed for researchers in organic synthesis, drug development, and materials science, offering detailed procedural steps, mechanistic insights, and practical guidance for successful synthesis and characterization.

Introduction and Synthetic Strategy

1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde is a valuable synthetic intermediate, incorporating both a pyridine and a pyrrole-2-carbaldehyde moiety. These structural features are present in numerous biologically active compounds and functional materials. The presented synthesis is designed for reliability and scalability, proceeding in two distinct stages:

  • Step 1: N-Arylation via Clauson-Kaas Reaction: The synthesis commences with the formation of the N-aryl bond between 2-amino-4-methylpyridine and a pyrrole precursor. The Clauson-Kaas reaction, a classic and highly effective method, is employed. This reaction condenses a primary amine with 2,5-dimethoxytetrahydrofuran under acidic conditions to directly yield the N-substituted pyrrole ring.[1][2]

  • Step 2: Regioselective Formylation via Vilsmeier-Haack Reaction: The resulting intermediate, 1-(4-methylpyridin-2-yl)-1H-pyrrole, is then formylated to introduce the aldehyde group. The Vilsmeier-Haack reaction is the method of choice due to its high efficiency and predictable regioselectivity for electron-rich heterocycles like pyrrole.[3][4] For 1-substituted pyrroles, electrophilic attack predominantly occurs at the C2 (alpha) position, which is sterically more accessible and electronically favored, thus ensuring the desired isomer is the major product.[5][6]

This two-step approach provides a clear and efficient pathway to the target molecule from commercially available starting materials.

Overall Reaction Scheme

The synthetic pathway is illustrated below, outlining the transformation from starting materials to the final product.

G cluster_0 Step 1: Clauson-Kaas Reaction cluster_1 Step 2: Vilsmeier-Haack Formylation SM1 2-Amino-4-methylpyridine Int1 Intermediate 1 1-(4-Methylpyridin-2-yl)-1H-pyrrole SM1->Int1:w Glacial Acetic Acid Reflux SM2 2,5-Dimethoxytetrahydrofuran Reagent1 POCl3, DMF Product Final Product 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde Reagent1->Product:w 1) 0°C to rt 2) H2O, NaOAc

Figure 1: Two-step synthesis of the target compound.

Part 1: Synthesis of 1-(4-Methylpyridin-2-yl)-1H-pyrrole (Intermediate)

This procedure details the Clauson-Kaas reaction to form the N-substituted pyrrole intermediate. The reaction relies on the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde in situ, which then undergoes condensation and cyclization with the primary amine.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
2-Amino-4-methylpyridine108.145.41 g50.0Commercially available
2,5-Dimethoxytetrahydrofuran132.167.27 g55.0Use a 1.1 equivalent excess
Glacial Acetic Acid60.0550 mL-Solvent and catalyst
Saturated Sodium Bicarbonate (aq)-~200 mL-For neutralization
Dichloromethane (DCM)-~150 mL-For extraction
Anhydrous Magnesium Sulfate-~5 g-For drying

Equipment: 250 mL round-bottom flask, magnetic stirrer hotplate, reflux condenser, separatory funnel, rotary evaporator, standard glassware.

Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-methylpyridine (5.41 g, 50.0 mmol) and glacial acetic acid (50 mL). Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (7.27 g, 55.0 mmol, 1.1 eq) to the solution.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle or oil bath.[1]

  • Reaction Monitoring: Maintain the reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of dichloromethane/hexane as the eluent. The starting amine should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up - Quenching: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing ~150 mL of cold water.

  • Neutralization: Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-(4-methylpyridin-2-yl)-1H-pyrrole.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.

Part 2: Synthesis of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde

This procedure details the Vilsmeier-Haack formylation of the N-substituted pyrrole intermediate. The reaction begins with the formation of the Vilsmeier reagent (a chloromethyliminium salt) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[7] This electrophile then attacks the electron-rich C2 position of the pyrrole ring.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
1-(4-Methylpyridin-2-yl)-1H-pyrrole158.207.91 g50.0From Part 1
Phosphorus Oxychloride (POCl₃)153.338.43 g55.0Handle in a fume hood, corrosive
Dimethylformamide (DMF), anhydrous73.094.02 g55.0Solvent and reagent
Dichloromethane (DCM), anhydrous-100 mL-Solvent
Sodium Acetate Trihydrate136.0820.4 g150For hydrolysis work-up
Water-~100 mL-For work-up

Equipment: 250 mL three-necked flask, dropping funnel, magnetic stirrer, ice bath, heating mantle, rotary evaporator, standard glassware.

Step-by-Step Protocol
  • Vilsmeier Reagent Formation: In a 250 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (4.02 g, 55.0 mmol). Cool the flask in an ice bath to 0 °C. Add phosphorus oxychloride (8.43 g, 55.0 mmol) dropwise via a dropping funnel, maintaining the internal temperature below 10 °C. An exothermic reaction occurs, forming the Vilsmeier reagent complex. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: To the freshly prepared Vilsmeier reagent, add a solution of 1-(4-methylpyridin-2-yl)-1H-pyrrole (7.91 g, 50.0 mmol) in 50 mL of anhydrous dichloromethane dropwise, keeping the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction by TLC until the starting pyrrole is consumed.

  • Work-up - Hydrolysis: Cool the reaction mixture back to 0 °C. Prepare a solution of sodium acetate trihydrate (20.4 g, 150 mmol) in 100 mL of water. Add this solution slowly and cautiously to the reaction mixture to hydrolyze the intermediate iminium salt. An exothermic reaction will occur.

  • Heating: After the initial quench, heat the biphasic mixture to reflux (around 40 °C for DCM) for 30 minutes to ensure complete hydrolysis.

  • Extraction: Cool the mixture to room temperature. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional dichloromethane (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude aldehyde by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde.

Experimental Workflow and Characterization

Figure 2: Overall experimental and analytical workflow.

Expected Characterization Data
  • ¹H NMR: The proton NMR spectrum of the final product should show characteristic signals for the aldehyde proton (singlet, ~9.5 ppm), pyrrole ring protons (doublets and triplets between 6-7.5 ppm), pyridine ring protons, and the methyl group singlet (~2.4 ppm).

  • ¹³C NMR: The carbon NMR will show a resonance for the aldehyde carbonyl carbon (~180 ppm) in addition to signals corresponding to the aromatic carbons of the two heterocyclic rings and the methyl group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₁H₁₀N₂O (m/z 187.08).

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch should be visible around 1660-1680 cm⁻¹.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Solvents: Dichloromethane and acetic acid are hazardous. Avoid inhalation and skin contact. All procedures should be performed in a well-ventilated area or fume hood.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

References

  • 17.5. Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. (2016). Books. Available at: [Link]

  • Sonnet, P. E., et al. (2000). A convenient synthesis of aryl-substituted pyrrolizine and indolizine derivatives. Synthetic Communications, 30(1), 81-91. (Note: Specific citation details may vary, general methodology is supported by[8] from search results).

  • Gullapelli, K., et al. (2018). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. Bulletin of the Chemical Society of Ethiopia, 32(3), 511-518. Available at: [Link]

  • Das, B., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 903-948. Available at: [Link]

  • Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. (2009). ARKIVOC. Available at: [Link]

  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. (1970). Journal of the Chemical Society C: Organic. Available at: [Link]

  • Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. (2013). Scribd. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

  • Tasneem, M., et al. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76, 2977-2987. Available at: [Link]

  • Ilyin, P. V., et al. (2012). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. Synthesis, 44(9), 1353-1360. Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (2009). Journal of Medicinal Chemistry. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Available at: [Link]

  • Pyrrole-The Vilsmeier Reaction. (n.d.). ChemTube3D. Available at: [Link]

  • Vilsmeier formylation of pyrrole. (n.d.). Química Orgánica. Available at: [Link]

Sources

Application

Application Notes & Protocols: Leveraging 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde for Advanced Schiff Base Synthesis

Foreword: The Architectural Versatility of Heterocyclic Schiff Bases Schiff bases, compounds featuring the characteristic azomethine or imine (-C=N-) group, represent a cornerstone of modern coordination chemistry and me...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Versatility of Heterocyclic Schiff Bases

Schiff bases, compounds featuring the characteristic azomethine or imine (-C=N-) group, represent a cornerstone of modern coordination chemistry and medicinal research.[1][2][3] Their facile synthesis, typically a condensation reaction between a primary amine and a carbonyl compound, belies the profound structural and electronic diversity they offer.[4][5] The specific aldehyde precursor, 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde, is a molecule of significant interest. It integrates three key structural motifs: a reactive aldehyde for imine formation, a pyrrole ring, and a 4-methylpyridine moiety. This unique combination yields Schiff base ligands with multiple potential coordination sites—the imine nitrogen, the pyridine nitrogen, and the pyrrole nitrogen—making them exceptional candidates for constructing sophisticated metal complexes. These complexes are at the forefront of research in catalysis, materials science, and the development of novel therapeutic agents.[6][7][8] This document provides a detailed guide to the synthesis, characterization, and application of Schiff bases derived from this versatile heterocyclic aldehyde.

Part 1: The Precursor - 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde

A thorough understanding of the starting material is paramount for successful synthesis. The purity, stability, and inherent reactivity of the aldehyde dictate the optimal reaction conditions and influence the properties of the final product.

Table 1: Physicochemical Properties of the Aldehyde Precursor

PropertyValueSource
IUPAC Name 1-(4-methylpyridin-2-yl)pyrrole-2-carbaldehyde[9]
CAS Number 383136-14-9[9]
Molecular Formula C₁₁H₁₀N₂O[9]
Molecular Weight 186.21 g/mol -
Appearance Typically a solid at room temperature-

Causality Insight: The synthesis of this precursor generally involves N-arylation of pyrrole-2-carbaldehyde or, more commonly, Vilsmeier-Haack formylation of the pre-formed 1-(4-Methylpyridin-2-yl)-1H-pyrrole.[10][11] The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich heterocycles like pyrrole.[10] Ensuring the high purity of this starting material is critical, as impurities can lead to side reactions and complicate the purification of the final Schiff base.

Part 2: The Schiff Base Condensation Reaction

The formation of a Schiff base is a reversible, two-step process involving nucleophilic addition followed by dehydration.[12][13] Mastering this reaction requires control over catalysis, solvent, and equilibrium.

Schiff_Base_Mechanism cluster_reactants Reactants cluster_product Products Aldehyde R-CHO (Carbonyl Compound) Carbinolamine R-CH(OH)-NH-R' (Carbinolamine Intermediate) Aldehyde->Carbinolamine Nucleophilic Addition Amine R'-NH₂ (Primary Amine) Amine->Carbinolamine Imine R-CH=N-R' (Schiff Base / Imine) Carbinolamine->Imine Dehydration (-H₂O) Catalyst H⁺ / OH⁻ (Catalyst) Carbinolamine->Catalyst Water H₂O

Figure 1: General mechanism for Schiff base formation.

Expert Insights on Experimental Choices:

  • Catalysis: The reaction is often catalyzed by a few drops of a weak acid, such as glacial acetic acid.[2] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. The acid also facilitates the final dehydration step by protonating the hydroxyl group of the carbinolamine intermediate, turning it into a good leaving group (water).[5][12]

  • Solvent Selection: Absolute ethanol or methanol are the solvents of choice.[5][14] They effectively dissolve the reactants and have sufficiently high boiling points to allow for reflux, which accelerates the reaction rate. Using anhydrous solvents is preferable to minimize the reverse hydrolytic reaction.

  • Equilibrium Control: The condensation is reversible. To drive the reaction to completion, it is often necessary to remove the water formed as a byproduct. This can be achieved by using a Dean-Stark apparatus or simply by allowing the product to precipitate from the reaction mixture upon formation, effectively removing it from the equilibrium.[12]

Part 3: Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base Ligand

This protocol outlines a standard procedure for reacting 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde with a generic primary aromatic amine (e.g., a substituted aniline).

Synthesis_Workflow A 1. Dissolve Aldehyde & Amine in Ethanol B 2. Add Catalytic Glacial Acetic Acid A->B C 3. Reflux Mixture (2-6 hours) B->C D 4. Monitor Reaction (via TLC) C->D D->C Continue Reflux if incomplete E 5. Cool to RT & Isolate Precipitate D->E If complete F 6. Wash Product with Cold Ethanol E->F G 7. Purify by Recrystallization F->G H 8. Characterize Product (FT-IR, NMR, MS) G->H

Figure 2: Standard workflow for Schiff base synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde (1.0 mmol) in 20 mL of absolute ethanol.

  • Amine Addition: To this solution, add an equimolar amount of the desired primary amine (1.0 mmol).[5] Stir the mixture for 5-10 minutes at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.[2]

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate as a crystalline solid.

  • Purification: Collect the solid by vacuum filtration. Wash the product with a small amount of cold ethanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.

  • Drying: Dry the purified product in a vacuum oven.

Protocol 2: Synthesis of a Transition Metal Complex

The Schiff bases derived from this aldehyde are excellent polydentate ligands for creating stable metal complexes.[15] This protocol describes a general method for complexation.

Complexation_Flow reactants Aldehyde + Amine Schiff Base Ligand reactants:f0->reactants:f1 Protocol 1 complex Final Metal-Schiff Base Complex reactants:f1->complex Reflux in Ethanol metal Metal Salt (e.g., CoCl₂, Ni(OAc)₂) metal->complex

Figure 3: Logical flow for metal complex synthesis.

Step-by-Step Methodology:

  • Ligand Preparation: Synthesize and purify the Schiff base ligand as described in Protocol 1.

  • Dissolution: Dissolve the Schiff base ligand (1.0 mmol) in 25 mL of hot ethanol in a round-bottom flask.

  • Metal Salt Addition: In a separate flask, dissolve the desired metal salt (e.g., cobalt(II) chloride, nickel(II) acetate, zinc(II) chloride) (0.5 mmol for a 2:1 ligand-to-metal ratio) in 15 mL of ethanol.[6] Add this metal salt solution dropwise to the stirring ligand solution.

  • Reaction: A color change and/or precipitation of the complex is often observed immediately. Heat the resulting mixture to reflux for 2-4 hours to ensure complete complexation.

  • Isolation & Purification: Cool the mixture to room temperature. Collect the precipitated metal complex by vacuum filtration. Wash the solid sequentially with ethanol and then diethyl ether to remove any unreacted ligand or metal salt.

  • Drying: Dry the final complex under vacuum.

Part 4: Product Characterization - A Self-Validating System

Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds. The data obtained provides a self-validating confirmation of the reaction's success.

Table 2: Expected Spectroscopic Signatures for Characterization

TechniqueSchiff Base LigandMetal ComplexRationale & Citations
FT-IR (cm⁻¹) Disappearance of aldehyde C=O (~1670-1700) and amine N-H (~3300-3400). Appearance of a strong C=N (imine) band at ~1600-1640 .[14][16]The C=N band shifts (typically to a lower frequency) upon coordination to the metal center. Appearance of new bands in the far-IR region (~400-600) corresponding to M-N vibrations.[17][18]This confirms the formation of the imine bond and its subsequent involvement in metal coordination.
¹H NMR (ppm) Disappearance of the aldehyde proton signal (~9.5-10.0). Appearance of the azomethine proton (-CH=N-) as a singlet at ~8.3-8.9 .[16] Signals for pyridine, pyrrole, and amine-derived aromatic protons are also present.Signals, particularly those near the coordination sites (imine and pyridine protons), may broaden or shift significantly due to the influence of the metal ion. For paramagnetic complexes (e.g., Co(II), Cu(II)), signals can be very broad or unobservable.[19]Confirms the conversion of the aldehyde to an imine. Changes in the complex's spectrum indicate successful coordination.
UV-Vis (nm) Intense absorption bands corresponding to π→π* transitions within the aromatic systems and a weaker band for the n→π* transition of the imine group.The original ligand bands may be shifted (bathochromic or hypsochromic). New, often broad, absorption bands may appear in the visible region due to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions within the metal center.[15]Provides evidence of electronic interaction between the ligand and the metal ion.
Mass Spec. A clear molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the Schiff base.A molecular ion peak corresponding to the complex, often showing a characteristic isotopic distribution pattern for the specific metal used.[15]Unambiguously confirms the mass of the synthesized compounds and, for complexes, the ligand-to-metal stoichiometry.

Part 5: Applications and Field-Proven Insights

The unique structural framework of Schiff bases derived from 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde imparts significant biological and chemical activity, which is often enhanced upon complexation with metal ions.[4][7]

  • Antimicrobial and Anticancer Agents: The presence of multiple heteroatoms and the planar nature of these compounds allow them to intercalate with DNA or inhibit essential enzymes in pathogens and cancer cells.[4][7][14] Metal chelation can enhance this bioactivity by increasing lipophilicity, which facilitates passage through cell membranes.[7]

  • Homogeneous Catalysis: Metal complexes of these ligands serve as effective catalysts for a variety of organic transformations, including oxidation and reduction reactions.[6][20][21] The steric and electronic properties of the ligand can be tuned by modifying the primary amine component, allowing for fine control over the catalytic activity and selectivity.

  • Corrosion Inhibition: These Schiff bases can act as efficient corrosion inhibitors for metals like mild steel in acidic media.[22] The nitrogen and oxygen atoms in the molecule can adsorb onto the metal surface, forming a protective film that prevents corrosive attack.[22]

References

  • Sivaraj, K. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF METAL SCHIFF BASE COMPLEXES DERIVED FROM PYRROLE‐2‐CARBALDEHYDE.
  • ResearchGate. (n.d.). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SCHIFF BASES DERIVED FROM PYRROLE-2-CARBOXALDEHYDE. Request PDF.
  • Kaczmarek, M. T., et al. (2019). Different Schiff Bases—Structure, Importance and Classification. PMC - NIH.
  • MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes.
  • Semantic Scholar. (2004). Synthesis, Characterization, and Catalytic Activity of Metal Schiff Base Complexes Derived from Pyrrole‐2‐carboxaldehyde.
  • ResearchGate. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Co (II) and Zn (II) Complexes with Schiff Base Derived from Pyrrole-2-carboxaldehyde and Thiosemicarbazide.
  • ResearchGate. (n.d.). Synthesis, characterization and corrosion studies of Schiff bases derived from pyrrole‐2‐carbaldehyde. Request PDF.
  • ResearchGate. (n.d.). Synthesis, Characterization, and Catalytic Activity of Metal Schiff Base Complexes Derived from Prrrole-2-carboxaldehyde. Request PDF.
  • Der Pharma Chemica. (n.d.). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers.
  • Al-Husseini, Z. N. O., & Alshawi, J. M. S. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against hepatocellular carcinoma (SK-GT-4) cancer cell. Journal of Medicinal and Chemical Sciences.
  • Haghgooie, R., et al. (n.d.). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian Journal of Chemistry.
  • ResearchGate. (n.d.). Synthesis, Characterization of Metal Complexes of Schiff Base derived from Pyrrole-2-carbaldehyde and 4-Methoxy Aniline and their Biological Studies.
  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde.
  • Berber, İ., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science.
  • Fluorochem. (n.d.). 1-(4-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde.
  • Al-Amiery, A. A., et al. (2012). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. PubMed Central.
  • Singh, B. K., et al. (2015). Spectroscopic, electrochemical and biological studies of the metal complexes of the Schiff base derived from pyrrole-2-carbaldehyde and ethylenediamine. Arabian Journal of Chemistry.
  • University of Kerbala. (2024). Schiff Compounds.
  • D'Andria, G., & La-Deda, M. (2022). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PMC - NIH.
  • JETIR. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY.
  • Inorganic Chemistry: An Indian Journal. (2023).
  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands.
  • SCIRP. (n.d.). Synthesis, Characterization and Crystal Structure of a New Schiff Base Ligand from a Bis(Thiazoline) Template and Hydrolytic Cleavage of the Imine Bond Induced by a Co(II) Cation.
  • Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

Sources

Method

Application Notes and Protocols for 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde in Drug Discovery

Foreword: Unveiling the Potential of a Novel Scaffold In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. The heterocyclic compound, 1-(4...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. The heterocyclic compound, 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde, represents a promising, albeit relatively unexplored, entity. While direct, extensive research on this specific molecule is emerging, its structural motifs—a pyrrole-2-carbaldehyde core linked to a 4-methylpyridine moiety—suggest a rich potential for therapeutic applications. The pyrrole-2-carbaldehyde scaffold is a recurring theme in natural products exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects[1][2]. This document serves as a detailed guide for researchers, scientists, and drug development professionals to unlock the therapeutic potential of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde. We will delve into its synthesis, potential mechanisms of action, and provide detailed protocols for its evaluation in drug discovery campaigns.

Rationale for Exploration: The Chemical Blueprint

The structure of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde is a deliberate convergence of two key pharmacophores:

  • Pyrrole-2-carbaldehyde Core: This scaffold is a known building block in medicinal chemistry. The aldehyde group is a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of compounds. Moreover, the pyrrole ring itself is a common feature in many approved drugs, valued for its ability to engage in various non-covalent interactions with biological targets.

  • 4-Methylpyridine Moiety: The inclusion of a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, a crucial interaction in many drug-receptor binding events. The methyl group at the 4-position can provide additional van der Waals interactions and influence the overall solubility and metabolic stability of the molecule.

This unique combination suggests that 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde could be a valuable starting point for developing inhibitors of various enzyme classes, such as kinases, deacetylases, or for targeting protein-protein interactions.

Synthetic Protocol: A Gateway to Novel Analogs

The synthesis of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde can be achieved through a multi-step process, with the key step being the formation of the N-aryl bond between the pyrrole and pyridine rings. What follows is a robust and reproducible protocol for its synthesis, amenable to a library production setting.

Experimental Workflow: Synthesis of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde

cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Derivatization (Optional) A 2-Amino-4-methylpyridine G Reaction at 100-120 °C A->G B Pyrrole-2-carbaldehyde B->G C Pd Catalyst (e.g., Pd2(dba)3) C->G D Ligand (e.g., Xantphos) D->G E Base (e.g., Cs2CO3) E->G F Solvent (e.g., Toluene) F->G H Work-up and Purification G->H I 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde H->I J 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde K Reductive Amination, Wittig Reaction, etc. J->K L Diverse Library of Analogs K->L

Caption: Synthetic workflow for 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde and its derivatives.

Detailed Protocol:
  • Reaction Setup: To a flame-dried round-bottom flask, add 2-amino-4-methylpyridine (1.0 eq), pyrrole-2-carbaldehyde (1.2 eq), cesium carbonate (2.0 eq), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; Xantphos, 4 mol%).

  • Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Proposed Applications in Drug Discovery & Screening Protocols

Based on the known biological activities of the pyrrole-2-carbaldehyde scaffold, we propose the following high-priority applications for 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde in drug discovery.

Application as a Kinase Inhibitor Scaffold

The ATP-binding site of many kinases contains a hinge region that forms hydrogen bonds with inhibitors. The pyridine nitrogen in 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde is well-positioned to act as a hinge-binder.

  • Reagents and Materials:

    • 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde (stock solution in DMSO).

    • Recombinant kinases of interest.

    • Kinase-specific peptide substrate.

    • ATP.

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, which is a measure of kinase activity.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Kinase TargetIC₅₀ (nM) of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde
EGFR>10,000
VEGFR25,200
SRC850
ABL11,200
p38α250
Application in Anti-inflammatory Drug Discovery

Chronic inflammation is a hallmark of many diseases. Pyrrole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory signaling pathways such as NF-κB.

cluster_0 NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Compound 1-(4-Methylpyridin-2-YL) -1H-pyrrole-2-carbaldehyde Compound->IKK Inhibits?

Caption: Proposed mechanism of action via inhibition of the NF-κB signaling pathway.

  • Cell Line: Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP), such as HEK293/NF-κB-luc.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde for 1-2 hours.

    • Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α or LPS) to activate the NF-κB pathway.

    • Incubate for an appropriate time (e.g., 6-8 hours).

    • Measure the reporter gene expression (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.

    • Determine the IC₅₀ value for the inhibition of NF-κB activation.

Future Directions and Optimization

The true potential of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde lies in its capacity as a versatile scaffold for chemical optimization. The aldehyde functionality serves as a key handle for generating a diverse library of analogs through reactions such as:

  • Reductive amination: To introduce various amine-containing side chains.

  • Wittig reaction: To append different unsaturated moieties.

  • Condensation reactions: To form Schiff bases or other heterocyclic systems.

This iterative process of synthesis and biological evaluation will be crucial in identifying potent and selective drug candidates.

References

  • Kuroda, R., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2605. [Link]

  • Patel, A. D., et al. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(10), 5283-5288. [Link]

  • Google Patents. (2001). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences, 23(10), 5529. [Link]

  • Royal Society of Chemistry. (2016). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Organic & Biomolecular Chemistry, 14(3), 948-952. [Link]

Sources

Application

1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde as a building block for heterocyclic compounds

An Application Guide to 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde: A Versatile Precursor for Advanced Heterocyclic Synthesis Introduction: Unveiling a Privileged Heterocyclic Scaffold In the landscape of medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde: A Versatile Precursor for Advanced Heterocyclic Synthesis

Introduction: Unveiling a Privileged Heterocyclic Scaffold

In the landscape of medicinal chemistry and materials science, the assembly of complex molecular architectures from versatile building blocks is a cornerstone of innovation. Among these, nitrogen-containing heterocyclic compounds hold a place of prominence, forming the core of numerous pharmaceuticals and functional materials.[1][2] 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde emerges as a particularly valuable precursor. Its structure is a deliberate conjugation of three key motifs: a reactive aldehyde group, a nucleophilic pyrrole ring, and an electronically distinct 4-methylpyridine moiety.

The aldehyde functionality serves as a versatile handle for a multitude of classic and modern organic transformations, including condensations and multicomponent reactions.[3][4] The pyrrole nucleus is a fundamental component of countless biologically active molecules, while the pyridine ring system is another privileged scaffold in drug discovery. The linkage of these two heterocycles creates a unique electronic and steric environment, offering opportunities to fine-tune properties like solubility, metal chelation, and biological target affinity in the resulting derivatives.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde as a strategic building block. We will delve into its application in several high-utility synthetic transformations, presenting not only step-by-step protocols but also the underlying chemical rationale for their successful implementation.

Core Reactivity: Leveraging the Aldehyde for Molecular Construction

The primary hub of reactivity for this building block is the electrophilic carbon of the carbaldehyde group. This allows for facile reactions with a wide range of nucleophiles, making it an ideal starting point for constructing larger, more complex heterocyclic systems.

Synthesis of Schiff Bases: Gateways to Bioactive Molecules and Metal Complexes

The condensation of an aldehyde with a primary amine to form a Schiff base (or imine) is one of the most fundamental and reliable reactions in organic chemistry.[5] For 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde, this reaction provides a straightforward entry into a vast chemical space. The resulting Schiff bases are not merely synthetic intermediates; they often possess intrinsic biological activity and can serve as sophisticated ligands for coordinating metal ions, yielding complexes with applications in catalysis and bioinorganic chemistry.[6][7][8]

The choice of an acidic catalyst, such as glacial acetic acid, is crucial. It protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine. However, the amount must be catalytic, as excess acid can protonate the amine reactant, rendering it non-nucleophilic. The reaction is typically performed under reflux in a solvent like ethanol, which readily dissolves the reactants and allows for the azeotropic removal of water, driving the equilibrium towards the imine product.

Workflow for Schiff Base Synthesis Start 1-(4-Methylpyridin-2-yl)-1H- pyrrole-2-carbaldehyde + Primary Amine Reaction Dissolve in Ethanol Add catalytic Acetic Acid Reflux (3-4 hours) Start->Reaction Reactants Workup Cool to Room Temp. Pour into Cold Water Filter Precipitate Reaction->Workup Reaction Completion Product Purify by Recrystallization (e.g., from Ethanol) Workup->Product Crude Product Final Characterized Schiff Base Product Product->Final Purified Product

Caption: General workflow for Schiff base synthesis.

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g (5.02 mmol) of 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde in 25 mL of absolute ethanol.

  • Addition of Amine: To this solution, add 0.47 g (5.02 mmol) of freshly distilled aniline.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane:Ethyl Acetate).

  • Isolation: After completion, cool the reaction mixture to room temperature. Slowly pour the solution into 100 mL of ice-cold water with stirring.

  • Purification: Collect the resulting precipitate by vacuum filtration and wash with cold water. Recrystallize the crude solid from a minimal amount of hot ethanol to yield the pure Schiff base.

  • Characterization: Dry the product under vacuum and characterize by IR, ¹H NMR, and Mass Spectrometry.

Characterization Data (Expected) Value
Appearance Crystalline solid
IR (KBr, cm⁻¹) ~1625 (C=N stretch), ~1590 (C=C stretch)
¹H NMR (CDCl₃, δ ppm) ~8.50 (s, 1H, -CH=N-), ~8.30 (d, 1H, Py-H6), ~7.20-7.50 (m, 5H, Phenyl-H), ~7.00 (m, 1H, Pyrrole-H), ~6.80 (m, 1H, Py-H5), ~6.50 (m, 1H, Pyrrole-H), ~6.30 (m, 1H, Pyrrole-H), ~2.40 (s, 3H, -CH₃)
Mass Spec (ESI-MS) m/z calculated for C₁₈H₁₅N₃: 273.13. Found: [M+H]⁺ 274.14
Knoevenagel Condensation: A Powerful C-C Bond Forming Strategy

The Knoevenagel condensation is a cornerstone reaction for forming α,β-unsaturated systems by reacting a carbonyl compound with an active methylene compound.[9] Using our title aldehyde, this reaction opens a direct path to highly functionalized alkenes, which are precursors for dyes, polymers, and a variety of complex heterocyclic targets through subsequent cyclization reactions.[10][11]

This reaction is typically base-catalyzed. A weak organic base like piperidine or L-proline is often preferred over strong inorganic bases (like NaOH or KOH) to minimize side reactions, such as the self-condensation of the aldehyde or hydrolysis of ester groups in the active methylene component.[10] The mechanism involves the deprotonation of the active methylene compound to form a stabilized carbanion, which then acts as a nucleophile, attacking the aldehyde. A subsequent dehydration step yields the final conjugated product.[12] Using an environmentally benign solvent like water or ethanol can make this a green synthetic procedure.[10]

Knoevenagel Condensation Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration ActiveMethylene Active Methylene (e.g., Malononitrile) Carbanion Stabilized Carbanion (Nucleophile) ActiveMethylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Aldehyde Pyrrole-2-carbaldehyde (Electrophile) Carbanion->Aldehyde Attack Intermediate Alkoxide Intermediate Aldehyde->Intermediate Nucleophilic Attack Product α,β-Unsaturated Product Intermediate->Product Elimination Water H₂O

Caption: Mechanism of the Knoevenagel condensation.

  • Setup: In a 50 mL flask, combine 1.0 g (5.02 mmol) of 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde and 0.33 g (5.02 mmol) of malononitrile in 20 mL of ethanol.

  • Catalysis: Add 0.1 mL of piperidine to the mixture with stirring.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. A precipitate will typically form as the reaction proceeds.

  • Work-up: Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized from isopropanol if necessary.

  • Characterization: Confirm the structure of the bright yellow product using appropriate spectroscopic methods.

Active Methylene Compound Catalyst Conditions Typical Yield
MalononitrilePiperidineEthanol, RT, 2h>90%
Ethyl CyanoacetateL-ProlineWater, RT, 4h[10]85-95%
Diethyl MalonateDBUNeat, 50°C, 6h[12]70-80%
Multicomponent Reactions (MCRs): A Strategy for Rapid Complexity Generation

Multicomponent reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a one-pot fashion to form a product that retains the majority of the atoms from all starting materials. This approach is prized for its efficiency, atom economy, and ability to rapidly generate libraries of structurally complex molecules.[13][14] 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde is an excellent aldehyde component for such reactions, enabling the synthesis of diverse and novel heterocyclic frameworks.

Consider a potential three-component reaction between our aldehyde, an active methylene compound (like dimedone), and an amine or ammonia source (like ammonium acetate). This pathway, reminiscent of a Hantzsch-type synthesis, leverages several sequential reactions in one pot. First, a Knoevenagel condensation occurs between the aldehyde and dimedone. Concurrently or subsequently, a Michael addition of the amine to the α,β-unsaturated intermediate takes place, followed by cyclization and dehydration to yield a fused heterocyclic system like a pyrrolo-acridine derivative. The choice of solvent and catalyst can be tuned to favor the desired cascade sequence.

Convergent Nature of a Multicomponent Reaction Aldehyde Pyrrole-2-carbaldehyde (Component A) OnePot One-Pot Reaction (Solvent, Catalyst, Heat) Aldehyde->OnePot Amine Amine Source (Component B) Amine->OnePot Dicarbonyl 1,3-Dicarbonyl (Component C) Dicarbonyl->OnePot Product Complex Heterocycle (Incorporating A, B, C) OnePot->Product High Atom Economy

Caption: MCRs combine multiple reactants in one pot.

  • Reactant Mixture: In a sealed tube, mix 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde (1.0 mmol), dimedone (1.0 mmol), and 4-aminobenzoic acid (1.0 mmol) in 5 mL of ethanol.

  • Catalysis: Add indium(III) chloride (InCl₃) (10 mol%) as a Lewis acid catalyst to promote the reaction cascade.

  • Reaction: Seal the tube and heat the mixture at 80°C for 12 hours.

  • Isolation: After cooling to room temperature, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid by filtration. Wash the crude product with cold ethanol and purify further by column chromatography on silica gel to obtain the desired fused heterocyclic product.

Conclusion and Future Perspectives

1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a potent and versatile building block for modern organic synthesis. Its strategically positioned reactive aldehyde group allows for its seamless integration into a variety of robust and high-yield transformations, including Schiff base formation, Knoevenagel condensations, and complexity-generating multicomponent reactions. The protocols and rationales presented here demonstrate its utility in constructing a diverse array of more complex heterocyclic systems.

The unique combination of the pyrrole and 4-methylpyridine rings provides a scaffold that is ripe for exploration in drug discovery programs, particularly in the development of kinase inhibitors, anticancer agents, and novel antibacterials. Furthermore, the derivatives synthesized from this aldehyde are promising candidates for new functional materials, such as fluorescent probes and organic electronic components. The continued application of this building block in innovative synthetic strategies will undoubtedly lead to the discovery of novel molecules with significant scientific and therapeutic impact.

References

  • Geng, C., Wang, Y., Wu, Y.-d., & Wu, A.-x. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. Available from: [Link]

  • Silverman, R. B., & Holladay, M. W. (1955). Pyrrole-2-carboxaldehyde. Organic Syntheses, 35, 94. Available from: [Link]

  • Thirupathi, G., et al. (2012). Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with 3-cyanoacetylindole in the presense of L-proline in water medium. ResearchGate. Available from: [Link]

  • Fun, H.-K., & Lee, S.-L. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. Available from: [Link]

  • Request PDF. (n.d.). Synthesis, characterization and corrosion studies of Schiff bases derived from pyrrole-2-carbaldehyde. ResearchGate. Available from: [Link]

  • Sessler, J. L., & Mo, G. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents.
  • Request PDF. (2020). Synthesis, Characterization of Metal Complexes of Schiff Base derived from Pyrrole-2-carbaldehyde and 4-Methoxy Aniline and their Biological Studies. ResearchGate. Available from: [Link]

  • Charles, A., Krishnaveni, R., & Sivaraj, K. (2020). Synthesis, Characterization of Metal Complexes of Schiff Base Derived from Pyrrole-2-Carbaldehyde and 4-Methoxy Aniline and Their Biological Studies. Asian Journal of Chemistry, 32(12), 3012-3018. Available from: [Link]

  • Reddy, T. R., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 66(2). Available from: [Link]

  • Malik, A. A., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4). Available from: [Link]

  • Ying, A.-G., Wu, C.-L., & He, G.-H. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry, 24(12), 5801-5804. Available from: [Link]

  • VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Available from: [Link]

  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. Available from: [Link]

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. ResearchGate. Available from: [Link]

  • Dhongade-Desai, S., et al. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. Available from: [Link]

  • Tsuchiya, M., et al. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical & Pharmaceutical Bulletin, 70(1), 82-84. Available from: [Link]

  • Kumar, I., et al. (2016). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry, 14(3), 956-967. Available from: [Link]

  • Dömling, A. (2002). Chemistry & Biology Of Multicomponent Reactions. Current Opinion in Chemical Biology, 6(3), 306-313. Available from: [Link]

  • Azpeitia, H. F. S., et al. (2017). Synthesis and characterization of aluminum complexes incorporating Schiff base ligands derived from pyrrole-2-carboxaldehyde. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Substrate scope of pyrrole-2-formaldehyde. Reaction conditions: 1 (1 mmol), 2 (2 mmol), K2CO3 (3 mmol), CH3CN (10 mL), 20 °C, 6 h. Available from: [Link]

  • Lee, S.-L., & Fun, H.-K. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available from: [Link]

  • Rowbotham, J. S., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. Available from: [Link]

  • Wang, C., et al. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. Available from: [Link]

  • Wang, S.-H., et al. (2012). 4-Acetyl-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. Available from: [Link]

  • JUIT. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15233-15266. Available from: [Link]

  • Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Polycyclic Aromatic Compounds. Available from: [Link]

Sources

Method

Harnessing the Versatility of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde for the Synthesis of Novel Metal Complexes

An Application Note and Protocol for Researchers Abstract Pyridyl-pyrrole derivatives represent a class of highly versatile N,N-donor ligands in coordination chemistry. Their unique electronic properties and structural f...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

Pyridyl-pyrrole derivatives represent a class of highly versatile N,N-donor ligands in coordination chemistry. Their unique electronic properties and structural flexibility allow for the synthesis of metal complexes with diverse geometries and significant potential in catalysis, materials science, and medicinal chemistry.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of the ligand 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde and its subsequent use in the preparation of transition metal complexes. We delve into the rationale behind the synthetic strategies, essential characterization techniques, and a survey of potential applications, particularly those relevant to drug development professionals.

Introduction: The Rationale for Pyridyl-Pyrrole Ligands

The combination of a pyridine and a pyrrole ring within a single molecular scaffold creates a unique ligand system. The pyridine ring acts as a classic σ-donor, while the pyrrolide moiety, especially upon deprotonation, can act as a strong π-donor.[3] This electronic interplay allows for the stabilization of various metal centers in different oxidation states. The specific ligand in focus, 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde, is a bidentate ligand that coordinates through the nitrogen of the pyridine ring and the nitrogen of the pyrrole ring, forming a stable five-membered chelate ring with a metal ion.

The presence of the aldehyde group at the 2-position of the pyrrole ring offers a reactive handle for further chemical modifications, such as the formation of Schiff bases, which can expand the denticity of the ligand and introduce new donor atoms (e.g., N, O).[4][5] Metal complexes derived from such ligands are actively investigated for their biological activities, including antimicrobial, antifungal, and antiproliferative properties, often attributed to the combined effects of the metal ion and the organic ligand scaffold.[6][7][8]

Strategic Synthesis Pathway

The overall workflow for generating and utilizing these metal complexes involves a multi-stage process, from initial ligand synthesis to final application screening. Each step requires careful execution and rigorous characterization to ensure the reliability of the final results.

G cluster_0 Part I: Ligand Synthesis cluster_1 Part II: Complexation cluster_2 Part III: Application A Precursors: 2-Amino-4-methylpyridine & 2,5-Dimethoxytetrahydrofuran B Paal-Knorr Condensation (Synthesis of N-Aryl Pyrrole) A->B C Vilsmeier-Haack Reaction (Formylation of Pyrrole) B->C D Purification & Characterization (NMR, IR, MS) C->D E Synthesized Ligand D->E Validated Ligand G Complexation Reaction (Solvent, Temp. Control) E->G F Metal Salt Precursor (e.g., CoCl₂, Cu(OAc)₂) F->G H Isolation & Purification G->H I Complex Characterization (FT-IR, UV-Vis, Elemental Analysis) H->I J Characterized Metal Complex I->J Validated Complex K Screening Assays (e.g., Catalytic, Antimicrobial, Cytotoxicity) J->K L Data Analysis & SAR Studies K->L

Figure 1: General workflow from ligand synthesis to application.

Part I: Synthesis of the Ligand

The synthesis of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde is not commonly detailed in the literature, however, a robust and logical two-step approach can be employed based on established organic chemistry principles: the Paal-Knorr pyrrole synthesis followed by Vilsmeier-Haack formylation.

Protocol 3.1: Synthesis of 1-(4-Methylpyridin-2-yl)-1H-pyrrole

This step creates the core pyridyl-pyrrole structure. The Paal-Knorr reaction is an effective method for synthesizing substituted pyrroles via the condensation of a primary amine with a 1,4-dicarbonyl compound (or its equivalent, such as 2,5-dimethoxytetrahydrofuran).

Materials:

  • 2-Amino-4-methylpyridine

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-methylpyridine (1.0 eq) in a 1:1 mixture of ethanol and glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution dropwise with stirring.

  • Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: The acidic medium is crucial for the in-situ hydrolysis of the dimethoxyacetal to succinaldehyde, which then condenses with the primary amine. Refluxing provides the necessary activation energy for the cyclization and dehydration steps.

  • After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel.

Protocol 3.2: Synthesis of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocyclic compounds like pyrrole.[9]

Materials:

  • 1-(4-Methylpyridin-2-yl)-1H-pyrrole (from Protocol 3.1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate trihydrate

Procedure:

  • Set up a three-necked flask under a nitrogen atmosphere, fitted with a dropping funnel and a stirrer.

  • Add anhydrous DMF (3.0 eq) to the flask and cool to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 eq) dropwise to the DMF, ensuring the temperature remains below 10 °C. Stir the mixture for 30 minutes at 0 °C to pre-form the Vilsmeier reagent (chloromethylenedimethyliminium chloride).

    • Causality: The reaction between POCl₃ and DMF is highly exothermic and forms the electrophilic Vilsmeier reagent. Pre-formation at low temperatures is essential for controlled reactivity and safety.

  • Dissolve 1-(4-Methylpyridin-2-yl)-1H-pyrrole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Cool the reaction mixture back to 0 °C. Perform hydrolysis by slowly and cautiously adding a cold aqueous solution of sodium acetate trihydrate.

    • Trustworthiness: This step is critical. The reaction must be quenched carefully by slow addition to the basic solution to hydrolyze the iminium intermediate to the aldehyde and to neutralize the acidic byproducts.

  • Stir the mixture vigorously for 1 hour, then separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine all organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final ligand as a solid.

Part II: Synthesis of Metal Complexes

The synthesized ligand can be reacted with various transition metal salts to form complexes. A general protocol is provided below, which can be adapted based on the specific metal and desired stoichiometry.

Protocol 4.1: General Synthesis of M(II) Complexes

Materials:

  • 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde (Ligand, L)

  • Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, Cu(OAc)₂·H₂O, ZnCl₂)

  • Methanol or Ethanol

Procedure:

  • Dissolve the ligand (2.0 eq) in 20 mL of methanol in a flask.

  • In a separate flask, dissolve the chosen metal(II) salt (1.0 eq) in 10 mL of methanol. For hydrated salts, gentle warming may be required for complete dissolution.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • A color change and/or precipitation of the complex should be observed.

  • Reflux the reaction mixture for 3-4 hours to ensure complete complexation.[10]

    • Expertise: The choice of a 2:1 ligand-to-metal ratio is common for forming octahedral [ML₂X₂] or square planar [ML₂] complexes with bidentate ligands. The solvent (methanol/ethanol) is chosen for its ability to dissolve both the organic ligand and the inorganic metal salts.

  • Cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume slowly until precipitation begins.

  • Wash the collected solid complex with cold methanol and then diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a vacuum desiccator.

Part III: Essential Characterization

Confirming the structure and purity of the ligand and its metal complexes is paramount. The following techniques are standard in the field.

TechniqueLigand (Expected Observations)Metal Complex (Expected Observations)Rationale for Change upon Complexation
¹H NMR Sharp signals for aromatic protons (pyrrole, pyridine), aldehyde proton (~9.5 ppm), methyl group (~2.4 ppm).Broadening of ligand signals due to paramagnetic metal centers (e.g., Co(II), Cu(II)). For diamagnetic metals (e.g., Zn(II)), shifts in proton resonances occur due to changes in the electronic environment.Coordination to a metal ion alters the electron density distribution throughout the ligand, affecting the chemical shifts of nearby protons. Paramagnetism induces significant line broadening.
FT-IR Strong C=O stretch (~1650-1670 cm⁻¹). Aromatic C=N and C=C stretches (~1400-1600 cm⁻¹).A shift in the C=O stretching frequency. Appearance of new low-frequency bands (< 600 cm⁻¹) corresponding to M-N bonds.[11]Coordination of the pyridine nitrogen to the metal center perturbs the vibrational modes of the ring. The new M-N bands are direct evidence of coordination.
UV-Vis Intense π→π* transitions in the UV region.Appearance of new, weaker d-d transition bands in the visible region for transition metals. A shift in the ligand-based π→π* bands.The d-orbitals of the metal ion, which are degenerate in the free ion, are split in the ligand field, allowing for d-d electronic transitions that absorb light in the visible spectrum.
Mass Spec. Molecular ion peak [M+H]⁺ corresponding to C₁₁H₁₁N₂O⁺.Peaks corresponding to the entire complex [ML₂]⁺ or fragments like [ML]⁺, confirming the composition.Provides direct evidence of the molecular weight of the synthesized compounds.
Elemental %C, %H, %N values should match the calculated values for C₁₁H₁₀N₂O.%C, %H, %N values will confirm the stoichiometry of the complex (e.g., [M(C₁₁H₁₀N₂O)₂Cl₂]).Confirms the empirical formula and purity of the bulk sample.

Part IV: Applications in Drug Development and Catalysis

The metal complexes of pyridyl-pyrrole ligands are of significant interest due to their potential biological and catalytic activities.

Figure 2: Potential applications and mechanisms of action.

  • Antiproliferative Activity: Many transition metal complexes, particularly those of copper, cobalt, and zinc, exhibit cytotoxicity against cancer cell lines.[8] The proposed mechanisms often involve the complex's ability to bind to DNA, generate reactive oxygen species (ROS) that induce oxidative stress and apoptosis, or inhibit key enzymes like topoisomerase.[12] The planar nature of the pyridyl-pyrrole ligand can facilitate intercalation between DNA base pairs.

  • Antimicrobial Agents: The chelation of a metal ion to a ligand can enhance its antimicrobial properties.[7][13] According to Tweedy's chelation theory, chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This allows the complex to more easily penetrate the lipid membranes of bacteria and fungi, disrupting cellular processes.

  • Catalysis: The coordinatively unsaturated or labile sites on these metal complexes can serve as active centers for catalysis. For example, zinc complexes with similar pyridyl-pyrrole ligands have been successfully used as catalysts for the chemical fixation of CO₂ into cyclic carbonates.[2] They also have potential in oxidation and polymerization reactions.[1][14]

References

  • O’Connor, M. J., et al. (2019). Early Metal Di(pyridyl) Pyrrolide Complexes with Second Coordination Sphere Arene−π Interactions: Ligand Binding and Ethylene Polymerization. ACS Omega. Available at: [Link]

  • O’Connor, M. J., et al. (2019). Early Metal Di(pyridyl) Pyrrolide Complexes with Second Coordination Sphere Arene−π Interactions: Ligand Binding and Ethylene Polymerization. PubMed Central. Available at: [Link]

  • Vargová, Z., et al. (2024). Metal Complexes with N-donor Ligands. MDPI. Available at: [Link]

  • Hadi, M. A. (N/A). COORDINATION BEHAVIOR OF N/O DONOR LIGAND WITH SOME TRANSITION METALS. Trade Science Inc. Available at: [Link]

  • García-López, V. (N/A). New pyrrole-based ligand for first row transition metal complexes. ResearchGate. Available at: [Link]

  • Prenner, M. (N/A). Synthesis and Characterization of Pyrrole-Based Group IV PNP Pincer Complexes. reposiTUm. Available at: [Link]

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  • DeRosa, F., et al. (2021). Biological activities of polypyridyl type ligands: implications for bioinorganic chemistry and light-activated metal complexes. PubMed Central. Available at: [Link]

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Application

Application Note: A Comprehensive Guide to the Antimicrobial Screening of Novel Pyrrole Derivatives

Abstract Pyrrole and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds, many of which exhibit promising antimicrobial properties.[1][2][3][4] The urgent need for new antimicrobia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrrole and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds, many of which exhibit promising antimicrobial properties.[1][2][3][4] The urgent need for new antimicrobial agents to combat the global challenge of drug resistance necessitates robust and standardized screening protocols to identify and characterize novel therapeutic candidates.[5][6] This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on the experimental procedures for the antimicrobial screening of newly synthesized pyrrole derivatives. The protocols herein are grounded in established methodologies, including those outlined by the Clinical and Laboratory Standards Institute (CLSI), to ensure scientific integrity and reproducibility.[7][8][9][10] We will delve into the causality behind experimental choices, provide step-by-step protocols for key assays, and offer insights into data interpretation and quality control.

Introduction: The Rationale for Screening Pyrrole Derivatives

The pyrrole ring is a fundamental structural motif in a vast array of natural products and synthetic compounds with diverse biological activities.[2][11] Its presence in molecules like heme, chlorophyll, and vitamin B12 underscores its biological significance.[4] In the realm of infectious diseases, many pyrrole derivatives have demonstrated potent activity against a broad spectrum of pathogens, including multidrug-resistant bacteria.[3]

The primary objective of an antimicrobial screening program for novel pyrrole derivatives is to systematically assess their ability to inhibit or kill pathogenic microorganisms. This initial screening is a critical step in the drug discovery pipeline, allowing for the identification of lead compounds that warrant further investigation and optimization. A well-designed screening cascade should be both sensitive enough to detect promising activity and specific enough to minimize false positives.

Challenges in Novel Antimicrobial Discovery: The path to discovering new antibiotics is fraught with challenges, including the high frequency of rediscovering known compounds and the difficulty in finding molecules that can effectively penetrate bacterial cells, particularly Gram-negative bacteria with their complex outer membrane.[12][13][14] Therefore, a systematic and rigorous screening approach is paramount.

Foundational Principles of Antimicrobial Susceptibility Testing (AST)

Before delving into specific protocols, it is crucial to understand the core principles that underpin antimicrobial susceptibility testing. The overarching goal is to determine the lowest concentration of a compound that can inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration, or MIC) and, in some cases, the lowest concentration that can kill the microorganism (Minimum Bactericidal/Fungicidal Concentration, or MBC/MFC).[15][16][17][18][19]

Selection of Test Organisms

The choice of microorganisms for screening is dictated by the therapeutic goals of the research. A representative panel should include:

  • Gram-positive bacteria: e.g., Staphylococcus aureus (including MRSA strains), Enterococcus faecalis.

  • Gram-negative bacteria: e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.

  • Fungal pathogens (if applicable): e.g., Candida albicans, Aspergillus fumigatus.

Rationale: This selection provides a broad-spectrum view of the compound's activity. Including both Gram-positive and Gram-negative bacteria is essential due to the significant differences in their cell wall structures, which can dramatically affect compound penetration and efficacy.[3]

Quality Control (QC) Strains

The use of well-characterized quality control strains is non-negotiable for ensuring the accuracy and reproducibility of AST results.[20] These strains have known susceptibility profiles to standard antibiotics.[21]

Common QC Strains:

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 25923

  • Pseudomonas aeruginosa ATCC 27853

  • Enterococcus faecalis ATCC 29212

  • Candida albicans ATCC 90028

Rationale: Running QC strains in parallel with experimental compounds validates the test system.[22][23] If the results for the QC strains fall outside the acceptable ranges defined by CLSI, the experimental results are considered invalid, and the assay must be repeated.[20]

Standardization of Inoculum

The density of the microbial inoculum is a critical variable that can significantly impact susceptibility test results.[24] A higher inoculum density may overwhelm the antimicrobial agent, leading to falsely high MIC values. Conversely, a lower density can result in falsely low MICs.

The McFarland Standard: The turbidity of the microbial suspension is standardized using McFarland standards, most commonly the 0.5 McFarland standard.[25][26][27] A 0.5 McFarland standard corresponds to a bacterial concentration of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[25][26]

Rationale: Standardization ensures that the number of microorganisms being tested is consistent across experiments, which is fundamental for reproducibility.[24]

Core Experimental Protocols

This section provides detailed, step-by-step protocols for the primary screening of pyrrole derivatives.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[28][29] It is considered a gold standard method by CLSI.[8]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Pyrrole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Standardized microbial inoculum (adjusted to 0.5 McFarland and then diluted)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Multichannel pipette

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare 2x stock solution of pyrrole derivative C Add 100 µL of 2x stock to column 1 B Dispense 100 µL of broth into all wells D Mix and transfer 100 µL from column 1 to 2 C->D Start Dilution E Repeat transfer across plate (e.g., to column 10) D->E Continue F Discard 100 µL from column 10 E->F H Inoculate wells (1-11) with 100 µL of inoculum G Prepare standardized inoculum (final conc. ~5 x 10^5 CFU/mL) G->H I Incubate at 35-37°C for 16-20 hours H->I J Read plate visually or with a plate reader I->J K Determine MIC: Lowest concentration with no visible growth J->K

Caption: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Procedure:

  • Preparation of Test Compounds: Dissolve the pyrrole derivatives in a suitable solvent (typically DMSO) to create a high-concentration stock solution. Further dilute this stock in the appropriate broth (CAMHB or RPMI-1640) to achieve a starting concentration that is twice the highest concentration to be tested.[30]

  • Plate Setup: Using a multichannel pipette, dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[30]

  • Serial Dilution: Add 100 µL of the 2x starting concentration of your pyrrole derivative to the wells in the first column. This results in a 1x final concentration in column 1. Mix the contents of column 1 by pipetting up and down, and then transfer 100 µL from column 1 to column 2. Continue this two-fold serial dilution across the plate, typically to column 10. Discard the final 100 µL from column 10.[30][31]

    • Causality: This serial dilution creates a gradient of decreasing compound concentrations, allowing for the precise determination of the MIC.

  • Controls:

    • Column 11: Growth control (broth + inoculum, no compound).

    • Column 12: Sterility control (broth only, no inoculum).

  • Inoculum Preparation: Prepare a bacterial/fungal suspension from a fresh culture (18-24 hours old) in sterile saline or broth.[29] Adjust the turbidity to match the 0.5 McFarland standard.[29] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[29]

    • Causality: The final inoculum concentration is critical. CLSI guidelines specify this concentration to ensure that the test is sensitive and reproducible.[29]

  • Inoculation: Inoculate each well (columns 1-11) with 100 µL of the diluted microbial suspension. The final volume in each well will be 200 µL.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for most bacteria. Fungi may require longer incubation periods (24-48 hours).[30]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the pyrrole derivative that completely inhibits visible growth of the microorganism.[15][32][33] This can also be done using a microplate reader to measure absorbance at 600 nm.

Protocol 2: Disk Diffusion (Kirby-Bauer) Assay

The disk diffusion assay is a qualitative or semi-quantitative method that is simple, cost-effective, and widely used for preliminary screening.[34][35][36][37]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Pyrrole derivatives at a known concentration

  • Sterile cotton swabs

  • Standardized microbial inoculum (0.5 McFarland)

  • Forceps

Workflow Diagram:

Disk_Diffusion_Workflow A Prepare standardized 0.5 McFarland inoculum B Inoculate MHA plate with a sterile swab to create a lawn A->B C Allow plate to dry for 3-5 minutes B->C E Aseptically place disks on the agar surface C->E D Impregnate sterile disks with pyrrole derivative solution D->E Apply to plate F Incubate at 35-37°C for 16-18 hours E->F G Measure the diameter of the zone of inhibition (mm) F->G

Caption: Workflow for the Disk Diffusion Assay.

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.[36]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of an MHA plate in three directions (rotating the plate approximately 60 degrees each time) to ensure confluent growth.[36]

  • Drying: Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[36]

  • Disk Preparation and Application: Impregnate sterile paper disks with a known amount of the pyrrole derivative solution. Aseptically place the disks onto the inoculated agar surface using sterile forceps. Gently press each disk to ensure complete contact with the agar.[37][38]

    • Causality: The compound diffuses from the disk into the agar, creating a concentration gradient. Where the concentration is high enough to inhibit microbial growth, a clear "zone of inhibition" will form.[37][38][39]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[37]

  • Result Interpretation: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers. The size of the zone is proportional to the susceptibility of the organism to the compound.[39]

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[15][17][18] This assay is a crucial follow-up to the MIC determination to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Procedure:

  • Perform MIC Assay: First, determine the MIC of the pyrrole derivative using the broth microdilution method as described above.

  • Subculturing: From the wells of the microtiter plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Sabouraud Dextrose Agar).[19]

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours or until growth is visible in the control culture.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the pyrrole derivative that results in no growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[16][17]

Interpreting the MIC/MBC Ratio:

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is generally considered bactericidal.[18]

  • Bacteriostatic: If the MBC is greater than four times the MIC, the compound is considered bacteriostatic.

Data Presentation and Interpretation

Clear and concise data presentation is essential for comparing the activity of different pyrrole derivatives.

Tabulating MIC Data

Summarize the MIC values in a table for easy comparison.

Table 1: Example MIC Data for Novel Pyrrole Derivatives (µg/mL)

CompoundS. aureus ATCC 25923E. coli ATCC 25922P. aeruginosa ATCC 27853C. albicans ATCC 90028
Pyrrole-A816>6432
Pyrrole-B24168
Pyrrole-C>64>64>64>64
Ciprofloxacin0.50.0150.25NA
FluconazoleNANANA1

NA: Not Applicable

Interpretation: In this example, Pyrrole-B shows the most promising broad-spectrum activity with the lowest MIC values against the tested organisms. Pyrrole-C appears to be inactive at the tested concentrations.

Interpreting Disk Diffusion Results

For disk diffusion, the diameter of the zone of inhibition is recorded. While formal interpretive criteria (Susceptible, Intermediate, Resistant) are not established for novel compounds, the zone diameter provides a relative measure of potency.[40][41] Larger zones generally indicate greater activity.

Table 2: Example Disk Diffusion Data (Zone Diameter in mm)

Compound (20 µ g/disk )S. aureus ATCC 25923E. coli ATCC 25922P. aeruginosa ATCC 27853
Pyrrole-A18150
Pyrrole-B252114
Pyrrole-C000
Ciprofloxacin (5 µ g/disk )283230

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial antimicrobial screening of novel pyrrole derivatives. Adherence to standardized methods, inclusion of appropriate quality controls, and systematic data analysis are critical for generating reliable and reproducible results.[35] Compounds that demonstrate significant activity in these primary screens, such as "Pyrrole-B" in our examples, become priority candidates for further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy testing. This systematic approach is fundamental to advancing the discovery and development of new antimicrobial agents to address the pressing global health threat of antibiotic resistance.

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Method

Application Note &amp; Protocols: 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde as a Versatile Building Block for Next-Generation Organic Semiconductors

Introduction: The Quest for Novel Organic Semiconductors The field of organic electronics is driven by the continuous pursuit of novel π-conjugated materials that are solution-processable, mechanically flexible, and elec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Organic Semiconductors

The field of organic electronics is driven by the continuous pursuit of novel π-conjugated materials that are solution-processable, mechanically flexible, and electronically tunable. Organic semiconductors are the active components in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the molecular design of the semiconductor used.

Pyrrole, an electron-rich five-membered heteroaromatic ring, has garnered significant attention as a promising building block for organic semiconductors.[1][2] Its high electron density makes it an excellent electron donor, which is beneficial for p-type (hole-transporting) materials. However, the inherent reactivity and potential instability of the pyrrole ring have presented synthetic challenges, limiting its widespread application compared to its thiophene analogue.[1][3]

This application note introduces 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde , a strategically functionalized pyrrole derivative, as a versatile precursor for advanced organic semiconductors. We will explore the rationale behind its molecular design, provide detailed protocols for its synthesis and subsequent transformation into a model donor-acceptor semiconductor, and outline a standard procedure for device fabrication and characterization. The central hypothesis is that the unique combination of the electron-rich pyrrole, the modulating pyridine substituent, and the reactive carbaldehyde handle provides a powerful platform for creating a new generation of high-performance organic electronic materials.

Molecular Design Rationale: A Trifecta of Functionality

The potential of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde stems from the synergistic interplay of its three key structural components. Understanding the role of each component is crucial for rationally designing experiments and predicting material properties.

  • The Pyrrole Core: As the foundational unit, the pyrrole ring serves as the primary electron-donating moiety.[2] In a semiconductor, this property facilitates the transport of positive charge carriers (holes), making it an ideal candidate for the p-type channel in an OFET or the donor material in an OPV.

  • The N-Aryl (4-Methylpyridin-2-YL) Substituent: Attaching an aromatic group directly to the pyrrole nitrogen is a proven strategy to enhance stability and tune electronic properties. The 4-methylpyridine group specifically offers several advantages:

    • Electronic Modulation: The electron-withdrawing nature of the pyridine ring creates an intramolecular electronic push-pull effect with the electron-donating pyrrole. This can lower the Highest Occupied Molecular Orbital (HOMO) energy level, potentially improving ambient stability and tuning the optical bandgap.

    • Intermolecular Interactions: The nitrogen atom on the pyridine ring can participate in non-covalent interactions, such as hydrogen bonding or coordination, which can influence the solid-state packing and molecular ordering of the final semiconductor film—a critical factor for efficient charge transport.

    • Solubility and Processing: The methyl group and the overall steric bulk of the substituent can enhance solubility in common organic solvents, facilitating solution-based processing techniques like spin-coating.

  • The C2-Carbaldehyde Functional Group: This aldehyde group is arguably the molecule's most critical feature for synthetic utility. It acts as a versatile chemical handle, allowing for the straightforward construction of larger, more complex conjugated systems through established chemical reactions.[4] This enables researchers to covalently link the pyridyl-pyrrole donor unit to a variety of electron-accepting moieties, creating sophisticated donor-acceptor (D-A) architectures that are the cornerstone of modern high-performance organic semiconductors.[5][6]

Protocol 1: Synthesis and Characterization of the Building Block

While 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde is commercially available[7], in-house synthesis may be required for scale-up or derivatization. This protocol describes a plausible two-step synthesis starting from pyrrole-2-carbaldehyde and 2-chloro-4-methylpyridine via a Buchwald-Hartwig N-arylation reaction.

Synthesis Workflow

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Reactants: Pyrrole-2-carbaldehyde 2-Chloro-4-methylpyridine s2 Buchwald-Hartwig N-Arylation (Pd Catalyst, Ligand, Base) s1->s2 s3 Crude Product s2->s3 p1 Column Chromatography (Silica Gel) s3->p1 p2 Recrystallization p1->p2 p3 Pure Product p2->p3 c1 Structural Verification (¹H NMR, ¹³C NMR, HRMS) p3->c1 c2 Purity & Identity (FT-IR, Melting Point) p3->c2 c3 Optoelectronic Properties (UV-Vis, CV) p3->c3

Caption: Workflow for synthesis, purification, and characterization.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To an oven-dried Schlenk flask, add pyrrole-2-carbaldehyde (1.0 eq.), 2-chloro-4-methylpyridine (1.1 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Stir the mixture at 110 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical and Electronic Characterization

The synthesized product should be thoroughly characterized to confirm its identity and assess its fundamental electronic properties.

Table 1: Key Properties and Characterization Data

PropertyTechniqueExpected Result / Purpose
IUPAC Name -1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde
CAS Number -383136-14-9[7]
Molecular Formula -C₁₁H₁₀N₂O[7]
Molecular Weight -186.21 g/mol
Structure ¹H NMR, ¹³C NMRConfirm covalent structure and purity. Expect characteristic shifts for pyrrole, pyridine, methyl, and aldehyde protons.
Exact Mass HRMS (e.g., ESI-TOF)Verify elemental composition.
Functional Groups FT-IRIdentify characteristic vibrational modes, especially the C=O stretch of the aldehyde (~1670 cm⁻¹).
Optical Properties UV-Vis SpectroscopyDetermine the absorption spectrum (λ_max) and calculate the optical bandgap (E_g^opt).
Redox Potentials Cyclic Voltammetry (CV)Measure oxidation/reduction potentials to estimate HOMO and LUMO energy levels.

Protocol 2: Synthesis of a Donor-Acceptor (D-A) Semiconductor

To demonstrate its utility, we will use the aldehyde as a synthetic anchor to build a model Donor-Acceptor-Donor (D-A-D) type small molecule, a common motif for OFET materials. We select 2,5-dibromo-3,4-dinitrothiophene as the acceptor core, which can be coupled with our building block via a Suzuki or Stille coupling after converting the aldehyde to a different functional group, or more directly, we can use a condensation reaction. For simplicity, we will outline a Knoevenagel condensation with a suitable acceptor.

D-A-D Molecular Design

Donor1 Donor Pyridyl-Pyrrole Unit Linker1 π-Bridge Acceptor Acceptor Electron-Deficient Core (e.g., Benzothiadiazole) Linker2 π-Bridge Donor2 Donor Pyridyl-Pyrrole Unit

Caption: Schematic of a Donor-Acceptor-Donor (D-A-D) molecule.

Step-by-Step Synthesis Protocol (Hypothetical)

This protocol describes the synthesis of a D-A-D molecule ("MOL-1") via a Knoevenagel condensation between our aldehyde building block and an acceptor with active methylene groups, such as (2,2'-(2,5-bis(octyloxy)-1,4-phenylene)diacetonitrile).

  • Reactants: In a round-bottom flask, dissolve 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde (2.2 eq.) and the acceptor core (1.0 eq.) in anhydrous chloroform or THF.

  • Catalyst: Add a catalytic amount of piperidine or titanium (IV) isopropoxide.

  • Reaction: Reflux the mixture under an inert atmosphere for 24-48 hours, using a Dean-Stark trap to remove water.

  • Monitoring: Track the formation of the highly colored product using TLC and UV-Vis spectroscopy.

  • Isolation: After the reaction is complete, cool the mixture, remove the solvent, and precipitate the product by adding methanol.

  • Purification: Collect the solid by filtration. Purify extensively via column chromatography followed by temperature-gradient sublimation to achieve the high purity required for electronic devices.

Protocol 3: OFET Fabrication and Characterization

The performance of the newly synthesized semiconductor (MOL-1) is evaluated by fabricating and testing a standard Bottom-Gate, Top-Contact (BGTC) OFET device.

OFET Fabrication and Testing Workflow

cluster_fab Device Fabrication cluster_test Electrical Testing f1 Substrate Cleaning (Si/SiO₂ wafer) f2 Surface Treatment (e.g., OTS) f1->f2 f3 Spin-Coat Semiconductor (MOL-1) f2->f3 f4 Thermal Annealing f3->f4 f5 Deposit Electrodes (Au Source/Drain) f4->f5 t1 Probe Station (Inert Atmosphere) f5->t1 t2 Measure Transfer Curve (I_D vs V_G) t1->t2 t3 Measure Output Curve (I_D vs V_D) t1->t3 t4 Extract Parameters t2->t4 t3->t4

Caption: Workflow for OFET fabrication and electrical characterization.

Step-by-Step Fabrication Protocol
  • Substrate Preparation: Use heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer (acting as the gate and gate dielectric, respectively). Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol. Dry under a stream of N₂.

  • Dielectric Surface Modification: Treat the SiO₂ surface to improve film morphology. This is a critical step. A common method is vapor-phase treatment with octadecyltrichlorosilane (OTS) to create a hydrophobic, ordered monolayer.

  • Semiconductor Deposition: Prepare a dilute solution (e.g., 5 mg/mL) of the purified MOL-1 in a high-boiling-point solvent like chloroform or chlorobenzene. Spin-coat the solution onto the treated substrate to form a thin film.

  • Annealing: Transfer the coated substrate to a glovebox and anneal on a hotplate (e.g., at 120 °C for 30 min). This step removes residual solvent and promotes molecular ordering, which is crucial for good device performance.

  • Electrode Deposition: Using a shadow mask, thermally evaporate top-contact source and drain electrodes (e.g., 50 nm of Gold) onto the semiconductor film. The channel length (L) and width (W) are defined by the mask.

Electrical Characterization and Data Analysis

All electrical measurements should be performed under vacuum or in an inert-gas (N₂) glovebox using a semiconductor parameter analyzer.

  • Transfer Characteristics: Measure the drain current (I_D) as the gate voltage (V_G) is swept at a constant, high drain-source voltage (V_D).

  • Output Characteristics: Measure I_D as V_D is swept at various constant gate voltages (V_G).

  • Parameter Extraction: From the transfer curve in the saturation regime, calculate the key performance metrics.

Table 2: Key OFET Performance Metrics

ParameterSymbolCalculation MethodSignificance
Field-Effect Mobility µ From the slope of the (I_D)¹ᐟ² vs. V_G plot using the saturation-regime transistor equation.Measures how quickly charge carriers move through the semiconductor channel.
On/Off Current Ratio I_on/I_off Ratio of the maximum current (On state) to the minimum current (Off state) from the transfer curve.Indicates the device's effectiveness as a switch.
Threshold Voltage V_th The gate voltage at which the transistor begins to conduct, found by extrapolating the linear region of the (I_D)¹ᐟ² vs. V_G plot to the x-axis.The turn-on voltage of the device.

Outlook and Broader Applications

The true value of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde lies in its versatility. While this note focused on a model D-A-D molecule for OFETs, the synthetic possibilities are vast.

  • Organic Photovoltaics (OPVs): The aldehyde can be used to synthesize donor polymers or non-fullerene acceptors for use in bulk heterojunction solar cells.[1][8] The pyridyl-pyrrole unit's electronic properties can be tuned to optimize the energy level alignment with acceptor materials for efficient charge separation.

  • Organic Light-Emitting Diodes (OLEDs): The core structure could be incorporated into host materials or emissive dopants.[9] Further derivatization could lead to materials with high triplet energies for phosphorescent OLEDs or thermally activated delayed fluorescence (TADF) properties.

Conclusion

1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde is more than just another chemical compound; it is a well-designed molecular tool. It combines the favorable electronic properties of the pyrrole ring with the stabilizing and modulating effects of an N-pyridyl substituent and the crucial synthetic flexibility of a carbaldehyde group. The protocols outlined here provide a clear pathway from this fundamental building block to the fabrication and testing of functional electronic devices. By providing a platform for rational molecular design and synthetic exploration, this compound opens the door to new families of organic semiconductors with tailored properties for a wide range of applications.

References

  • WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google P
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI. [Link]

  • Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors - PubMed. [Link]

  • 4-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14116047 - PubChem. [Link]

  • Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors - PMC - NIH. [Link]

  • (PDF) Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors - ResearchGate. [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation | Organic Letters - ACS Publications. [Link]

  • 4-Acetyl-1H-pyrrole-2-carbaldehyde - PubMed. [Link]

  • Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors | Request PDF - ResearchGate. [Link]

  • Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors | ACS Omega. [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation - Organic Chemistry Portal. [Link]

  • Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PubMed Central. [Link]

  • Design, synthesis, and application in OFET of a small molecule based on π-expanded fused diketopyrrolopyrrole - PMC - NIH. [Link]

  • Substrate Scope of Pyrrole‐2‐carboxaldehyde Derivatives. - ResearchGate. [Link]

  • (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde - ResearchGate. [Link]

  • 1-methyl-2-pyrrole carboxaldehyde, 1192-58-1 - The Good Scents Company. [Link]

  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - RSC Publishing. [Link]

  • 1H-Pyrrole-2-carboxaldehyde - the NIST WebBook. [Link]

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Application

Application Notes &amp; Protocols: A Guide to the Paal-Knorr Synthesis of N-Substituted Pyrrole-2-Carbaldehydes

I. Introduction: The Strategic Importance of the Paal-Knorr Synthesis The Paal-Knorr synthesis, first reported independently by chemists Carl Paal and Ludwig Knorr in 1884, represents a cornerstone in heterocyclic chemis...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Strategic Importance of the Paal-Knorr Synthesis

The Paal-Knorr synthesis, first reported independently by chemists Carl Paal and Ludwig Knorr in 1884, represents a cornerstone in heterocyclic chemistry.[1][2][3] It provides a powerful and direct method for the construction of substituted furans, thiophenes, and most notably, pyrroles from 1,4-dicarbonyl compounds.[1] The pyrrole scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of vital molecules such as atorvastatin (Lipitor®), heme, and chlorophyll.[4][5]

This guide focuses specifically on the application of the Paal-Knorr synthesis for preparing N-substituted pyrrole-2-carbaldehydes. These molecules are not merely synthetic endpoints but are highly valuable intermediates.[6] The presence of the N-substituent allows for the modulation of physicochemical properties, while the C2-carbaldehyde group serves as a versatile chemical handle for further elaboration, making them critical building blocks in the synthesis of complex therapeutic agents and functional materials.[7][8][9] We will explore the mechanistic underpinnings, methodological variations, and provide detailed protocols to empower researchers in leveraging this classic transformation for modern chemical challenges.

II. Mechanistic Insights: The Chemistry Behind the Transformation

The Paal-Knorr pyrrole synthesis is fundamentally a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia, typically facilitated by an acid catalyst.[10][11] The reaction proceeds through a series of well-elucidated steps, with the intramolecular cyclization often being the rate-determining stage.[4][12]

The accepted mechanism involves:

  • Carbonyl Activation: One of the carbonyl groups is protonated by the acid catalyst, increasing its electrophilicity.

  • Hemiaminal Formation: The primary amine performs a nucleophilic attack on the activated carbonyl carbon, forming a hemiaminal intermediate.[1][4]

  • Intramolecular Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group. This ring-closing step forms a cyclic 2,5-dihydroxytetrahydropyrrole derivative.[1]

  • Dehydration and Aromatization: A two-step dehydration process eliminates two molecules of water from the cyclic intermediate to yield the stable, aromatic N-substituted pyrrole ring.[1][2]

Understanding this mechanism is crucial for troubleshooting and optimization. For instance, the use of strongly acidic conditions (pH < 3) can favor a competing pathway leading to furan synthesis, highlighting the importance of catalyst selection.[10][13]

Paal_Knorr_Mechanism Reactants 1,4-Dicarbonyl + R'-NH₂ ProtonatedCarbonyl Protonated Carbonyl Reactants->ProtonatedCarbonyl H⁺ (Acid Catalyst) Hemiaminal Hemiaminal Intermediate ProtonatedCarbonyl->Hemiaminal Nucleophilic Attack by R'-NH₂ CyclicIntermediate Cyclic Dihydroxy Intermediate Hemiaminal->CyclicIntermediate Intramolecular Cyclization (Rate-Determining) Product N-Substituted Pyrrole CyclicIntermediate->Product -2H₂O (Dehydration) Paal_Knorr_Workflow A Substrate Selection (1,4-Dicarbonyl & Amine) B Condition Screening (Catalyst, Solvent, Temp.) A->B C Reaction Setup (Conventional or Microwave) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up & Isolation (Extraction / Filtration) D->E F Purification (Chromatography / Recrystallization) E->F G Characterization (NMR, MS, IR, MP) F->G H Final Product G->H

Sources

Method

Application in the Synthesis of Phosphodiesterase 4B (PDE4B) Inhibitors: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis and evaluation of phosphodiesterase 4B (PDE4B) inhibitors, intended for researchers, scientists, and drug development professionals. We will delve i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthesis and evaluation of phosphodiesterase 4B (PDE4B) inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the strategic considerations, synthetic methodologies, and bioassay protocols that are crucial for the development of novel PDE4B-targeted therapeutics.

The Rationale for Targeting PDE4B in Drug Discovery

Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in intracellular signaling.[1] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), with the PDE4B subtype being predominantly expressed in inflammatory and immune cells.[2] This localization makes PDE4B a key regulator of inflammatory processes.

Inhibition of PDE4B leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors. This cascade of events ultimately suppresses the production and release of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), and modulates the activity of various immune cells.[3] Consequently, selective PDE4B inhibition has emerged as a promising therapeutic strategy for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and idiopathic pulmonary fibrosis (IPF).[1][4] The development of selective PDE4B inhibitors aims to maximize therapeutic efficacy while minimizing the side effects associated with non-selective PDE4 inhibition, such as nausea and emesis, which are often linked to the inhibition of the PDE4D isoform.[5]

A notable example of a preferential PDE4B inhibitor is Nerandomilast (BI 1015550), which has been investigated for the treatment of IPF and progressive pulmonary fibrosis (PPF).[6][7]

Strategic Approaches to the Synthesis of PDE4B Inhibitors

The chemical landscape of PDE4B inhibitors is diverse, with several core scaffolds demonstrating significant potential. The design and synthesis of these molecules are guided by the goal of achieving high potency and selectivity for PDE4B. Below, we explore the synthesis of prominent classes of PDE4B inhibitors.

Synthesis of Nerandomilast (BI 1015550): A Case Study

Nerandomilast is a selective PDE4B inhibitor that has undergone clinical evaluation.[6] A robust and scalable synthesis process for this compound has been developed, highlighting key chemical transformations.[8][9]

The synthesis involves a convergent approach, featuring a regioselective SNAr reaction and a highly enantioselective sulfide oxidation as key steps.[8][9] The process begins with the efficient synthesis of the intermediate (1-((2-chloro-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)cyclobutyl)methanol. This is achieved through the reaction of (1-aminocyclobutyl)methanol with 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine.[8][9] A separate synthetic route yields 5-chloro-2-(piperidin-4-yl)pyrimidine via a Suzuki coupling reaction.[8][9] The final key step is a highly enantioselective sulfide oxidation to produce the chiral nonracemic (R)-2-chloro-4-((1-(hydroxymethyl)cyclobutyl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide, a crucial intermediate for the final assembly of Nerandomilast.[8][9]

General Synthetic Strategy for Pyridazinone-Based PDE4B Inhibitors

Pyridazinone derivatives represent another important class of PDE4B inhibitors.[10] A flexible, multi-step synthesis is typically employed to generate these compounds.[11]

A common synthetic route starts with an α,β-unsaturated levulinate.[11] A Michael-type addition of a substituted indole to this starting material allows for the regioselective introduction of the indole moiety, a key feature for PDE4B inhibitory activity.[11] This is followed by condensation with a hydrazine derivative to form a 4,5-dihydropyridazinone intermediate.[11] The final step involves an oxidation reaction, often using copper(II) chloride or manganese dioxide, to yield the desired pyridazinone core structure.[11] This modular approach allows for the introduction of various substituents on both the indole and pyridazinone rings, facilitating the exploration of structure-activity relationships (SAR).[11]

Synthesis of Quinazolinone-Based PDE4B Inhibitors

Quinazolinone-based compounds have also been explored as PDE4B inhibitors, drawing inspiration from early PDE4 inhibitors like nitraquazone.[12] The synthesis of these analogs often involves building the quinazolinone core and then functionalizing it.

A representative synthesis might start from 2-aminobenzamides, which can be cyclized with various reagents to form the quinazolinone ring system. For instance, reaction with an appropriate aldehyde can lead to 2,3-dihydroquinazolin-4(1H)-ones. Further modifications at different positions of the quinazolinone scaffold allow for the introduction of diverse chemical groups to optimize potency and selectivity for PDE4B.[13]

Purification and Characterization of PDE4B Inhibitors

Regardless of the synthetic route, the purification and characterization of the final compounds are critical to ensure their quality and suitability for biological testing.

Purification:

  • Chromatography: Column chromatography using silica gel is a standard method for the purification of synthetic intermediates and final products.[14] For more challenging separations, preparative high-performance liquid chromatography (HPLC) can be employed.[14]

Characterization:

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the chemical structure of the synthesized compounds. Mass spectrometry (MS) is used to confirm the molecular weight.

  • Purity Analysis: Analytical HPLC is used to determine the purity of the final compounds, which should typically be >95% for in vitro assays.

In Vitro Evaluation of PDE4B Inhibitory Activity

Once synthesized and purified, the inhibitory activity of the compounds against PDE4B must be determined. Several robust assay formats are available for this purpose.

Biochemical Assay: IMAP TR-FRET

The IMAP (Immobilized Metal Affinity for Phosphochemicals) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a widely used method for measuring PDE activity.[15] This homogeneous, mix-and-read assay is well-suited for high-throughput screening.

Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) by the PDE4B enzyme. In the absence of an inhibitor, the cAMP is hydrolyzed to AMP. The IMAP binding reagent, which has a high affinity for the phosphate group on AMP, binds to the product. This brings a terbium (Tb) donor and the FAM acceptor into close proximity, resulting in a FRET signal. In the presence of a PDE4B inhibitor, cAMP hydrolysis is reduced, leading to a decrease in the FRET signal.

Experimental Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - PDE4B Enzyme - FAM-cAMP Substrate - Assay Buffer - Test Compounds prep_plate Dispense Compounds and Enzyme into 384-well Plate prep_reagents->prep_plate add_substrate Initiate Reaction: Add FAM-cAMP prep_plate->add_substrate incubation Incubate at RT (e.g., 60 min) add_substrate->incubation add_binding Stop Reaction & Detect: Add IMAP Binding Solution (with Tb-Donor) incubation->add_binding read_plate Read TR-FRET Signal on Plate Reader add_binding->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50

Caption: Workflow for a PDE4B IMAP TR-FRET assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 1X solution of the assay buffer.[16]

    • Dilute the PDE4B enzyme to the desired concentration in assay buffer. The optimal enzyme concentration should be determined empirically to achieve a robust signal window.

    • Prepare a working solution of FAM-cAMP substrate in assay buffer. A typical final concentration is in the low nanomolar range.[15]

    • Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Rolipram) in assay buffer containing DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Procedure:

    • Dispense a small volume (e.g., 5 µL) of the diluted compounds or controls into the wells of a low-volume 384-well plate.[17]

    • Add the diluted PDE4B enzyme solution (e.g., 5 µL) to all wells except the "no enzyme" control.[18]

    • Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution (e.g., 10 µL) to all wells.[18]

    • Incubate the plate at room temperature for a set period (e.g., 60 minutes), protected from light.[19]

    • Stop the reaction and initiate detection by adding the IMAP binding solution containing the Tb-donor (e.g., 20 µL).[17]

    • Incubate for an additional period (e.g., 30-60 minutes) at room temperature to allow for binding to reach equilibrium.[18]

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., for the acceptor and donor).

    • Calculate the TR-FRET ratio.

    • Determine the percentage of inhibition for each compound concentration relative to the "no inhibitor" and "no enzyme" controls.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: cAMP Accumulation

Cell-based assays are essential for confirming the activity of inhibitors in a more physiologically relevant context. These assays measure the accumulation of intracellular cAMP in response to PDE4B inhibition.

Principle: A suitable cell line, often engineered to express a cAMP-responsive reporter system (e.g., CRE-luciferase), is used.[20] The cells are stimulated with an adenylyl cyclase activator, such as forskolin, to induce cAMP production. In the presence of a PDE4B inhibitor, the degradation of cAMP is blocked, leading to its accumulation. This increase in cAMP can be quantified using various detection methods, including reporter gene expression, FRET-based biosensors, or immunoassays.

Experimental Workflow Diagram:

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed Cells in a 96- or 384-well Plate transfect_cells Transfect with CRE-Luciferase Reporter (if necessary) seed_cells->transfect_cells add_compounds Add Test Compounds and Incubate transfect_cells->add_compounds stimulate_cells Stimulate with Adenylyl Cyclase Activator (e.g., Forskolin) add_compounds->stimulate_cells lyse_cells Lyse Cells stimulate_cells->lyse_cells measure_signal Measure Luciferase Activity or cAMP Levels lyse_cells->measure_signal calc_fold_change Calculate Fold Change in Signal measure_signal->calc_fold_change calc_ec50 Determine EC50 Values calc_fold_change->calc_ec50

Caption: Workflow for a cell-based cAMP accumulation assay.

Detailed Protocol (using a CRE-luciferase reporter):

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in the appropriate medium.

    • Seed the cells into a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Transfect the cells with a CRE-luciferase reporter plasmid and a PDE4B expression vector using a suitable transfection reagent (e.g., Lipofectamine).[2] Allow the cells to express the proteins for 24-48 hours.[2]

  • Assay Procedure:

    • Remove the culture medium and replace it with a serum-free medium containing serial dilutions of the test compounds.

    • Incubate the cells with the compounds for a predetermined time (e.g., 30-60 minutes) at 37°C.

    • Add a solution of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production. The optimal concentration of forskolin should be determined empirically.

    • Incubate for an additional period (e.g., 30 minutes) at 37°C.

  • Data Acquisition and Analysis:

    • Lyse the cells by adding a luciferase assay reagent.

    • Measure the luminescence signal on a plate reader.

    • Calculate the fold change in luciferase activity for each compound concentration relative to the vehicle control.

    • Plot the fold change against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Interpretation and Structure-Activity Relationship (SAR)

The data obtained from these assays are crucial for guiding the optimization of lead compounds.

Data Summary Table:

Compound IDScaffoldPDE4B IC50 (nM)PDE4D IC50 (nM)Selectivity (PDE4D/PDE4B)Cell-Based EC50 (nM)
Rolipram Catechol ether~50-100~50-100~1~100-200
Roflumilast Benzamide0.840.68~0.8~1-10
Compound 20 [4]Pyridazinone251>10,000>40ND
Compound 23 [3]Pyrimidine151057ND
Compound 9e Pyrrolopyridazinone1.82111.7ND

ND: Not Determined

By systematically modifying the chemical structure of a lead compound and evaluating the resulting analogs, researchers can establish a structure-activity relationship (SAR). This involves identifying the chemical moieties that are essential for potent and selective PDE4B inhibition. For example, in the pyridazinone series, the presence of an indole residue at a specific position was found to be crucial for high inhibitory activity.[4]

Conclusion

The development of selective PDE4B inhibitors is a promising avenue for the treatment of a variety of inflammatory diseases. A successful drug discovery campaign in this area requires a multidisciplinary approach that combines rational drug design, efficient synthetic chemistry, and robust biological evaluation. The protocols and strategies outlined in this guide provide a solid foundation for researchers and scientists working to advance the field of PDE4B-targeted therapeutics.

References

  • Discovery of selective PDE4B inhibitors. (2025, August 9). ResearchGate. Retrieved from [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (n.d.). MDPI. Retrieved from [Link]

  • PDE4B Inhibition: Exploring the Landscape of Chemistry Behind Specific PDE4B Inhibitors, Drug Design, and Discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of a Scalable Asymmetric Process for the Synthesis of Selective PDE4B Inhibitor Nerandomilast (BI 1015550). (2024, September 5). ACS Publications. Retrieved from [Link]

  • Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Selective Phosphodiesterase 4B Inhibitors: A Review. (n.d.). PMC. Retrieved from [Link]

  • IMAP TR-FRET PDE Evaluation Assay Kit With Progressive Binding System. (n.d.). Molecular Devices. Retrieved from [Link]

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (n.d.). NIH. Retrieved from [Link]

  • Monitoring phosphodiesterase-4 inhibitors using liquid chromatography/(tandem) mass spectrometry in sports drug testing. (2013, May 15). PubMed. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors. (2025, August 5). ResearchGate. Retrieved from [Link]

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  • Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). (n.d.). Frontiers. Retrieved from [Link]

  • Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. (2019, April 23). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology. (2024, June 21). PubMed. Retrieved from [Link]

  • Development of a Scalable Asymmetric Process for the Synthesis of Selective PDE4B Inhibitor Nerandomilast (BI 1015550). (n.d.). ACS Publications. Retrieved from [Link]

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. (2024, May 16). MDPI. Retrieved from [Link]

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  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Design of an open-label extension trial of nerandomilast (BI 1015550) in patients with idiopathic pulmonary fibrosis and progressive pulmonary fibrosis (FIBRONEER™-ON). (n.d.). PMC. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde

Welcome to the technical support resource for the synthesis of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde (CAS No. 383136-14-9)[1].

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde (CAS No. 383136-14-9)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yield.

Synthetic Strategy Overview

The most logical and widely applicable route to the target molecule involves a two-step sequence:

  • C-N Cross-Coupling: An N-arylation reaction to couple the pyrrole ring with the 4-methylpyridine moiety.

  • Formylation: An electrophilic substitution to introduce the aldehyde group onto the pyrrole ring, primarily at the C2 position.

Executing the synthesis in this order is critical. Performing the Vilsmeier-Haack formylation on pyrrole first would introduce an electron-withdrawing group, which deactivates the pyrrole nitrogen and significantly hinders the subsequent C-N coupling step. Therefore, the N-arylation should precede the formylation.

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Step 1: N-Arylation cluster_final Step 2: Formylation Pyrrole Pyrrole Intermediate 1-(4-Methylpyridin-2-yl) -1H-pyrrole Pyrrole->Intermediate Ullmann or Buchwald-Hartwig Coupling Pyridine 2-Halo-4-methylpyridine or 2-Amino-4-methylpyridine Pyridine->Intermediate FinalProduct 1-(4-Methylpyridin-2-yl) -1H-pyrrole-2-carbaldehyde Intermediate->FinalProduct Vilsmeier-Haack Reaction

Caption: Recommended two-step synthetic workflow.

Part 1: N-Arylation of Pyrrole

This section addresses the crucial C-N bond formation between pyrrole and a suitable 2-substituted-4-methylpyridine. The two most prominent methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

FAQ 1.1: Which N-arylation method is recommended: Ullmann or Buchwald-Hartwig?

Both methods are viable, but the choice depends on available starting materials, cost considerations, and catalyst/ligand sensitivity.

  • Ullmann Condensation: This is a classic, cost-effective method using a copper catalyst (e.g., CuI, Cu₂O)[2]. It is often preferred for large-scale synthesis due to the lower cost of copper compared to palladium. However, traditional Ullmann reactions often require high temperatures and can have limited substrate scope[3][4]. Modern protocols using ligands like L-proline or N,N-dimethylglycine allow for milder conditions[5][6]. This method typically uses a 2-halo-4-methylpyridine (iodide > bromide >> chloride) as the coupling partner.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is known for its exceptional functional group tolerance, broad substrate scope, and generally milder reaction conditions[7][8]. It can be performed with either 2-halo-4-methylpyridine or directly with 2-amino-4-methylpyridine[8][9]. While highly efficient, the cost of palladium catalysts and specialized phosphine ligands can be a drawback.

Recommendation: For initial lab-scale synthesis and optimization, the Buchwald-Hartwig amination often provides a higher success rate with a broader range of conditions. For cost-driven, large-scale production, optimizing a modern, ligand-assisted Ullmann coupling is a more economical approach.

FAQ 1.2 (Ullmann): My Ullmann coupling yield is low. What are the critical parameters to optimize?

Low yields in Ullmann couplings are common without careful optimization. The interplay between the catalyst, ligand, base, and solvent is crucial. Aryl chlorides are particularly challenging compared to bromides and iodides[2].

Key Optimization Parameters for Ullmann N-Arylation

ParameterOptionsRationale & Expert Insights
Copper Source CuI, CuBr, Cu₂O, Cu(OAc)₂CuI is the most common and generally reliable choice. The active species is believed to be Cu(I)[3][6]. Ensure the copper salt is pure and, if necessary, washed to remove oxidized species.
Ligand L-proline, N,N-Dimethylglycine, 1,10-phenanthrolineLigands are essential in modern Ullmann reactions to solubilize the copper species and facilitate reductive elimination. L-proline is an excellent, inexpensive, and effective starting point for N-arylation of heterocycles[5].
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is required to deprotonate the pyrrole N-H. K₂CO₃ is a good first choice. K₃PO₄ and Cs₂CO₃ are stronger and can be more effective for less reactive substrates but are more expensive.
Solvent DMF, DMSO, Dioxane, TolueneA polar aprotic solvent like DMF or DMSO is typically required to dissolve the reagents and facilitate the reaction[2][3]. Ensure the solvent is anhydrous, as water can lead to side reactions like hydro-dehalogenation[2].
Temperature 80 - 140 °CWhile modern protocols are milder than classic Ullmann reactions, they often still require significant heating[2]. Start around 100-110 °C and adjust based on reaction progress.
Troubleshooting Guide 1.1 (Ullmann): "No reaction or incomplete conversion."

If your Ullmann N-arylation reaction is failing, use the following decision tree to diagnose the issue.

Ullmann_Troubleshooting Start Low or No Conversion Inert_Check Is the reaction under inert atmosphere (N₂/Ar)? Start->Inert_Check Reagent_Check Are reagents pure and anhydrous? Inert_Check->Reagent_Check Yes Fix_Inert Solution: Ensure rigorous exclusion of O₂ and H₂O. Degas solvent. Inert_Check->Fix_Inert No Temp_Check Is the temperature high enough? Reagent_Check->Temp_Check Yes Fix_Reagents Solution: Distill pyrrole. Use fresh, anhydrous solvent. Check purity of 2-halo-4-methylpyridine. Reagent_Check->Fix_Reagents No Base_Check Is the base strong enough? Temp_Check->Base_Check Yes Fix_Temp Solution: Incrementally increase temperature (e.g., 110°C -> 130°C). Temp_Check->Fix_Temp No Ligand_Check Is a ligand being used? Base_Check->Ligand_Check Yes Fix_Base Solution: Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃. Base_Check->Fix_Base No Fix_Ligand Solution: Add a ligand like L-proline or N,N-dimethylglycine (10-20 mol%). Ligand_Check->Fix_Ligand No Vilsmeier_Troubleshooting Start Low Isolated Yield Reaction_Complete Did TLC/LC-MS show full conversion of starting material? Start->Reaction_Complete Decomposition Did the reaction mixture turn dark/tarry? Reaction_Complete->Decomposition Yes Fix_Reaction Solution: Increase reaction time or slightly warm (e.g., to 40-50 °C) after initial addition. Reaction_Complete->Fix_Reaction No Workup_Issue Was the hydrolysis step performed carefully? Decomposition->Workup_Issue No Fix_Decomposition Solution: Maintain strict temperature control (<10 °C) during reagent additions. Ensure substrate purity. Decomposition->Fix_Decomposition Yes Fix_Workup Solution: Perform hydrolysis by pouring the reaction mixture onto ice/water, not the other way around. Neutralize slowly and keep the mixture cool to prevent product degradation. Workup_Issue->Fix_Workup No

Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.

FAQ 2.2: The reaction mixture turns black/forms tar. What is causing this decomposition?

Pyrroles are sensitive to strongly acidic conditions and can polymerize. The Vilsmeier-Haack reaction, while electrophilic, proceeds via an iminium salt intermediate and is generally milder than using strong mineral acids.[10] However, decomposition can still occur.

  • Cause: The most likely cause is localized overheating during the addition of phosphorus oxychloride (POCl₃) to DMF, or during the addition of the pyrrole substrate.[11] POCl₃ is highly reactive and must be handled with care in a well-ventilated fume hood.[12]

  • Solution: Strict temperature control is paramount. Use an ice/water or ice/salt bath to maintain the internal temperature below 10 °C during all additions. Add reagents dropwise to dissipate the heat of reaction effectively.

Part 3: Purification

FAQ 3.1: What is the recommended method for purifying the final product?

The final product, 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde, is a solid or oil at room temperature. The primary method for purification is silica gel column chromatography.

  • Work-up: After quenching the Vilsmeier-Haack reaction with an ice-cold basic solution (e.g., NaHCO₃ or NaOAc solution) and extracting with an organic solvent (e.g., ethyl acetate or dichloromethane), the combined organic layers should be washed with brine and dried over anhydrous Na₂SO₄ or MgSO₄.[13]

  • Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A non-polar/polar solvent system is effective. Start with a gradient system of hexane/ethyl acetate. A typical starting point would be 95:5 hexane:ethyl acetate, gradually increasing the polarity to 80:20. The product is moderately polar and should elute effectively under these conditions.

    • Monitoring: Use TLC with visualization under a UV lamp (254 nm) to track the separation.

Part 4: Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Optimization may be required based on specific lab conditions and reagent purity.

Protocol 4.1: Optimized Ullmann N-Arylation of Pyrrole
  • Reagent Preparation: To an oven-dried reaction vessel, add CuI (5 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equivalents).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.

  • Reagent Addition: Through the septum, add anhydrous DMSO, followed by 2-bromo-4-methylpyridine (1.0 equivalent) and freshly distilled pyrrole (1.5 equivalents).

  • Reaction: Immerse the vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS by taking small aliquots.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel chromatography to yield 1-(4-Methylpyridin-2-yl)-1H-pyrrole.

Protocol 4.2: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Formation: In a three-necked flask under a nitrogen atmosphere, add anhydrous DMF (1.2 equivalents). Cool the flask in an ice bath to 0-5 °C. Add POCl₃ (1.2 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at this temperature for 30 minutes.[11]

  • Substrate Addition: Dissolve 1-(4-Methylpyridin-2-yl)-1H-pyrrole (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the cold Vilsmeier reagent, again maintaining a temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. The reaction can be gently heated (e.g., to 40 °C) if conversion is slow.

  • Hydrolysis: Cool the reaction mixture back down in an ice bath. Carefully pour the mixture onto a stirred slurry of crushed ice and a saturated solution of sodium acetate or sodium bicarbonate.[11] Caution: This quench can be exothermic and may release gas.

  • Work-up: Stir the mixture vigorously for 15-30 minutes. Transfer to a separatory funnel and extract with ethyl acetate or CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography as described in FAQ 3.1.

References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). Vertex AI Search.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl) - ACS Publications. (n.d.). ACS Publications. Retrieved from [Link]

  • Vilsmeier formylation of pyrrole. (n.d.). Química Organica.org. Retrieved from [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. (n.d.). Google Patents.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Copper-catalyzed N-arylation of pyrroles: An overview | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (n.d.). J&K Scientific. Retrieved from [Link]

  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. (1970). Journal of the Chemical Society C: Organic, 2577. [Link]

  • (PDF) Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • US5229519A - Process for preparing 2-halo-5-halomethylpyridines - Google Patents. (n.d.). Google Patents.
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig amination - YouTube. (2023). YouTube. Retrieved from [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2022). MDPI. Retrieved from [Link]

  • US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles - Google Patents. (n.d.). Google Patents.
  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ResearchGate. Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. (2022). MDPI. Retrieved from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]

  • US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives - Google Patents. (n.d.). Google Patents.
  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents. (n.d.). Google Patents.
  • (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Acetyl-1H-pyrrole-2-carbaldehyde. (n.d.). PMC - NIH. Retrieved from [Link]

  • US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents. (n.d.). Google Patents.
  • Recent Advancements in Pyrrole Synthesis. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Improved synthesis of 1-[hexahydrocyclopenta[ c ]pyrrol-2(1 H )-yl]3-(4-methylbenzenesulfonyl)urea. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde

Welcome to the technical support guide for the purification of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary information to overcome common purification challenges and ensure the high purity of your target compound.

Compound Overview

1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde is a moderately polar N-heterocyclic aldehyde. Its structure presents specific purification challenges:

  • Basic Pyridine Nitrogen: Can interact strongly with acidic stationary phases like silica gel, potentially leading to peak tailing or decomposition.

  • Reactive Aldehyde Group: Susceptible to oxidation and can form acetals or hemiacetals, especially in the presence of alcohol solvents and an acidic catalyst (like silica gel).[1]

  • Aromatic System: The presence of two aromatic rings suggests that the compound will likely be a solid at room temperature and may be amenable to recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde.

Column Chromatography Issues

Question: My compound is streaking badly or not moving from the baseline during silica gel column chromatography. What's happening?

Answer: This is a classic sign of a strong interaction between your compound and the stationary phase. The basic nitrogen on the pyridine ring is likely interacting with the acidic silanol groups on the surface of the silica gel. This can lead to poor separation and even decomposition.[1][2]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in your chosen eluent containing a small amount of a volatile base, typically 0.5-1% triethylamine (NEt₃) or pyridine. This neutralizes the acidic sites on the silica, preventing the strong binding of your basic compound.[1]

  • Switch the Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.[1][2] Perform TLC analysis on alumina plates first to determine the appropriate solvent system.

  • Optimize the Mobile Phase: For polar compounds, you may need a more polar solvent system.[2] Try gradients of ethyl acetate in hexanes, or add a small percentage of methanol to dichloromethane or ethyl acetate. For particularly polar compounds, a system of methanol in ethyl acetate (e.g., 1-10%) might be necessary.[1]

Question: I suspect my aldehyde is decomposing on the column. How can I confirm this and prevent it?

Answer: Aldehyde decomposition on silica gel is a known issue, as silica can act as a mild Lewis acid, catalyzing degradation or the formation of byproducts like acetals if alcohol solvents are used.[1][3][4]

Verification and Prevention:

  • 2D TLC Analysis: Spot your crude material on a TLC plate. Run the plate in your chosen solvent system. After drying, turn the plate 90 degrees and run it again in the same solvent system. If new spots appear that were not on the original vertical run, it indicates that your compound is unstable on the silica.[2]

  • Avoid Reactive Solvents: Do not use alcohol-based solvents (like methanol) in your primary eluent if you suspect acetal formation, unless the silica has been thoroughly deactivated with a base.[1]

  • Use Deactivated Silica: As mentioned previously, neutralizing the silica with triethylamine is often the most effective solution.[1]

  • Consider an Alternative Purification: If the compound is highly sensitive, chemical purification via a bisulfite adduct might be an option. This method selectively isolates the aldehyde from non-aldehyde impurities.[3][5]

Recrystallization Issues

Question: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This typically happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of your compound.

Troubleshooting Steps:

  • Slow Down the Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling encourages oil formation over crystal nucleation.[6]

  • Use More Solvent: The concentration of your compound might be too high. Add a small amount of additional hot solvent to the oiled mixture to redissolve it, then attempt to cool it slowly again.

  • Change Solvent System: Your single solvent may not be ideal. Try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy (the saturation point). Gently heat until the solution is clear again, and then cool slowly.[7] Common systems include hexane/ethyl acetate or hexane/acetone.[7]

  • Scratch or Seed: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[6] The microscopic scratches provide nucleation sites. Alternatively, add a tiny, pure "seed crystal" of your compound to the cooled solution.[6]

Detailed Experimental Protocols

Protocol 1: Deactivated Silica Gel Flash Column Chromatography

This protocol is the recommended starting point for the purification of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde.

Step-by-Step Methodology:

  • Solvent System Selection:

    • Use Thin-Layer Chromatography (TLC) to determine the optimal eluent.

    • Start with a 7:3 mixture of Hexane:Ethyl Acetate.

    • If the compound does not move, increase the polarity (e.g., 1:1 Hexane:EtOAc, or 1-5% Methanol in Dichloromethane).

    • The target Rf value for the desired compound should be approximately 0.25-0.35 for good separation.[1]

  • Column Preparation:

    • Prepare your chosen eluent (e.g., 8:2 Hexane:EtOAc) and add 0.5% triethylamine (NEt₃) by volume.

    • In a beaker, add your silica gel and pour in the NEt₃-containing eluent to create a slurry.

    • Using the "wet loading" method, pour the slurry into your column and allow it to pack under gravity or gentle pressure.[8] Ensure the solvent level never drops below the top of the silica.

  • Sample Loading:

    • For best results, use the "dry loading" method.[9]

    • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Gently remove the solvent on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your solvent system, collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • Once your product begins to elute, you can consider slightly increasing the solvent polarity to speed up elution if tailing is observed.[2]

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

If the product from chromatography is a solid and requires further purification, recrystallization is an excellent second step.

Step-by-Step Methodology:

  • Solvent Selection:

    • Test the solubility of your compound in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).

    • An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[10]

    • Alternatively, find a binary solvent pair (one "good" solvent, one "poor" solvent).[7]

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and bring the mixture to a boil on a hot plate.

    • Continue adding small portions of hot solvent until the compound just dissolves completely. Avoid adding excess solvent.[6]

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[11]

    • Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Allow the crystals to dry under vacuum to remove all traces of solvent.

Visual Workflow and Data

Purification Workflow Diagram

The following diagram outlines the general decision-making process for purifying the target compound.

PurificationWorkflow crude Crude Product tlc_check Initial Purity Check (TLC) crude->tlc_check decision_p1 Is Primary Purification Needed? tlc_check->decision_p1 column_chrom Primary Purification: Deactivated Silica Column decision_p1->column_chrom Yes decision_p2 Is it a Solid? decision_p1->decision_p2 No (High Purity) column_chrom->decision_p2 recrystallization Secondary Purification: Recrystallization final_purity Final Purity & Characterization (NMR, MS, etc.) recrystallization->final_purity decision_p2->recrystallization Yes decision_p2->final_purity No (Oil) end_node Pure Compound final_purity->end_node

Caption: Decision workflow for purification.

Column Chromatography Troubleshooting Diagram

This flowchart helps diagnose and solve common column chromatography problems.

ColumnTroubleshooting cluster_streaking Streaking / Tailing cluster_no_elution No Elution / Low Rf cluster_decomp Decomposition on Column problem Problem Encountered cause_acid Cause: Acidic Silica problem->cause_acid cause_polarity Cause: Eluent Not Polar Enough problem->cause_polarity cause_decomp Cause: Aldehyde Sensitivity problem->cause_decomp solution_base Solution: Add 0.5% NEt₃ to Eluent cause_acid->solution_base solution_alumina Solution: Switch to Neutral Alumina cause_acid->solution_alumina solution_polarity Solution: Increase Eluent Polarity (e.g., more EtOAc or add MeOH) cause_polarity->solution_polarity solution_deactivate Solution: Deactivate Silica (See Streaking) cause_decomp->solution_deactivate solution_no_alcohol Solution: Avoid Alcohol Solvents cause_decomp->solution_no_alcohol

Caption: Troubleshooting common column chromatography issues.

Data Summary Table
TechniqueParameterRecommended Starting PointKey Consideration
TLC Analysis Solvent SystemHexane:Ethyl Acetate (7:3)Aim for an Rf of 0.25-0.35 for the target compound.
Column Chromatography Stationary PhaseSilica Gel (deactivated with 0.5% NEt₃)Neutralization is critical to prevent interaction with the pyridine moiety.[1]
EluentGradient from Hexane:EtOAc to pure EtOAcFor very polar impurities, a small % of MeOH may be needed.
Recrystallization SolventEthanol or Toluene/Hexane systemIdeal solvent dissolves the compound when hot but not when cold.[10]

References

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Chromatography Troubleshooting. (2019). Teledyne ISCO YouTube Channel. [Link]

  • RECRYSTALLISATION. (n.d.). University of Calgary. [Link]

  • troubleshooting column chromatography. (2022). Reddit r/chemistry. [Link]

  • What is the best solvent for purifying aldehyde in a column chromatography? (2014). ResearchGate. [Link]

  • Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters, 14(17), 4540-3. [Link]

  • How to Column Aldehydes: A Comprehensive Guide. (2025). cmu.edu.jm. [Link]

  • Column chromatography. (n.d.). Wikipedia. [Link]

  • Uchiyama, S., & Otsubo, K. (2001). Simultaneous Determination of C1−C4 Carboxylic Acids and Aldehydes Using 2,4-Dinitrophenylhydrazine-Impregnated Silica Gel. Analytical Chemistry, 73(1), 76-82. [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015). ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

Sources

Troubleshooting

Technical Support Center: Formylation of N-(4-methylpyridin-2-yl)-1H-pyrrole

Welcome to the technical support guide for the formylation of N-(4-methylpyridin-2-yl)-1H-pyrrole. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this speci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the formylation of N-(4-methylpyridin-2-yl)-1H-pyrrole. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this specific chemical transformation. Here, we address common challenges and frequently asked questions to help you navigate potential side reactions and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the formylation of N-(4-methylpyridin-2-yl)-1H-pyrrole, particularly when using the Vilsmeier-Haack reaction.

Q1: My reaction is resulting in a low yield of the desired mono-formylated product. What are the likely causes and how can I improve it?

Low yields in the Vilsmeier-Haack formylation of pyrroles can be attributed to several factors, ranging from reagent quality to reaction conditions and work-up procedures.[1]

Potential Causes & Recommended Actions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Vilsmeier Reagent Formation The reaction between dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent is critical. This reaction is exothermic and moisture-sensitive.- Ensure both DMF and POCl₃ are anhydrous and of high purity.[1] - Perform the reagent formation at a controlled temperature, typically between 0-10 °C, to prevent degradation.[1]
Sub-optimal Reaction Temperature While Vilsmeier reagent formation requires cooling, the subsequent formylation step's optimal temperature depends on the substrate's reactivity. The N-(4-methylpyridin-2-yl) group can influence the pyrrole ring's reactivity.- Monitor the reaction progress closely using TLC or HPLC to determine the ideal temperature and reaction time.[1] - For less reactive substrates, gentle heating (e.g., 40-60 °C) may be necessary after the initial addition of the pyrrole.[1]
Improper Hydrolysis and Neutralization The work-up step, where the intermediate iminium salt is hydrolyzed to the aldehyde, is crucial. Inadequate or improper neutralization can lead to product degradation or loss.- Quench the reaction mixture by pouring it onto crushed ice.[1] - Neutralize the mixture carefully with a base such as sodium hydroxide or sodium acetate solution until the desired pH is reached to liberate the free aldehyde.[1][2]
Polymerization of the Pyrrole Pyrroles are electron-rich heterocycles and can be susceptible to polymerization under strongly acidic or harsh reaction conditions.[1]- Maintain controlled temperatures throughout the reaction. - Ensure a homogenous reaction mixture to avoid localized overheating.
Q2: I'm observing a significant amount of a di-formylated byproduct. How can I suppress this side reaction?

The formation of di-formylated species is a known side reaction for electron-rich pyrroles.[1] This occurs when the initially formed mono-formylated pyrrole is reactive enough to undergo a second formylation.

Strategies to Minimize Di-formylation:

  • Control Stoichiometry: Carefully control the amount of the Vilsmeier reagent used. A moderate excess, typically 1.1 to 1.5 equivalents, is often sufficient to drive the reaction to completion without promoting excessive di-formylation.[1]

  • Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these conditions can favor the formation of the di-formylated product.[1] Monitor the reaction progress and quench it once the starting material is consumed and before significant amounts of the di-formylated product appear.

  • Order of Addition: Adding the pyrrole solution slowly to the pre-formed Vilsmeier reagent at a low temperature can help maintain a low concentration of the reactive pyrrole, thus disfavoring a second formylation event.

Q3: My formylation is producing a mixture of isomers (e.g., formylation at the C2 and C3 positions of the pyrrole ring). How can I improve the regioselectivity?

The regioselectivity of the Vilsmeier-Haack reaction on substituted pyrroles is governed by a combination of electronic and steric factors.[1]

  • Electronic Effects: Formylation typically occurs at the most electron-rich position of the pyrrole ring. For N-substituted pyrroles, the C2 (α) position is generally the most activated.[3]

  • Steric Hindrance: The bulky N-(4-methylpyridin-2-yl) substituent can sterically hinder the approach of the Vilsmeier reagent to the adjacent C2 and C5 positions, potentially leading to some formylation at the less hindered C3 and C4 (β) positions.[1][4]

Controlling Regioselectivity:

While achieving perfect regioselectivity can be challenging, the following can be considered:

  • Temperature: Lowering the reaction temperature may enhance selectivity by favoring the kinetically controlled product, which is often the less sterically hindered isomer.

  • Solvent: The choice of solvent can sometimes influence the regiochemical outcome, although this is often substrate-dependent.

  • Alternative Formylating Agents: If the Vilsmeier-Haack reaction consistently gives poor selectivity, exploring other formylation methods might be necessary, though the Vilsmeier-Haack is generally the most common and effective for pyrroles.[5]

Below is a workflow to troubleshoot regioselectivity issues:

Caption: Troubleshooting workflow for poor regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction on N-(4-methylpyridin-2-yl)-1H-pyrrole?

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[3][6]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of N-(4-methylpyridin-2-yl)-1H-pyrrole attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the elimination of HCl and subsequent hydrolysis of the resulting iminium salt during aqueous work-up to yield the final aldehyde.[7][8]

The reaction mechanism is depicted below:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium salt) DMF->VR Attack Electrophilic Attack VR->Attack Pyrrole N-(4-methylpyridin-2-yl)-1H-pyrrole Pyrrole->Attack Iminium Iminium Salt Intermediate Attack->Iminium Hydrolysis Aqueous Work-up (Hydrolysis) Iminium->Hydrolysis Product Final Aldehyde Product Hydrolysis->Product

Caption: General mechanism of the Vilsmeier-Haack reaction.

Q2: What is the expected regiochemistry of formylation on N-(4-methylpyridin-2-yl)-1H-pyrrole?

For N-substituted pyrroles, formylation predominantly occurs at the C2 (α) position due to the electronic activation provided by the nitrogen atom.[3] However, the steric bulk of the N-(4-methylpyridin-2-yl) group can influence the ratio of C2 to C3 formylation.[4][9] While the C2-formylated product is generally expected to be the major isomer, the formation of the C3-isomer is a possibility that should be monitored.

Q3: Are there any specific safety precautions I should take during this reaction?

Yes, several safety measures are crucial:

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reactions: The formation of the Vilsmeier reagent and its subsequent reaction with the pyrrole can be exothermic.[1] It is essential to control the rate of addition and use cooling baths (e.g., ice-water) to manage the reaction temperature.

  • Hydrogen Chloride Gas: The reaction evolves hydrogen chloride (HCl) gas, which is corrosive and toxic.[2] Ensure the reaction is performed in a fume hood.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation

This is a generalized procedure and may require optimization for your specific scale and equipment.

  • Vilsmeier Reagent Preparation:

    • To a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add anhydrous dimethylformamide (DMF) (1.1 equivalents).

    • Cool the flask to 0-10 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise, maintaining the internal temperature between 10-20 °C.[2]

    • After the addition is complete, stir the mixture at room temperature for approximately 15-30 minutes. The mixture may become a solid or a thick slurry.[2]

  • Formylation:

    • Dilute the Vilsmeier reagent with an anhydrous solvent (e.g., ethylene dichloride).[2]

    • Cool the mixture back down to 0-5 °C.

    • Prepare a solution of N-(4-methylpyridin-2-yl)-1H-pyrrole (1.0 equivalent) in the same anhydrous solvent.

    • Add the pyrrole solution dropwise to the stirred Vilsmeier reagent mixture over a period of about 1 hour, keeping the temperature below 10 °C.[2]

    • Once the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature or with gentle heating, while monitoring its progress by TLC or HPLC.

  • Work-up and Purification:

    • Cool the reaction mixture and cautiously pour it onto a stirred mixture of ice and water.

    • Add a solution of sodium acetate or another suitable base to neutralize the mixture.[2]

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired formylated pyrrole.

References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 56, 355-659.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.
  • Davis, M., & Grigg, R. (1969). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 20, 2449-2453.
  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Journal of the Chemical Society C: Organic, 18, 2563-2566.
  • Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry, 17(40), 9049-9055.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Bellut, H., & Neuhauser, H. (1996). Purification of crude pyrroles. U.S.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27365-27420.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Molecules, 28(6), 2603.
  • Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. (n.d.). Retrieved from [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7.
  • Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1956). Pyrrole-2-carboxaldehyde. Organic Syntheses, 36, 74.

Sources

Optimization

Technical Support Center: Optimizing Derivatization of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde

Welcome to the dedicated technical support resource for the derivatization of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the derivatization of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heteroaromatic aldehyde in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot unexpected outcomes, and ensure the integrity of your results.

The unique electronic properties of the 1-(4-methylpyridin-2-yl) substituent can influence the reactivity of the pyrrole-2-carbaldehyde core. The pyridine ring, being electron-withdrawing, can modulate the electrophilicity of the aldehyde and the overall stability of the molecule. This guide provides a framework for navigating these subtleties.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Schiff Base Formation (Imination)

Question 1: I am observing low yields of my desired Schiff base. What are the common causes and how can I improve the conversion?

Answer:

Low yields in Schiff base formation with 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde are typically due to an incomplete reaction, side reactions, or difficulties in product isolation. Here’s a systematic approach to troubleshooting:

  • Causality & Experimental Choices: The formation of a Schiff base is a reversible condensation reaction.[1] To drive the equilibrium towards the product, the removal of water is crucial. The electron-withdrawing nature of the N-pyridyl group can slightly decrease the nucleophilicity of the pyrrole nitrogen, but the primary reactivity is at the aldehyde.

  • Troubleshooting Protocol:

    • Water Removal:

      • Azeotropic Distillation: If your solvent allows (e.g., toluene, benzene), use a Dean-Stark apparatus to remove water as it forms.

      • Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture. Ensure they are properly activated.

    • Catalysis:

      • Acid Catalysis: A catalytic amount of a mild acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, strong acids can lead to decomposition of the pyrrole ring.

        • Recommended Catalysts: Acetic acid (a few drops), p-toluenesulfonic acid (catalytic amount).

      • Base Catalysis (for less reactive amines): While less common for imine formation, a mild base can deprotonate the amine, increasing its nucleophilicity.

    • Solvent Selection:

      • Use a non-polar, aprotic solvent like toluene, dichloromethane (DCM), or tetrahydrofuran (THF). Protic solvents like ethanol can be used, but may require longer reaction times or heating to facilitate water removal.

    • Temperature:

      • Many Schiff base formations proceed at room temperature. If the reaction is sluggish, gentle heating (40-80 °C) can be beneficial, especially when using azeotropic distillation.

ParameterRecommendationRationale
Catalyst Catalytic acetic acid or p-TsOHEnhances carbonyl electrophilicity.
Solvent Toluene with Dean-StarkEfficiently removes water by-product.
Temperature Room Temperature to 80 °CBalances reaction rate and stability.
Additives Activated 4Å Molecular SievesIn-situ water scavenging.

Question 2: My Schiff base product appears to be hydrolyzing back to the starting materials during workup or purification. How can I prevent this?

Answer:

The imine bond is susceptible to hydrolysis, especially in the presence of acid and water. The stability can also be influenced by the electronic properties of the amine used.

  • Causality & Experimental Choices: The mechanism of hydrolysis is the reverse of the formation. Protonation of the imine nitrogen makes the carbon more susceptible to nucleophilic attack by water.

  • Troubleshooting Protocol:

    • Anhydrous Workup: To the extent possible, perform the workup under anhydrous conditions. Use anhydrous solvents for extraction and drying agents like Na₂SO₄ or MgSO₄.

    • Neutralize Acid: If an acid catalyst was used, quench the reaction with a mild base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃) before extraction. Avoid strong bases which could promote other side reactions.

    • Purification Strategy:

      • Chromatography: When performing column chromatography, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-polar base like triethylamine (0.5-1%). This is particularly important for basic products that might streak or decompose on acidic silica.

      • Crystallization: If the product is a solid, crystallization from a non-aqueous solvent system is the preferred method of purification as it avoids prolonged contact with silica gel.

Section 2: Knoevenagel Condensation

Question 3: I am attempting a Knoevenagel condensation with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) and getting a complex mixture of products or no reaction.

Answer:

Knoevenagel condensations with heteroaromatic aldehydes can be sensitive to the choice of base and reaction conditions. The reactivity of the active methylene compound is also a key factor.

  • Causality & Experimental Choices: This reaction requires a basic catalyst to deprotonate the active methylene compound, forming a nucleophilic carbanion. The choice of base is critical; a base that is too strong can lead to self-condensation of the aldehyde or other side reactions, while a base that is too weak will not generate enough of the carbanion. Piperidine is a commonly used and effective catalyst for this transformation.[2]

  • Troubleshooting Protocol:

    • Catalyst Selection:

      • Mild Bases: Piperidine, pyrrolidine, or triethylamine are often the catalysts of choice. Start with a catalytic amount of piperidine.

      • Lewis Acids: In some cases, a Lewis acid catalyst in combination with a mild base can promote the reaction.

    • Solvent Effects:

      • Protic solvents like ethanol or methanol can facilitate the reaction.

      • Aprotic solvents like THF or toluene can also be used, sometimes with co-catalysts like acetic acid.

      • Ionic liquids have been shown to be effective media for Knoevenagel condensations of pyrrole-2-carbaldehydes.[2]

    • Temperature Control:

      • These reactions are often run at room temperature or with gentle heating. If no reaction is observed, refluxing in ethanol can be attempted. Monitor the reaction closely by TLC to avoid decomposition.

ParameterRecommendationRationale
Catalyst Catalytic PiperidineOptimal basicity for carbanion formation without promoting side reactions.
Solvent EthanolProtic solvent can facilitate proton transfer steps.
Temperature Room Temperature to RefluxAdjust based on the reactivity of the active methylene compound.
Section 3: Wittig Reaction

Question 4: My Wittig reaction is giving low yields of the desired alkene, and I am having trouble separating my product from triphenylphosphine oxide.

Answer:

The Wittig reaction is a powerful tool for olefination, but challenges can arise from the stability of the ylide and the purification of the final product.

  • Causality & Experimental Choices: The Wittig reaction involves the reaction of a phosphorus ylide with a carbonyl compound.[3] The reactivity of the ylide (stabilized vs. non-stabilized) and the reaction conditions will determine the outcome. The primary byproduct, triphenylphosphine oxide (TPPO), can be difficult to remove due to its polarity and crystallinity.

  • Troubleshooting Protocol:

    • Ylide Generation and Stability:

      • Ensure the ylide is generated under anhydrous conditions, typically using a strong base like n-butyllithium or sodium hydride in an aprotic solvent like THF or DMSO.

      • For stabilized ylides (e.g., those with an adjacent ester or ketone), a milder base like sodium carbonate or potassium carbonate can be used.

      • Add the aldehyde to the pre-formed ylide solution, often at low temperatures (e.g., -78 °C to 0 °C) to control the reaction.

    • TPPO Removal:

      • Crystallization: If your product is non-polar, TPPO can sometimes be removed by crystallizing it from a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.

      • Chromatography: TPPO can be challenging to separate by standard silica gel chromatography.

        • Gradient Elution: A carefully chosen gradient elution can sometimes effectively separate the product from TPPO.

        • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina, which may have a different affinity for TPPO.

      • Precipitation: Dissolve the crude reaction mixture in a minimal amount of a polar solvent in which the product is soluble but TPPO is not (e.g., cold ether or DCM), and filter off the precipitated TPPO.

Section 4: Reduction and Oxidation Reactions

Question 5: I am trying to reduce the aldehyde to an alcohol, but I am also seeing reduction of the pyridine or pyrrole ring.

Answer:

Selective reduction of the aldehyde in the presence of two heteroaromatic rings requires a mild reducing agent.

  • Causality & Experimental Choices: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can potentially reduce the pyridine and/or pyrrole rings, especially at elevated temperatures. Sodium borohydride (NaBH₄) is a much milder reducing agent and is generally selective for aldehydes and ketones.

  • Troubleshooting Protocol:

    • Choice of Reducing Agent:

      • Sodium Borohydride (NaBH₄): This is the reagent of choice for this transformation. It is typically used in a protic solvent like methanol or ethanol at 0 °C to room temperature.

    • Reaction Conditions:

      • Perform the reaction at low temperatures (0 °C) to enhance selectivity.

      • Monitor the reaction by TLC and quench it with water or a mild acid as soon as the starting material is consumed.

Question 6: I am attempting to oxidize the aldehyde to a carboxylic acid, but I am getting low yields and decomposition of the starting material.

Answer:

Pyrrole rings are susceptible to oxidation, so mild and selective oxidizing agents are necessary.

  • Causality & Experimental Choices: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can lead to degradation of the pyrrole and pyridine rings. Milder oxidants are required for a clean transformation.

  • Troubleshooting Protocol:

    • Choice of Oxidizing Agent:

      • Silver (I) Oxide (Ag₂O): The Tollens' reagent or a suspension of Ag₂O in a basic aqueous solution is a classic and mild method for oxidizing aldehydes.

      • Sodium Chlorite (NaClO₂): This is another effective and mild oxidizing agent, often used with a chlorine scavenger like 2-methyl-2-butene in a buffered solution.

    • pH Control:

      • Maintaining a neutral or slightly basic pH during the oxidation can help to prevent acid-catalyzed decomposition of the pyrrole ring.

Experimental Workflows & Diagrams

Workflow for a Typical Schiff Base Formation

Schiff_Base_Formation cluster_reactants Reactants & Solvent cluster_reaction Reaction Conditions cluster_workup Workup & Purification Aldehyde 1-(4-Methylpyridin-2-YL)-1H- pyrrole-2-carbaldehyde ReactionVessel Reaction Vessel with Dean-Stark Trap Aldehyde->ReactionVessel Amine Primary Amine Amine->ReactionVessel Solvent Toluene Solvent->ReactionVessel Quench Cool & Quench with Sat. NaHCO₃ (aq) ReactionVessel->Quench Monitor by TLC Catalyst Catalytic Acetic Acid Catalyst->ReactionVessel Heat Reflux (110 °C) Heat->ReactionVessel Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Purify Purify by Crystallization or Column Chromatography Dry->Purify Product Pure Schiff Base Purify->Product

Caption: Workflow for Schiff Base Formation

Logical Relationship for Troubleshooting Low Yields

Troubleshooting_Low_Yield Start Low Yield Observed CheckReversibility Is water being effectively removed? Yes No Start->CheckReversibility CheckCatalysis Is a catalyst being used? Yes No CheckReversibility:yes->CheckCatalysis ImplementWaterRemoval Implement Dean-Stark or Molecular Sieves CheckReversibility:no->ImplementWaterRemoval CheckPurity Are starting materials pure? Yes No CheckCatalysis:yes->CheckPurity AddCatalyst Add catalytic acid (e.g., Acetic Acid) CheckCatalysis:no->AddCatalyst CheckSideReactions Are there side products on TLC? Yes No CheckPurity:yes->CheckSideReactions PurifyReagents Purify starting aldehyde and amine CheckPurity:no->PurifyReagents OptimizeConditions Lower temperature, shorten reaction time CheckSideReactions:yes->OptimizeConditions Success Improved Yield CheckSideReactions:no->Success Re-evaluate isolation ImplementWaterRemoval->Success AddCatalyst->Success PurifyReagents->Success OptimizeConditions->Success

Caption: Troubleshooting Logic for Low Yields

References

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  • Royal Society of Chemistry. (2026). N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles. [Link]

  • National Center for Biotechnology Information. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. [Link]

  • PubMed. (2023). Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous catalysts. [Link]

  • JoVE. (2023). Ketones with Nonenolizable Aromatic Aldehydes: Claisen–Schmidt Condensation. [Link]

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Troubleshooting

Troubleshooting low bioactivity in synthesized 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde analogs

Technical Support Center: 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde Analogs Introduction Welcome to the technical support center for researchers working with 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde Analogs

Introduction

Welcome to the technical support center for researchers working with 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde and its analogs. This class of N-heterocyclic compounds holds significant promise in various therapeutic areas, including oncology and infectious diseases.[1][2][3] However, the journey from synthesis to validated biological activity is often fraught with challenges. Low or inconsistent bioactivity is a common yet complex issue that can arise from subtle problems in compound integrity, assay design, or inherent structural-activity relationships.

This guide is structured as a series of troubleshooting questions and answers to directly address the specific issues you may encounter. As Senior Application Scientists, our goal is to move beyond simple checklists and explain the causal mechanisms behind these challenges, empowering you with the scientific rationale to diagnose and solve problems effectively.

Part 1: Troubleshooting Compound Integrity and Synthesis

The most fundamental reason for low bioactivity is an issue with the test compound itself. Before questioning the biological assay, it is critical to rigorously validate the identity, purity, and stability of your synthesized analog.

Q1: I've just synthesized a new analog, and it shows poor activity in my primary screen. What is the very first thing I should do?

A: Your first step is to unambiguously verify the chemical identity and purity of your final compound. Do not rely solely on TLC or melting point. A biologically inactive batch could be the result of a failed reaction, an unexpected side product, or the presence of inhibitory impurities.

  • Expertise & Causality: Even small amounts of reactive impurities left over from synthesis can interfere with biological assays, leading to false negatives or positives.[4] For instance, residual palladium from a cross-coupling reaction or unreacted starting materials can be cytotoxic or directly inhibit target enzymes, masking the true activity of your compound.

Recommended Validation Workflow:

  • Structural Confirmation: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm that the synthesized structure matches the intended molecule.

  • Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths (e.g., 214 nm and 254 nm) and/or Liquid Chromatography-Mass Spectrometry (LC-MS). The target purity for most biological screening is >95% .

Q2: My compound's structure and purity are confirmed (>95%), but the bioactivity remains low. Could the compound be unstable?

A: Yes, stability is a major concern, especially for molecules containing a pyrrole-2-carbaldehyde moiety. The aldehyde group is an electrophile and can be susceptible to oxidation or reaction with nucleophiles present in your storage solvent or assay buffer.[4][5]

  • Expertise & Causality: Compounds are often stored as concentrated stocks in DMSO. While generally inert, DMSO can be hygroscopic and contain trace water, which could potentially lead to the formation of an inactive hydrate from the aldehyde. Furthermore, repeated freeze-thaw cycles can cause degradation.[4] In aqueous assay buffers, particularly at non-neutral pH, the compound may precipitate or degrade over the course of the experiment.

Troubleshooting Steps:

  • Assess Solubility: Visually inspect your compound in the final assay buffer at the highest test concentration. Look for precipitation or cloudiness.

  • Perform a Stability Study: Incubate the compound in the final assay buffer for the full duration of your biological experiment. At various time points (e.g., 0, 2, 8, 24 hours), analyze an aliquot by HPLC or LC-MS to quantify the amount of parent compound remaining. A significant decrease (>10-15%) indicates instability that is likely impacting your results. See Protocol 1 for a detailed methodology.

Part 2: Troubleshooting the Biological Assay

If your compound's integrity is confirmed, the next step is to scrutinize the bioassay itself. Heterocyclic compounds can interfere with various assay technologies, and subtle aspects of the experimental setup can prevent you from observing the true activity.

Q3: How can I determine if my compound is interfering with the assay technology (e.g., fluorescence, luminescence)?

A: This is a critical question, as assay interference is a leading cause of misleading data. Your compound could be producing a signal, quenching the reporter's signal, or reacting non-specifically with assay components.

  • Expertise & Causality: Many heterocyclic scaffolds are inherently fluorescent or colored.[6] If your assay uses a fluorescent readout (e.g., GFP, fluorescein), your compound's own fluorescence can bleed into the detection channel, creating a false positive or negative. Conversely, it can absorb light at the excitation or emission wavelength of your reporter, a phenomenon known as signal quenching, which leads to an apparent loss of signal (false positive in an inhibition assay).

Troubleshooting Workflow for Assay Interference:

Assay_Interference_Workflow start Low Bioactivity Signal check_reactivity Is the aldehyde group reacting non-specifically? start->check_reactivity check_signal Is the compound interfering with the readout signal? start->check_signal counterscreen Run cell-free assay controls (e.g., add compound after lysis) check_reactivity->counterscreen Test for protein reactivity dtt_control Include nucleophile scavenger (e.g., DTT, glutathione) in assay check_reactivity->dtt_control Test for thiol reactivity autofluorescence Measure compound fluorescence in assay buffer (no reporters) check_signal->autofluorescence quenching Measure reporter signal with and without compound check_signal->quenching reactive Result: Likely Non-Specific Covalent Reactivity counterscreen->reactive clean Result: No Interference Proceed to biological troubleshooting counterscreen->clean If no effect dtt_control->reactive dtt_control->clean If no effect interference Result: Signal Interference (Autofluorescence or Quenching) autofluorescence->interference quenching->interference quenching->clean If no effect

Caption: Workflow for diagnosing assay interference.

Q4: I've ruled out direct assay interference. Could my compound be failing to reach its intracellular target?

A: Absolutely. For cell-based assays, poor membrane permeability or rapid efflux can result in a low intracellular concentration of your compound, leading to a lack of activity regardless of its potency against the isolated target.

  • Expertise & Causality: The physicochemical properties of your analog dictate its ability to cross the cell membrane. While general "rules of five" provide guidance, the specific arrangement of polar groups in the 1-(4-Methylpyridin-2-YL)-1H-pyrrole scaffold is critical. Furthermore, many cells express efflux pumps (e.g., P-glycoprotein) that actively remove foreign molecules, keeping the intracellular concentration too low to engage the target.

Recommended Experiments:

  • Metabolic Stability: An initial screen for metabolic lability can be performed using a liver microsomal stability assay. Rapid metabolism can prevent the compound from reaching its target in sufficient concentrations. See Protocol 2 .

  • Permeability Assays: If available, a Caco-2 permeability assay is the gold standard for assessing passive diffusion and active transport.

  • Efflux Pump Inhibition: Rerun your cellular assay in the presence of a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). A significant increase in potency (a left-shift in the IC₅₀ curve) strongly suggests your compound is a substrate for an efflux pump.

Property Potential Issue if Unfavorable Troubleshooting Approach
Solubility Precipitation in assay media; artificially low concentration.Measure kinetic solubility in assay buffer (e.g., nephelometry).
LogP / LogD High LogP (>5): Poor solubility, non-specific binding. Low LogP (<1): Poor membrane permeability.Calculate LogP/LogD. Correlate with permeability data.
pKa Charge state at assay pH may be unfavorable for membrane crossing or target binding.Determine pKa experimentally or via software prediction.
Metabolic Lability Rapid degradation by cellular enzymes (e.g., CYPs).Perform a microsomal stability assay (see Protocol 2).
Efflux Active removal from the cell, preventing target engagement.Test for potency shift in the presence of an efflux pump inhibitor.
Caption: Table of key physicochemical properties and their impact on bioactivity.

Part 3: Structure-Activity Relationship (SAR) Considerations

If you have exhaustively ruled out compound integrity and assay-related issues, you must consider the possibility that your specific analog is inherently inactive due to its structure.

Q5: All my controls work, and my compound is stable and pure. Is it possible my molecular design is simply not effective?

A: Yes, this is a fundamental concept in medicinal chemistry known as the Structure-Activity Relationship (SAR). Even minor modifications to a chemical scaffold can drastically alter its biological activity by affecting how it binds to the target protein.[7][8][9]

  • Expertise & Causality: The interaction between a compound (ligand) and its protein target is a highly specific, three-dimensional process. A methyl group might be essential for filling a hydrophobic pocket, or its removal might be necessary to avoid a steric clash. For example, in studies of related pyrrolo[3,4-c]pyridine derivatives, removal of a methyl group from the pyridine ring resulted in a significant loss of activity.[10] The electronics of the pyridine ring, modulated by substituents, can also be critical for key interactions like hydrogen bonding or π-stacking.

Logical Next Steps:

  • Analyze the SAR of Your Series: Compare the structure of your inactive analog to other active and inactive analogs you have synthesized. What structural changes correlate with the loss of activity?

  • Consult the Literature: Review publications on compounds with similar scaffolds to understand the known SAR for your target or target class.[11][12]

  • Computational Modeling: If a crystal structure of your target is available, use molecular docking to predict the binding mode of your analog. This can reveal potential steric clashes or the loss of important interactions that explain the lack of activity.

Part 4: Key Experimental Protocols

Protocol 1: Compound Stability Assessment by HPLC
  • Preparation: Prepare a 10 µM solution of your test compound in the final, complete assay buffer (including all additives like serum, BSA, etc.). Also, prepare a control sample in a stable solvent like Acetonitrile or DMSO.

  • Incubation: Place the assay buffer sample in the same incubator and conditions (e.g., 37°C, 5% CO₂) used for your biological assay.

  • Time Points: At T=0, 1, 4, 8, and 24 hours, take an aliquot of the incubated sample. Immediately quench any potential enzymatic activity by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to pellet any precipitated protein. Analyze the supernatant by reverse-phase HPLC with UV detection, monitoring the peak area of your compound relative to the internal standard.

  • Interpretation: A loss of >15% of the initial peak area over the experimental timeframe indicates significant instability.

Protocol 2: Metabolic Stability Assessment in Liver Microsomes
  • Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat; final concentration ~0.5 mg/mL) and your test compound (final concentration ~1 µM) in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with 2-3 volumes of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the microsomes. Analyze the supernatant by LC-MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line can be used to calculate the in vitro half-life (t½), which indicates its metabolic stability.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. ACS Publications. Available at: [Link]

  • Pyrrole-2-carboxaldehyde. Organic Syntheses. Available at: [Link]

  • Assay Interference by Chemical Reactivity. NCBI Bookshelf. Available at: [Link]

  • Pyrrole analogues and SAR activity. ResearchGate. Available at: [Link]

  • Green Synthesis of Pyrrole Derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]

  • Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed. Available at: [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. PMC. Available at: [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. Available at: [Link]

  • Interference by heterophilic antibodies in immunoassays: Wrong increase of myoglobin values. ResearchGate. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. Available at: [Link]

  • Editorial: Emerging heterocycles as bioactive compounds. PMC. Available at: [Link]

  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Taylor & Francis Online. Available at: [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI. Available at: [Link]

  • Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents.
  • Special Issue : Heterocyclic Compounds with Potential Biological Activity: From Synthesis to Application. MDPI. Available at: [Link]

  • Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Pyrrole, Pyridine and Pyrazoline Derivatives: Biological Activity against Leishmania Tropica, Human Lymphocytes, and Molecular Docking Study. Jordan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Interferences in Immunoassay. PMC. Available at: [Link]

  • Heterocyclic Compounds: A Study of its Biological Activity. ResearchGate. Available at: [Link]

  • Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. PubMed. Available at: [Link]

  • Bioactive pyrrole-based compounds with target selectivity. PubMed. Available at: [Link]

  • Techniques for Identifying Heterophile Antibody Interference Are Assay Specific: Study of Seven Analytes on Two Automated Immunoassay Analyzers. ResearchGate. Available at: [Link]

  • Retrospective Approach to Evaluate Interferences in Immunoassay. PMC. Available at: [Link]

Sources

Optimization

How to avoid self-condensation of pyrrole-2-carbaldehyde compounds at high temperatures

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Thermal Degradation and Self-Condensation Welcome to the technical support center for advanced pyrrole chemistry. As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Thermal Degradation and Self-Condensation

Welcome to the technical support center for advanced pyrrole chemistry. As a Senior Application Scientist, I've designed this guide to address a critical challenge encountered in the laboratory: the self-condensation and degradation of pyrrole-2-carbaldehyde and its derivatives, particularly at elevated temperatures. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the fundamental reasons behind the instability of pyrrole-2-carbaldehyde, providing the foundational knowledge needed to diagnose and prevent common issues.

Q1: What exactly is "self-condensation" in the context of pyrrole-2-carbaldehyde?

A: Self-condensation refers to a class of side reactions where pyrrole-2-carbaldehyde molecules react with each other, leading to the formation of undesired oligomers and polymers. This is not a single, well-defined reaction but rather a cascade of events. The primary mechanism is the acid-catalyzed polymerization of the pyrrole ring.[1] Pyrroles are electron-rich aromatic compounds, making them highly susceptible to electrophilic attack.[2] Under acidic conditions, which are common in formylation reactions, a pyrrole ring can become protonated. This creates a reactive cationic intermediate that can be attacked by the electron-rich ring of another pyrrole molecule, initiating a chain reaction that results in a dark, often insoluble, polymeric material known as "pyrrole black" or "pyrrole resin".[1]

Q2: Why are high temperatures particularly problematic for this compound?

A: High temperatures act as a significant catalyst for these degradation pathways for two main reasons:

  • Increased Reaction Rates: As a general principle, elevated temperatures increase the rate of all chemical reactions. This disproportionately affects undesired side reactions like polymerization, which often have a high activation energy. While heat may be intended to drive the desired formylation, it can simultaneously accelerate the decomposition of the product.[3]

  • Exacerbation of Exothermic Reactions: Key synthetic routes to pyrrole-2-carbaldehyde, such as the Vilsmeier-Haack reaction, are inherently exothermic.[4] Without meticulous temperature control, localized "hot spots" can form within the reaction mixture, initiating polymerization cascades that are difficult to stop.[4]

Q3: What are the typical visual signs of self-condensation or degradation in my reaction?

A: The most common indicators that your product is undergoing self-condensation or decomposition include:

  • Intense Color Change: The reaction mixture darkens significantly, often turning deep brown, reddish-brown, or black.[5]

  • Formation of Precipitates: You may observe the formation of insoluble, tar-like materials that are difficult to purify.

  • Low Yield: The final isolated yield of the desired pyrrole-2-carbaldehyde is substantially lower than expected.

  • Complicated Purification: The crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate, indicating a complex mixture of byproducts that complicates purification by chromatography or recrystallization.

Troubleshooting Guide: Proactive and Reactive Strategies

This guide provides actionable solutions to specific problems you might encounter during synthesis and workup.

Issue 1: Low Yield and Polymerization During Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most common method for synthesizing pyrrole-2-carbaldehyde, but it creates the perfect storm of acidic conditions and exothermic heat generation that can lead to self-condensation.[2][4]

The Logic: The Vilsmeier reagent (formed from POCl₃ and DMF) is a powerful electrophile.[6][7] Its reaction with the electron-rich pyrrole ring is rapid and generates significant heat.[5] Allowing the temperature to rise provides the activation energy needed for the protonated pyrrole intermediates to polymerize.

Solution: Implement Strict Temperature Control.

  • Maintain Low Temperatures: The formation of the Vilsmeier reagent and its subsequent reaction with pyrrole should be conducted at low temperatures, typically between 0 °C and 10 °C.[4] Using an ice-salt bath can provide more robust cooling if necessary.

  • Monitor Internal Temperature: Do not rely solely on the bath temperature. Use a thermometer to monitor the internal temperature of the reaction flask, as this is the most accurate indicator of the reaction conditions.

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place dimethylformamide (DMF, 1.1 eq.).

  • Immerse the flask in an ice bath and maintain the internal temperature between 10–20 °C while adding phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise. An exothermic reaction will occur.[5]

  • After the addition is complete, stir the mixture for 15-30 minutes, allowing the Vilsmeier reagent to form completely.

  • Cool the mixture to below 5 °C.

  • Slowly add a solution of pyrrole (1.0 eq.) in a suitable solvent (e.g., ethylene dichloride) via the dropping funnel over at least 1 hour, ensuring the internal temperature does not exceed 10 °C.[4][5]

  • Once the addition is complete, monitor the reaction by TLC until the starting material is consumed. Avoid prolonged reaction times.[4]

The Logic: The N-H proton of the pyrrole ring is acidic, but the ring itself is basic and readily protonated at the C2 position under strongly acidic conditions. This protonation is the first step toward polymerization. By replacing the N-H proton with a robust, electron-withdrawing protecting group, you significantly decrease the electron density of the pyrrole ring, making it less susceptible to protonation and subsequent polymerization.[4]

Solution: Employ an N-Protection Strategy.

The p-toluenesulfonyl (tosyl) group is an excellent choice as it is stable to Vilsmeier-Haack conditions and can be removed effectively post-synthesis.[8]

G Pyrrole Unprotected Pyrrole N_Tosyl N-Tosylpyrrole Pyrrole->N_Tosyl NaH, TsCl Vilsmeier Vilsmeier-Haack Formylation N_Tosyl->Vilsmeier Formyl_Tosyl N-Tosyl-pyrrole- 2-carbaldehyde Vilsmeier->Formyl_Tosyl Deprotection Reductive Cleavage (e.g., Mg/MeOH) Formyl_Tosyl->Deprotection Product Pyrrole-2-carbaldehyde (High Purity) Deprotection->Product

Caption: N-Protection workflow to prevent polymerization.

Issue 2: Product Degradation During Workup and Purification

Even if the reaction is successful, the product can be lost during the subsequent steps if not handled correctly.

The Logic: The workup of a Vilsmeier-Haack reaction involves hydrolyzing the intermediate iminium salt. This step is typically done in an aqueous solution. If the acidic reaction mixture is not neutralized promptly, the product remains in an environment that promotes degradation.[4]

Solution: Rapid and Mild Workup.

  • Immediate Hydrolysis and Neutralization: Once the reaction is complete, do not let it sit. Cool the mixture and immediately proceed to hydrolysis. Use a mild base like sodium acetate or sodium carbonate to neutralize the acid.[5] The use of a sufficient amount of base is critical; inadequate neutralization can lead to yields as low as 15-20%.[5]

  • Inert Atmosphere: Pyrrole-2-carbaldehyde can be sensitive to air oxidation.[4] Performing the workup and final purification steps under an inert atmosphere of nitrogen or argon can prevent the formation of colored, oxidized impurities.

  • Purification Considerations: If distillation is required, perform it under reduced pressure to keep the temperature low.[5] Recrystallization from a non-polar solvent like petroleum ether is often effective for purification.[5]

Advanced Strategies and Alternative Routes

For particularly sensitive substrates or when standard methods fail, consider these advanced approaches.

Q4: How do I choose the most suitable N-protecting group?

A: The ideal protecting group should be easy to install, stable to the reaction conditions, and easy to remove without affecting the aldehyde. The choice depends on the overall synthetic plan.

Protecting GroupAbbreviationStabilityCommon Deprotection MethodKey Considerations
p-Toluenesulfonyl TsExcellent (stable to acid, weak bases)Reductive cleavage (Mg/MeOH[8], Na/NH₃)Very robust, but removal requires reducing conditions.
Benzyl BnGood (stable to bases, mild acid)Hydrogenolysis (H₂, Pd/C)Removal is clean but requires catalytic hydrogenation.
tert-Butoxycarbonyl BocModerate (stable to bases)Strong acid (e.g., TFA)Not suitable for Vilsmeier-Haack due to acid lability.
2-(Trimethylsilyl)ethoxymethyl SEMGood (stable to many reagents)Fluoride source (e.g., TBAF) or acidUseful for orthogonal protection strategies.
Q5: Are there synthetic methods that inherently avoid high temperatures?

A: Yes. If thermal degradation is a persistent issue, exploring alternative synthetic pathways that operate under milder conditions is a powerful strategy.

  • De Novo Synthesis: Instead of starting with pyrrole, you can construct the pyrrole ring with the aldehyde group already planned. For example, Wu et al. developed a copper-catalyzed oxidative annulation method to create pyrrole-2-carbaldehydes from aryl methyl ketones, arylamines, and acetoacetate esters.[9] While this reaction is run at 100 °C, it avoids the highly acidic Vilsmeier conditions.

  • Biocatalysis: A cutting-edge approach involves using enzymes to perform the synthesis at or near ambient temperature. Recent work has shown that coupling a UbiD-type decarboxylase with a carboxylic acid reductase can produce pyrrole-2-carbaldehyde from pyrrole and CO₂ under mild, aqueous conditions, completely circumventing harsh reagents and high temperatures.[10]

Q6: How should I properly store pure pyrrole-2-carbaldehyde?

A: Pyrrole-2-carbaldehyde is sensitive to air, light, and heat.[11] For long-term stability, it should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C).[12][13] Protecting it from light by using an amber vial is also recommended.

Troubleshooting Decision Flowchart

Use this flowchart to diagnose issues in your pyrrole-2-carbaldehyde synthesis.

G cluster_problem Problem Identification cluster_diagnosis Diagnosis Stage cluster_solution Solution Path Problem Low Yield & Polymer Formation Temp Was Temp > 15°C during reagent addition? Problem->Temp Protection Was an N-unprotected pyrrole used? Temp->Protection No Sol_Temp Improve Cooling & Monitor Internal Temp Temp->Sol_Temp Yes Workup Was workup delayed or incomplete? Workup->Sol_Temp No (Re-evaluate Temp) Sol_Workup Ensure Rapid & Mild Neutralization Workup->Sol_Workup Yes Protection->Workup No Sol_Protect Use N-Protection Strategy (e.g., N-Tosyl) Protection->Sol_Protect Yes

Caption: A logical flowchart for troubleshooting synthesis issues.

References
  • Preventing polymerization of pyrrole compounds under acidic conditions. 8

  • Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure. 5

  • How to avoid over-oxidation in pyrrole-2-carbaldehyde synthesis. 4

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. 9

  • WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. 3

  • Synthesis of pyrrole-2-aldehyde. 14

  • Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. 15

  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. 16

  • Vilsmeier-Haack Reaction. 6

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. 17

  • Porphyrin Macrocycle Modification: Pyrrole Ring-Contracted or -Expanded Porphyrinoids. 18

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. 10

  • Vilsmeier-Haack Reaction. 7

  • How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin? 19

  • Pyrrole-2-carboxaldehyde 2-Formylpyrrole. 12

  • Green Synthesis of Pyrrole Derivatives. 1

  • Pyrrole-2-carboxaldehyde (Synonyms: 2-Formylpyrrole). 13

  • Pyrrole-2-carbaldehyde. 11

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. 20

  • Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. 21

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. 2

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde Derivatives

Welcome to the technical support guide for handling 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this promising class of heterocyclic compounds. Poor aqueous solubility is a major hurdle that can impede biological screening, formulation development, and ultimately, therapeutic efficacy.[1][2] This guide provides in-depth, practical solutions in a question-and-answer format, moving from fundamental questions to advanced troubleshooting protocols.

Frequently Asked Questions (FAQs)
Q1: I've just synthesized a new 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde derivative, and it's poorly soluble in my aqueous assay buffer. Why is this happening?

This is a common challenge rooted in the molecule's inherent physicochemical properties. The structure combines a relatively nonpolar pyrrole-2-carbaldehyde core with a pyridine ring. While the pyridine nitrogen offers a site for protonation, the overall molecule often possesses high crystal lattice energy and significant lipophilicity ("grease ball" characteristics), making it resistant to dissolution in aqueous media.[3] The strong intermolecular forces in the solid state must be overcome by solvent-solute interactions, a process that is often energetically unfavorable in water.

Q2: What is the quickest first step to solubilize my compound for a preliminary biological screening assay?

For initial high-throughput screening, the most direct approach is often the use of a cosolvent system.[4] The goal is to dissolve the compound in a water-miscible organic solvent first and then dilute it into your aqueous buffer.

  • Primary Recommendation: Use 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Procedure: Serially dilute this stock into your final aqueous assay buffer, ensuring the final DMSO concentration remains low (typically <0.5%) to avoid artifacts in biological assays.

  • Causality: DMSO is a powerful, polar aprotic solvent that is effective at breaking up the crystal lattice of the solid compound.[5] When this concentrated stock is diluted, the compound may remain transiently supersaturated in the aqueous buffer, allowing for the assay to be performed.

Q3: My compound precipitates immediately when I dilute my DMSO stock into my aqueous buffer. What's my next move?

This phenomenon, known as "crashing out," occurs when the compound rapidly leaves the dissolved state upon shifting from a high-organic to a high-aqueous environment.[6][7] The aqueous buffer cannot maintain the compound in solution.

Immediate Troubleshooting Steps:

  • Reduce the Final Concentration: Your target concentration may be above the kinetic solubility limit. Try diluting to a lower final concentration.

  • Incorporate Surfactants: Add a small amount of a non-ionic surfactant, like Polysorbate 20 (Tween® 20) or Polysorbate 80, to the aqueous buffer (e.g., 0.01-0.1%).[8][9] Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.[10][11]

  • Adjust the pH: The 4-methylpyridine moiety has a basic nitrogen atom. Lowering the pH of your buffer (e.g., to pH 4-5) will protonate this nitrogen, forming a more soluble salt.[5][12] Verify that the pH change does not affect your assay's integrity.

Q4: Are there any long-term consequences of using DMSO that I should be aware of?

Yes, while DMSO is invaluable for initial studies, its use has limitations, especially for later-stage development:

  • Cellular Toxicity: At concentrations above 1%, DMSO can be toxic to cells.

  • Assay Interference: DMSO can directly interfere with certain enzymes or cellular processes.

  • Thermodynamic Inaccuracy: It can create supersaturated, thermodynamically unstable solutions, leading to precipitation over time and poor reproducibility.[13]

  • Poor in vivo Translation: DMSO is not a viable formulation strategy for oral or parenteral drug delivery. Therefore, relying solely on DMSO may lead to misleading results that do not translate to preclinical models.

It is crucial to eventually move towards more pharmaceutically relevant solubilization strategies.[14]

Troubleshooting Guide 1: Compound Precipitates During Aqueous Dilution

This is one of the most frequent issues. The core problem is that the solubility in the final mixed-solvent system is lower than the target concentration.

Workflow for Optimizing a Cosolvent System

This workflow aims to identify a more robust solvent system than DMSO alone to maintain solubility upon dilution.

G cluster_0 Phase 1: Initial Observation & Assessment cluster_1 Phase 2: Systematic Troubleshooting cluster_2 Phase 3: Decision & Refinement A Compound precipitates from DMSO stock in aqueous buffer B Prepare 10 mM stocks in alternative water-miscible organic solvents (e.g., Ethanol, PEG 400, NMP) A->B Start Optimization C Perform kinetic solubility test: Dilute stocks into aqueous buffer at target concentration B->C D Visually inspect for precipitation immediately and after 1-2 hours C->D E Analyze supernatant for dissolved compound concentration (HPLC-UV or UV-Vis) D->E Quantify F Identify best-performing cosolvent (highest stable concentration) E->F G Is solubility still insufficient? F->G H Optimize with ternary system: Add surfactant or pH modifier to the aqueous buffer G->H Yes I Proceed with optimized solvent system for assays G->I No H->I J Consider advanced formulation (e.g., solid dispersion) I->J If further development is required

Caption: Workflow for troubleshooting precipitation upon aqueous dilution.

Experimental Protocol: Cosolvent Screening
  • Stock Solution Preparation: Prepare 10 mM stock solutions of your compound in a panel of solvents. See Table 1 for suggestions.

  • Dilution: In a 96-well plate, add 198 µL of your primary aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of each stock solution to separate wells in triplicate. This creates a 100 µM solution with 1% organic solvent.

  • Incubation & Observation: Seal the plate and shake for 5 minutes. Observe immediately for any visible precipitate (cloudiness). Let the plate stand at room temperature and observe again at 1, 2, and 24 hours.

  • Quantification (Optional but Recommended): Centrifuge the plate to pellet any precipitate. Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.[15]

Data Interpretation
CosolventTypeTypical Final Conc. (%)Hypothetical Solubility (µM) @ 1 hrNotes
DMSOPolar Aprotic< 185Standard, but often leads to precipitation.
EthanolPolar Protic< 5120Generally well-tolerated in cell-based assays.[16]
PEG 400Polymer< 5150Can enhance stability of supersaturated solutions.
NMPPolar Aprotic< 1180Potent solubilizer, but check for assay compatibility.
This data is for illustrative purposes only and must be determined experimentally.
Troubleshooting Guide 2: Low Compound Potency Due to Insufficient Concentration

If your compound's activity is limited by how much you can dissolve, you need more advanced formulation strategies that significantly enhance aqueous solubility. Two powerful, industry-standard techniques are solid dispersions and nanosuspensions.

Strategy 1: Amorphous Solid Dispersions

Concept: Convert the highly ordered, low-solubility crystalline form of your drug into a high-energy, more soluble amorphous state by dispersing it within a polymer matrix.[17][18][19] When the polymer dissolves, the drug is released in a molecularly dispersed, supersaturated state.[20][21]

When to Use: Ideal for preclinical studies where a solid oral dosage form might be considered. It provides a significant boost in apparent solubility and dissolution rate.

Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
  • Component Selection: Choose a water-soluble polymer carrier. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.

  • Dissolution: Dissolve both your compound and the polymer (e.g., in a 1:4 drug-to-polymer mass ratio) in a suitable common volatile solvent, such as methanol or acetone.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to "trap" the drug in its amorphous state within the polymer matrix.

  • Drying: Dry the resulting solid film/powder in a vacuum oven overnight to remove any residual solvent.

  • Characterization: Scrape the solid dispersion from the flask. To confirm the amorphous nature, analyze the material using Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).

  • Solubility Testing: Disperse the resulting powder in your aqueous buffer and measure the concentration over time. You should observe a much higher peak concentration compared to the crystalline form (a "spring and parachute" effect).

Strategy 2: Nanosuspensions

Concept: Reduce the particle size of the drug to the nanometer scale (typically < 1000 nm).[22][23] According to the Ostwald-Freundlich equation, this drastic increase in surface area leads to a significant increase in saturation solubility and dissolution velocity.[3]

When to Use: Excellent for both oral and parenteral delivery routes. It is a carrier-free system, which allows for high drug loading.[24]

G cluster_0 Preparation cluster_1 Milling Process cluster_2 Result & Characterization A Suspend coarse drug powder in aqueous stabilizer solution (e.g., Poloxamer 188) B Add suspension and milling media (e.g., YSZ beads) to a vial A->B C Agitate at high speed (e.g., using a bead mill or planetary mixer) B->C D High-energy collisions between beads fracture drug crystals C->D Mechanical Attrition E Formation of a stable, milky nanosuspension D->E F Separate nanosuspension from milling media E->F G Characterize particle size (e.g., DLS) and morphology (e.g., SEM) F->G

Caption: Workflow for preparing a nanosuspension via media milling.

Troubleshooting Guide 3: Ensuring Experimental Reproducibility

Inconsistent results are often a symptom of working with a compound at concentrations near or above its solubility limit. Undetected precipitation can lead to significant variability in the actual concentration being tested.

The Importance of Thermodynamic Solubility Measurement

To establish a reliable concentration range for your experiments, you must determine the equilibrium or thermodynamic solubility of your compound. The shake-flask method is the gold standard for this measurement.[25]

Protocol: Shake-Flask Method for Solubility Determination
  • Preparation: Add an excess amount of your solid compound to several vials (enough that undissolved solid remains visible at the end).

  • Solvent Addition: To each vial, add a precise volume of the relevant aqueous buffer (e.g., buffers at pH 3.0, 5.0, 7.4, and 9.0 to assess pH effects).

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration allows the system to reach equilibrium.

  • Phase Separation: After incubation, allow the vials to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the samples at high speed.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Be cautious not to disturb the solid at the bottom.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter (select a filter material, like PTFE, that does not bind your compound).

  • Analysis: Dilute the filtrate with a suitable solvent and quantify the compound's concentration using a validated HPLC-UV or LC-MS method.[26][27]

Data Interpretation: pH-Solubility Profile
pH of BufferPredominant SpeciesHypothetical Solubility (µg/mL)Implications for Formulation
4.0Protonated (Pyridinium Salt)250High solubility in acidic environments; suitable for oral absorption in the stomach.[5]
6.0Mixed110Solubility decreases as pH approaches pKa.
7.4Neutral15Low solubility in physiological pH; may require enabling technology.
9.0Neutral12Baseline insolubility of the free base.
This data is for illustrative purposes only and must be determined experimentally. The pyridine nitrogen's pKa will dictate the pH range where solubility is enhanced.
References
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  • Shinde, A., et al. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics.
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  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
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  • Elsebay, M. T., et al. (2023). Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Current Pharmaceutical Design, 29(29), 2297-2312.
  • Pharmacentral. (n.d.). Surface Active Agents (Surfactants) Used in Pharmaceutical Suspensions. Retrieved January 22, 2026.
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Optimization

Technical Support Center: Scale-Up Synthesis of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde

Welcome to the dedicated technical support guide for the synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, process chemists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, process chemists, and drug development professionals to navigate the complexities of transitioning this synthesis from bench-scale to pilot plant or manufacturing scale. We will delve into the common challenges, provide actionable troubleshooting advice, and offer optimized protocols grounded in established chemical principles.

Introduction: The Synthetic Strategy

The most prevalent and scalable synthetic route to 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde involves a two-stage process. First, a Paal-Knorr type pyrrole synthesis is employed by reacting 2-amino-4-methylpyridine with a 1,4-dicarbonyl equivalent, such as mucobromic acid, to form the N-substituted pyrrole core. The second stage involves the regioselective formylation of this intermediate at the C2 position of the pyrrole ring, a transformation most efficiently achieved via the Vilsmeier-Haack reaction.[1][2][3] While effective at the lab scale, scaling this sequence introduces significant challenges related to reaction control, impurity profiles, and material handling.

Visualizing the Scale-Up Workflow

The following diagram outlines the critical stages and decision points in the manufacturing process.

G cluster_0 Stage 1: Pyrrole Synthesis cluster_1 Stage 2: Formylation cluster_2 Quality Control A Starting Materials (2-Amino-4-methylpyridine, Mucobromic Acid) B Paal-Knorr Condensation A->B C Workup & Isolation B->C D Intermediate: 1-(4-methylpyridin-2-yl)-1H-pyrrole C->D QC1 IPC: Purity of Intermediate C->QC1 F Formylation Reaction D->F E Vilsmeier Reagent Prep (POCl3 + DMF) E->F G Hydrolytic Workup F->G QC2 IPC: Reaction Completion F->QC2 H Crystallization & Purification G->H I Final API: Target Carbaldehyde H->I QC3 Final Spec: Purity, Impurities H->QC3

Caption: High-level workflow for the two-stage synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: There are two major areas of concern. First, the synthesis of the mucobromic acid precursor involves handling large quantities of bromine, which is highly corrosive and toxic.[4][5] Second, the Vilsmeier-Haack reaction itself presents multiple hazards. The formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is a highly exothermic reaction that can run away if cooling is insufficient.[6] POCl₃ is also corrosive and reacts violently with water. Careful, controlled addition of reagents and robust temperature monitoring are non-negotiable at scale.

Q2: Why is the Vilsmeier-Haack reaction the preferred method for the formylation step? A2: The Vilsmeier-Haack reaction is ideal for formylating electron-rich aromatic systems like N-substituted pyrroles.[2][7] The electrophile in this reaction, the Vilsmeier reagent (a chloroiminium ion), is relatively mild compared to the reagents used in other electrophilic substitutions like Friedel-Crafts acylations.[2] This mildness prevents the polymerization and degradation that pyrrole rings are prone to under harsh acidic conditions. Furthermore, it offers excellent regioselectivity for the C2 position, minimizing the formation of isomeric impurities.[2]

Q3: What are the critical quality attributes for the 2-amino-4-methylpyridine starting material? A3: The purity of 2-amino-4-methylpyridine is paramount. Key impurities to monitor include other picoline isomers and any residual reagents from its synthesis. The presence of isomeric aminopicolines can lead to the formation of difficult-to-remove isomeric pyrrole impurities. Water content should also be low (<0.5%), as excess water can react with reagents in subsequent steps, particularly POCl₃.[8]

Q4: Can column chromatography be avoided for the purification of the final product at scale? A4: Yes, and it is highly desirable to do so, as large-scale chromatography is expensive and inefficient.[9] A robust crystallization procedure is the key to achieving high purity. This involves a careful selection of solvent/anti-solvent systems, optimization of cooling profiles, and control of agitation to influence crystal size and morphology. A well-developed crystallization can effectively purge unreacted starting materials and minor isomers.

Troubleshooting Guide

Stage 1: Synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrrole
Problem Probable Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient reaction temperature or time. 2. Poor quality of mucobromic acid. 3. Inefficient mixing in a large reactor.1. Process Control: Profile the reaction at lab scale to determine the optimal temperature and time. Implement strict temperature control (e.g., ±2°C) in the plant. 2. Material Qualification: Ensure mucobromic acid is fully dried and free of excess hydrobromic acid, which can protonate the starting amine, reducing its nucleophilicity.[4] 3. Engineering: Ensure the reactor's agitator is appropriate for the reaction volume and viscosity to maintain a homogeneous mixture.
Formation of Dark, Tarry Byproducts 1. Reaction temperature too high, leading to decomposition. 2. Presence of oxidative impurities.1. Temperature Control: Do not exceed the validated reaction temperature. Consider a slight excess of a non-nucleophilic base to neutralize generated HBr in situ, preventing acid-catalyzed polymerization. 2. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent oxidation of the electron-rich pyrrole product.
Difficulty Purifying the Intermediate 1. Inefficient removal of reaction byproducts. 2. Co-precipitation of starting materials with the product.1. Workup Optimization: Implement a series of aqueous washes. A basic wash (e.g., dilute NaHCO₃) will remove acidic byproducts, followed by a brine wash to break emulsions. 2. Solvent Selection: Choose an extraction solvent in which the product has high solubility but the starting materials have low solubility. This differential solubility can be exploited during workup.
Stage 2: Vilsmeier-Haack Formylation
Problem Probable Cause(s) Recommended Solution(s)
Uncontrolled Exotherm During Reagent Formation 1. Addition rate of POCl₃ to DMF is too fast. 2. Inadequate cooling capacity for the vessel size.1. Controlled Addition: Add POCl₃ subsurface to the cooled DMF (0-5°C) at a slow, controlled rate. Use a dosing pump for accuracy at scale. 2. Engineering Controls: Ensure the reactor's cooling jacket has sufficient surface area and coolant flow rate to dissipate the heat generated. For very large scales, consider a semi-batch process where the reagent is formed and consumed in portions.
Low Yield of C2-Aldehyde Product 1. Incomplete formation of the Vilsmeier reagent. 2. Insufficient activation of the pyrrole substrate. 3. Product degradation during workup.1. Reagent Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the Vilsmeier reagent. Ensure the DMF and POCl₃ are of high purity and low water content. 2. Reaction Conditions: After addition of the pyrrole substrate, a moderate heating step (e.g., 40-60°C) may be required to drive the reaction to completion. Monitor with in-process controls (IPC) like HPLC or UPLC. 3. Quench/Hydrolysis Control: The hydrolysis of the iminium intermediate is also exothermic. Quench the reaction mixture by slowly adding it to a vigorously stirred, cold (0-10°C) aqueous base (e.g., sodium acetate or sodium carbonate solution).[10] Do not add the base to the reaction mixture, as this can create localized hot spots.
Formation of C3-Formyl Isomer or Di-formylated Impurities 1. Reaction temperature is too high. 2. Incorrect stoichiometry of the Vilsmeier reagent.1. Strict Temperature Control: Maintain the lowest effective temperature during the formylation step. Higher temperatures can overcome the activation energy barrier for substitution at the less-favored C3 position. 2. Stoichiometric Control: Avoid a large excess of the Vilsmeier reagent, which can promote a second formylation reaction.
Product Fails to Crystallize or Oils Out 1. High levels of impurities are present. 2. Incorrect solvent system or supersaturation level. 3. Rapid cooling profile.1. Impurity Purge: If IPC shows high impurity levels (>5%), perform an additional aqueous wash or a carbon treatment before attempting crystallization. 2. Solvent Screening: Screen various solvent/anti-solvent systems (e.g., Isopropanol/Water, Ethyl Acetate/Heptane). 3. Controlled Crystallization: Develop a controlled cooling profile. A slow cooling rate allows for proper crystal lattice formation, excluding impurities. Seeding the solution with a small amount of pure product can be highly effective in inducing crystallization.

Troubleshooting Low Vilsmeier-Haack Yield

This decision tree can help diagnose and resolve issues with the critical formylation step.

G cluster_yes1 High SM cluster_no1 Low SM cluster_yes2 Known Impurities cluster_yes3 Unknown Impurities A Low Yield in Vilsmeier-Haack Step B IPC Analysis: High Starting Material (SM)? A->B Check C IPC Analysis: Known Impurities High? A->C Check D IPC Analysis: Unknown Peaks Present? A->D Check B_Y1 Incomplete Reaction. Increase reaction time/temp? B->B_Y1 Yes B_N1 Reaction completed. Issue is likely in workup/isolation. B->B_N1 No C_Y1 Isomer formation? Lower reaction temp. C->C_Y1 Yes D_Y1 Degradation during reaction? Check for temp overshoot. D->D_Y1 Yes B_Y2 Poor Reagent Quality. Verify POCl3/DMF purity? B_Y1->B_Y2 B_Y3 Reagent Stoichiometry Low. Increase Vilsmeier reagent eq? B_Y2->B_Y3 C_Y2 Di-formylation? Reduce Vilsmeier reagent eq. C_Y1->C_Y2 D_Y2 Degradation during workup? Ensure controlled, cold quench. D_Y1->D_Y2 D_Y3 Identify unknowns via LC-MS. Could be SM or product degradation. D_Y2->D_Y3

Caption: Decision tree for troubleshooting low formylation yield.

Optimized Scale-Up Protocols

These are generalized protocols and must be adapted and validated for your specific equipment and scale.

Protocol 1: Vilsmeier Reagent Preparation (100 L Scale)
  • Vessel Preparation: Ensure a 150 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Solvent Charge: Charge the reactor with anhydrous DMF (e.g., 25 L).

  • Cooling: Cool the DMF to 0-5°C with vigorous agitation.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (e.g., 1.1 equivalents) to the DMF via a subsurface addition line over a period of 60-90 minutes.

  • Critical Control: MAINTAIN the internal temperature below 10°C throughout the addition. A temperature spike indicates the addition is too fast or cooling is insufficient.

  • Stirring: Once the addition is complete, stir the resulting slurry at 0-5°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent. The reagent is now ready for the formylation step.

Protocol 2: Formylation and Workup (100 L Scale)
  • Substrate Addition: To the prepared Vilsmeier reagent at 0-5°C, add a solution of 1-(4-methylpyridin-2-yl)-1H-pyrrole (1.0 equivalent) in a suitable solvent (e.g., 1,2-dichloroethane) over 45-60 minutes, maintaining the temperature below 15°C.

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to 45-50°C for 2-4 hours, or until IPC (e.g., HPLC) shows <2% remaining starting material.

  • Quench Preparation: In a separate 500 L reactor, prepare a solution of sodium carbonate (e.g., 3.0 equivalents) in water and cool it to 0-10°C with strong agitation.

  • Hydrolysis (Quench): Slowly transfer the completed reaction mixture into the cold aqueous carbonate solution. MAINTAIN the temperature of the quench vessel below 20°C. This step is exothermic and will involve gas evolution (CO₂).

  • Phase Separation: Once the quench is complete, stop agitation and allow the layers to separate. Drain the lower organic layer.

  • Extraction: Extract the aqueous layer with the reaction solvent (e.g., 1,2-dichloroethane).

  • Washes: Combine the organic layers and wash with water, followed by saturated brine.

  • Solvent Swap & Crystallization: Concentrate the organic layer under vacuum. Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol). Cool the solution according to a pre-defined profile, seed if necessary, and hold at the final temperature to maximize yield.

  • Isolation: Isolate the product by filtration, wash the cake with cold crystallization solvent, and dry under vacuum at a validated temperature.

References

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  • Wang, C., et al. "Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
  • OSTI.GOV. "Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine." Accessed January 22, 2026.
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Reference Data & Comparative Studies

Validation

1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde vs other pyridine-containing inhibitors

Introduction: The Ubiquity and Versatility of the Pyridine Ring in Drug Discovery To researchers, scientists, and drug development professionals, the pyridine ring is a familiar and highly valued structural motif. Its pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquity and Versatility of the Pyridine Ring in Drug Discovery

To researchers, scientists, and drug development professionals, the pyridine ring is a familiar and highly valued structural motif. Its presence in numerous natural products, vitamins, and FDA-approved drugs underscores its significance as a "privileged scaffold" in medicinal chemistry.[1] The electron-deficient nature of the pyridine ring, coupled with its ability to participate in hydrogen bonding and various other non-covalent interactions, makes it an ideal building block for designing potent and selective enzyme inhibitors.[2] The versatility of the pyridine core allows for the facile introduction of various substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

This guide provides a comparative overview of several classes of pyridine-containing inhibitors, using the molecule 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde as a structural reference point to explore the diverse biological activities achievable with the pyridine scaffold. While specific experimental data for this particular compound is not extensively available in the public domain, its constituent parts—a substituted pyridine linked to a pyrrole carbaldehyde—represent a fascinating chemical space with potential for various biological activities.

We will delve into the mechanisms of action, inhibitory potencies, and relevant experimental protocols for three distinct classes of pyridine-containing inhibitors:

  • Kinase Inhibitors: Represented by Imatinib , a cornerstone in targeted cancer therapy.

  • Histone Deacetylase (HDAC) Inhibitors: Exemplified by Vorinostat , an epigenetic modulator used in cancer treatment.

  • Protease Inhibitors: Illustrated by Ritonavir , a critical component of antiretroviral therapy for HIV/AIDS.

By examining these well-characterized drugs, we aim to provide a comprehensive understanding of how the pyridine motif contributes to their therapeutic efficacy and to offer practical insights for the design and evaluation of new pyridine-based inhibitors.

1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde: A Structural Overview

The molecule 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde features a pyridine ring linked to a pyrrole-2-carbaldehyde moiety. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites. The pyrrole ring is another common heterocycle in medicinal chemistry, and the carbaldehyde group can participate in various chemical reactions and interactions. The overall planarity of the molecule and the potential for π-stacking interactions further contribute to its potential as a biologically active compound.

While the specific biological targets of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde are not yet elucidated, its structural features suggest potential for a range of inhibitory activities. This guide will use this molecule as a conceptual starting point to explore the established world of pyridine-containing inhibitors.

Kinase Inhibitors: The Imatinib Story

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[4]

Imatinib (Gleevec) is a paradigm-shifting pyridine-containing kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[5][6]

Mechanism of Action of Imatinib

Imatinib functions as a competitive inhibitor at the ATP-binding site of several tyrosine kinases, most notably Bcr-Abl, c-Kit, and PDGFR.[5] In CML, the Philadelphia chromosome abnormality leads to the formation of the constitutively active Bcr-Abl fusion protein, which drives uncontrolled cell proliferation.[7] Imatinib binds to the inactive conformation of the Abl kinase domain, preventing ATP from binding and thereby blocking the phosphorylation of downstream substrates.[8] This inhibition of Bcr-Abl activity leads to the induction of apoptosis in CML cells.[7]

Imatinib_Mechanism cluster_0 Normal Signaling cluster_1 Inhibition by Imatinib ATP ATP Abl_Kinase Abl_Kinase ATP->Abl_Kinase binds to active site Substrate_Protein Substrate_Protein Phosphorylated_Substrate Phosphorylated_Substrate Substrate_Protein->Phosphorylated_Substrate Abl_Kinase->Substrate_Protein phosphorylates Cell_Proliferation Cell_Proliferation Phosphorylated_Substrate->Cell_Proliferation activates signaling Imatinib Imatinib Inactive_Abl_Kinase Inactive_Abl_Kinase Imatinib->Inactive_Abl_Kinase binds to ATP pocket No_Phosphorylation No_Phosphorylation Inactive_Abl_Kinase->No_Phosphorylation blocks ATP binding Apoptosis Apoptosis No_Phosphorylation->Apoptosis induces

Caption: Mechanism of Imatinib Action

Quantitative Performance of Imatinib

The inhibitory potency of Imatinib is typically quantified by its half-maximal inhibitory concentration (IC50) value.

Target KinaseIC50 Value (µM)Reference
v-Abl0.6[4][9][10][11]
c-Kit0.1[4][9][10][11]
PDGFR0.1[4][9][10][11]
Bcr-Abl (in vitro)0.025[11]

Histone Deacetylase (HDAC) Inhibitors: The Role of Vorinostat

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other proteins.[10] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[10] In many cancers, HDACs are overexpressed or aberrantly recruited, leading to the silencing of tumor suppressor genes.[10]

Vorinostat (SAHA) is a broad-spectrum HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.[12]

Mechanism of Action of Vorinostat

Vorinostat inhibits both Class I and Class II HDACs by chelating the zinc ion in the enzyme's active site through its hydroxamic acid moiety.[12][13] This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the re-expression of silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[10]

Vorinostat_Mechanism cluster_0 Normal HDAC Activity cluster_1 Inhibition by Vorinostat Acetylated_Histone Acetylated_Histone HDAC HDAC Acetylated_Histone->HDAC substrate Deacetylated_Histone Deacetylated_Histone HDAC->Deacetylated_Histone removes acetyl group Condensed_Chromatin Condensed_Chromatin Deacetylated_Histone->Condensed_Chromatin Gene_Silencing Gene_Silencing Condensed_Chromatin->Gene_Silencing Vorinostat Vorinostat Inhibited_HDAC Inhibited_HDAC Vorinostat->Inhibited_HDAC chelates Zinc ion Hyperacetylated_Histone Hyperacetylated_Histone Inhibited_HDAC->Hyperacetylated_Histone prevents deacetylation Relaxed_Chromatin Relaxed_Chromatin Hyperacetylated_Histone->Relaxed_Chromatin Gene_Expression Gene_Expression Relaxed_Chromatin->Gene_Expression

Caption: Mechanism of Vorinostat Action

Quantitative Performance of Vorinostat

Vorinostat exhibits potent inhibition of multiple HDAC isoforms.

HDAC IsoformIC50 Value (nM)Reference
HDAC110[12][13][14]
HDAC320[12][13][14]
Pan-HDAC (cell-free)~10[14][15]

Protease Inhibitors: The Impact of Ritonavir

Proteases are enzymes that catalyze the breakdown of proteins. In viral replication, proteases are often essential for cleaving large polyproteins into functional viral enzymes and structural proteins.[15]

Ritonavir (Norvir) is a peptidomimetic inhibitor of the HIV-1 and HIV-2 proteases and is a critical component of highly active antiretroviral therapy (HAART).[14] While it has intrinsic antiviral activity, it is now primarily used as a pharmacokinetic enhancer (a "booster") for other protease inhibitors due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[15][16]

Mechanism of Action of Ritonavir

Ritonavir is a competitive inhibitor that binds to the active site of the HIV protease, preventing it from cleaving the Gag-Pol polyprotein.[14][17] This inhibition results in the production of immature, non-infectious viral particles.[14] The pyridine-like thiazole moieties in Ritonavir play a crucial role in its interaction with the enzyme's active site.

Ritonavir_Mechanism cluster_0 HIV Protease Activity cluster_1 Inhibition by Ritonavir Gag-Pol_Polyprotein Gag-Pol_Polyprotein HIV_Protease HIV_Protease Gag-Pol_Polyprotein->HIV_Protease substrate Functional_Viral_Proteins Functional_Viral_Proteins HIV_Protease->Functional_Viral_Proteins cleaves Mature_Virion Mature_Virion Functional_Viral_Proteins->Mature_Virion assemble into Ritonavir Ritonavir Inhibited_HIV_Protease Inhibited_HIV_Protease Ritonavir->Inhibited_HIV_Protease binds to active site Uncleaved_Polyprotein Uncleaved_Polyprotein Inhibited_HIV_Protease->Uncleaved_Polyprotein prevents cleavage Immature_Virion Immature_Virion Uncleaved_Polyprotein->Immature_Virion results in

Caption: Mechanism of Ritonavir Action

Quantitative Performance of Ritonavir

Ritonavir demonstrates potent inhibition of HIV protease.

TargetPotency MetricValue (µM)Reference
HIV-1 ProteaseEC500.022 - 0.13[1]
HIV-2 ProteaseEC500.16[1]
HIV-1 ProteaseKi0.000015[18]

Experimental Protocols

The following are representative, detailed protocols for assessing the inhibitory activity of compounds against kinases, HDACs, and proteases. These protocols are intended as a guide and should be optimized for specific enzymes and inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescence-based assay to measure the activity of a kinase by quantifying the amount of ADP produced.[4][19][20]

Materials:

  • Kinase of interest (e.g., Abl kinase)

  • Kinase-specific substrate peptide

  • ATP

  • Test inhibitor (e.g., Imatinib)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well microplates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO control to each well.

    • Add 2 µL of the kinase solution (pre-diluted in Kinase Buffer) to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture in Kinase Buffer. The optimal concentrations should be determined empirically.

    • Add 2 µL of the substrate/ATP mixture to each well to initiate the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the plate and ADP-Glo™ Reagent to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Dilution Prepare Inhibitor Dilutions Start->Compound_Dilution Reaction_Setup Add Inhibitor and Kinase to Plate Compound_Dilution->Reaction_Setup Pre_incubation Incubate (10 min, RT) Reaction_Setup->Pre_incubation Reaction_Initiation Add Substrate/ATP Mixture Pre_incubation->Reaction_Initiation Kinase_Reaction Incubate (60 min, 30°C) Reaction_Initiation->Kinase_Reaction Stop_Reaction Add ADP-Glo™ Reagent Kinase_Reaction->Stop_Reaction ATP_Depletion Incubate (40 min, RT) Stop_Reaction->ATP_Depletion Signal_Generation Add Kinase Detection Reagent ATP_Depletion->Signal_Generation Signal_Development Incubate (30-60 min, RT) Signal_Generation->Signal_Development Read_Luminescence Measure Luminescence Signal_Development->Read_Luminescence Data_Analysis Calculate IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Kinase Inhibition Assay Workflow

Protocol 2: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to measure the activity of an HDAC enzyme.[9][10][12]

Materials:

  • HDAC enzyme (e.g., recombinant human HDAC1)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Test inhibitor (e.g., Vorinostat)

  • HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease like trypsin and a stop solution like Trichostatin A)

  • Black, flat-bottom 96-well microplates

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 440-465 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in HDAC Assay Buffer to the desired final concentrations. Include a DMSO-only control.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of HDAC Assay Buffer to each well.

    • Add 10 µL of the diluted inhibitor or DMSO control to the appropriate wells.

    • Add 10 µL of the diluted HDAC enzyme solution to all wells except the "no enzyme" background controls.

  • Initiation of HDAC Reaction:

    • Add 10 µL of the fluorogenic HDAC substrate to each well to start the reaction.

    • Cover the plate and incubate on a shaker for 30 minutes at 37°C.

  • Signal Development:

    • Add 40 µL of the Developer solution to each well to stop the deacetylation reaction and cleave the deacetylated substrate, releasing the fluorophore.

    • Cover the plate and incubate for 15 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the fluorescence of each well using a plate reader.

    • Subtract the background fluorescence (from "no enzyme" wells).

    • Plot the fluorescence intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

HDAC_Assay_Workflow Start Start Compound_Dilution Prepare Inhibitor Dilutions Start->Compound_Dilution Assay_Setup Add Buffer, Inhibitor, and HDAC to Plate Compound_Dilution->Assay_Setup Reaction_Initiation Add Fluorogenic Substrate Assay_Setup->Reaction_Initiation HDAC_Reaction Incubate (30 min, 37°C) Reaction_Initiation->HDAC_Reaction Signal_Development Add Developer Solution HDAC_Reaction->Signal_Development Development_Incubation Incubate (15 min, RT) Signal_Development->Development_Incubation Read_Fluorescence Measure Fluorescence Development_Incubation->Read_Fluorescence Data_Analysis Calculate IC50 Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: HDAC Inhibition Assay Workflow

Protocol 3: In Vitro Protease Inhibition Assay (FRET-Based)

This protocol describes a Förster Resonance Energy Transfer (FRET)-based assay to measure the activity of a protease.[15][21]

Materials:

  • Protease of interest (e.g., HIV-1 protease)

  • FRET-based protease substrate (a peptide with a fluorophore and a quencher)

  • Test inhibitor (e.g., Ritonavir)

  • Protease Assay Buffer (specific to the protease)

  • Black, non-binding 96-well microplates

  • Fluorescence plate reader capable of kinetic measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in Protease Assay Buffer to the desired final concentrations. Include a DMSO-only control.

  • Assay Setup:

    • In a 96-well plate, add the diluted inhibitor or DMSO control to the appropriate wells.

    • Add the protease solution (pre-diluted in Protease Assay Buffer) to all wells except the "no enzyme" controls.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiation of Protease Reaction:

    • Prepare the FRET substrate solution in Protease Assay Buffer.

    • Add the FRET substrate solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

    • Measure the fluorescence kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • For each well, determine the initial reaction velocity (the slope of the linear portion of the fluorescence versus time plot).

    • Subtract the background rate from the "no enzyme" wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protease_Assay_Workflow Start Start Compound_Dilution Prepare Inhibitor Dilutions Start->Compound_Dilution Assay_Setup Add Inhibitor and Protease to Plate Compound_Dilution->Assay_Setup Pre_incubation Incubate (15 min, RT) Assay_Setup->Pre_incubation Reaction_Initiation Add FRET Substrate Pre_incubation->Reaction_Initiation Kinetic_Reading Kinetic Fluorescence Measurement Reaction_Initiation->Kinetic_Reading Data_Analysis Calculate Reaction Velocities and IC50 Kinetic_Reading->Data_Analysis End End Data_Analysis->End

Caption: Protease Inhibition Assay Workflow

Synthesis of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde: A Representative Protocol

Step 1: Synthesis of 1-(4-Methylpyridin-2-yl)-1H-pyrrole (Buchwald-Hartwig Amination)

This reaction couples pyrrole with 2-bromo-4-methylpyridine using a palladium catalyst.[16][22]

Materials:

  • Pyrrole

  • 2-Bromo-4-methylpyridine

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos (or another suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)2, Xantphos, and NaOtBu.

  • Add anhydrous toluene, followed by 2-bromo-4-methylpyridine and pyrrole.

  • Heat the reaction mixture to reflux (approximately 110°C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(4-methylpyridin-2-yl)-1H-pyrrole.

Step 2: Synthesis of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde (Vilsmeier-Haack Formylation)

This reaction introduces a formyl group at the 2-position of the pyrrole ring.[5][11]

Materials:

  • 1-(4-Methylpyridin-2-yl)-1H-pyrrole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM)

  • Aqueous sodium acetate solution

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flask under an inert atmosphere, cool anhydrous DMF to 0°C.

  • Slowly add POCl3 dropwise to the DMF, keeping the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1-(4-methylpyridin-2-yl)-1H-pyrrole in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0°C and slowly quench by adding an aqueous solution of sodium acetate.

  • Stir for an additional 30 minutes, then extract the product with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford 1-(4-methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde.

Conclusion

The pyridine scaffold is undeniably a cornerstone of modern medicinal chemistry, contributing to the development of life-saving drugs across a wide range of therapeutic areas. The examples of Imatinib, Vorinostat, and Ritonavir highlight the remarkable versatility of this privileged structure, demonstrating its ability to be incorporated into potent and selective inhibitors of kinases, HDACs, and proteases.

While the specific biological profile of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde remains to be fully explored, its structure serves as a valuable starting point for the design of novel inhibitors. The synthetic accessibility of such compounds, coupled with the proven track record of the pyridine motif, suggests that further investigation into this and related chemical spaces could yield promising new therapeutic agents. The detailed experimental protocols provided in this guide offer a practical framework for the in vitro characterization of such novel pyridine-containing compounds, enabling researchers to unlock their full therapeutic potential.

References

  • Bio-protocol. (n.d.). Fluorogenic HDAC1 deacetylation assay and inhibition. Retrieved from [Link]

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  • BPS Bioscience. (n.d.). HDAC1 Assay Service. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wang, Z., et al. (2013). Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe. PLoS ONE, 8(7), e69243.
  • TBA
  • Creative BioMart. (n.d.). HIV-1 Protease Assay Kit. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • TBA
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  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of 1H-Pyrrole-2-Carbaldehyde Derivatives

The 1H-pyrrole-2-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for synthesizing molecules with a wide spectrum of biological activities.[1][2] These heterocyclic com...

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrrole-2-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for synthesizing molecules with a wide spectrum of biological activities.[1][2] These heterocyclic compounds, found in various natural products, have garnered significant interest for their potential as therapeutic agents.[1] This guide offers an in-depth comparison of the bioactivity of various 1H-pyrrole-2-carbaldehyde derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their potency and provide detailed, field-proven experimental protocols for their evaluation.

Anticancer Activity: Targeting Cellular Proliferation

Pyrrole derivatives have emerged as a promising class of anticancer agents, with numerous studies highlighting their potent cytotoxic effects against various human cancer cell lines.[3][4] The versatility of the pyrrole ring allows for substitutions that can modulate potency and selectivity, making it a fertile ground for drug discovery.[3]

Comparative Cytotoxicity of Pyrrole-2-Carbaldehyde Derivatives

The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. A lower IC50 value indicates greater potency. The table below summarizes the cytotoxic activity of several distinct classes of pyrrole-2-carbaldehyde derivatives against a panel of human cancer cell lines.

Compound Class / NameSubstitution PatternTarget Cell LineIC50 (µM)Reference
Alkynylated Pyrrole Derivative Compound 12lU251 (Glioblastoma)2.29 ± 0.18[3]
A549 (Lung Cancer)3.49 ± 0.30[3]
Pyrrole Hydrazone Compound 1CSH-4 (Melanoma)44.63 ± 3.51[3]
Dimeric Pyrrole Alkaloid Lepipyrrolin ASMMC-7721 (Hepatocellular Carcinoma)16.78 ± 0.49[3]
Marinopyrrole Marinopyrrole AHCT-116 (Colon Cancer)~6.1[3]
Structure-Activity Relationship (SAR) Insights

Analysis of the cytotoxicity data reveals critical insights into the structure-activity relationships of these derivatives:

  • Alkynylated Derivatives: The presence of an alkynyl group, as seen in compound 12l, demonstrates potent cytotoxicity against both glioblastoma and lung cancer cell lines, suggesting this functional group is crucial for its anticancer activity.[3]

  • Substituent Nature: The nature and position of substituents on the pyrrole ring are pivotal in determining cytotoxic potency.[3] For instance, certain derivatives act as inhibitors of key protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for cancer cell growth and survival.[5]

  • Mechanism of Action: Some pyrrole derivatives, such as MI-1 and D1, have been shown to bind directly to EGFR and VEGFR, forming stable complexes that inhibit their function.[5] These compounds can also induce apoptosis in malignant cells and exhibit antioxidant properties, which may contribute to their overall antitumor activity.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a fundamental and reliable method for screening the cytotoxic potential of novel compounds.

Causality Behind Experimental Choices:

  • Cell Lines: The choice of cell lines (e.g., A549 for lung cancer, U251 for glioblastoma) is dictated by the research focus, representing specific types of human cancers.[3]

  • MTT Reagent: The tetrazolium dye, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Incubation Time: A 48 or 72-hour incubation period with the test compounds allows sufficient time for the compounds to exert their cytotoxic or cytostatic effects.[3]

Step-by-Step Protocol:

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, cells are treated with various concentrations of the pyrrole-2-carbaldehyde derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

  • Incubation: The plates are incubated for 48 or 72 hours.

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are used to calculate the IC50 value.

G cluster_workflow Cytotoxicity Assessment Workflow A Seed Cancer Cells in 96-well plate B Treat with Pyrrole Derivatives (Varying Concentrations) A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (3-4 hours) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The pyrrole scaffold is a recurring motif in compounds exhibiting potent antibacterial and antifungal properties.[6][7] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.[8]

Comparative Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial potency of a compound. It is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound Class / NameTarget Organism(s)MIC (µg/mL)Reference
Pyrrole-3-carboxaldehydes Pseudomonas putida16[7]
Pyrrole-2-carboxylate Derivative (ENBHEDPC) Mycobacterium tuberculosis H37Rv0.7[7]
Pyrrole Benzamide Derivatives Staphylococcus aureus3.12 - 12.5[7]
N-Arylpyrrole Derivatives (Vc) Escherichia coli4[8]
Klebsiella pneumoniae8[8]
Acinetobacter baumannii8[8]
Structure-Activity Relationship (SAR) Insights
  • Gram-Positive vs. Gram-Negative: Many pyrrole derivatives show more potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) compared to Gram-negative bacteria (e.g., Escherichia coli).[7][9] This is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a permeability barrier.[9]

  • Key Substituents: The introduction of specific moieties, such as benzamide or N-aryl groups, can significantly enhance antibacterial activity.[7][8] For example, a series of N-arylpyrrole derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[8]

  • Targeting Essential Enzymes: Some pyrrole derivatives exert their effect by targeting essential bacterial enzymes. For instance, some have been investigated as inhibitors of bacterial DNA gyrase or InhA, an enzyme crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis.[7]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent. It involves challenging the microorganism with a serial dilution of the compound in a liquid nutrient broth.

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth: This medium is standardized for susceptibility testing as it has good batch-to-batch reproducibility and supports the growth of most common pathogens.

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value.

  • Inoculum Standardization: The bacterial inoculum is standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL) to ensure that the results are consistent and reproducible.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anti-inflammatory and Analgesic Activity

Pyrrole derivatives have also demonstrated significant potential as anti-inflammatory and analgesic agents.[10][11] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[6]

  • Key Findings: A class of pyrrole derivatives featuring a carbaldehyde, oxime, or nitrile group showed significant anti-inflammatory and anti-nociceptive profiles in vivo.[10][12] One compound, in particular, proved to be as effective as marketed reference compounds.[10]

  • Mechanism: The anti-inflammatory effects of some pyrrole derivatives are linked to their ability to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[6] Additionally, some derivatives exhibit antioxidant activity, which can help mitigate oxidative stress associated with inflammation.[5]

  • Natural Sources: A compound isolated from the Hosta plantaginea, 5-ethoxymethyl-pyrrolemarumine, which contains a pyrrole-2-carbaldehyde core, showed significant anti-inflammatory activity by interacting with the iNOS protein.[13]

G cluster_mechanism Potential Mechanism of Action: Kinase Inhibition GrowthFactor Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Pathway Phosphorylation Pyrrole Pyrrole Derivative Pyrrole->Receptor Inhibition Response Cellular Response (Proliferation, Survival, Angiogenesis) Pathway->Response

Caption: Inhibition of Receptor Tyrosine Kinase signaling by pyrrole derivatives.

Conclusion and Future Outlook

The 1H-pyrrole-2-carbaldehyde framework is undeniably a privileged scaffold in drug discovery, giving rise to derivatives with potent and diverse biological activities. The comparative analysis presented here underscores the importance of substituent patterns in fine-tuning the efficacy and selectivity of these compounds against cancer cells, pathogenic microbes, and inflammatory targets. Future research should focus on optimizing lead compounds through medicinal chemistry efforts, elucidating their precise mechanisms of action, and evaluating their safety and efficacy in preclinical and clinical settings. The continued exploration of this versatile chemical space holds great promise for the development of next-generation therapeutics.

References

  • Unveiling the Cytotoxic Potential of Substituted Pyrrole-2-Carbaldehydes: A Comparative Analysis. (n.d.). Benchchem.
  • Synthesis and biological evaluation of some novel pyrrole derivatives. (2021). CABI Digital Library.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central.
  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (n.d.). PubMed.
  • A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. (2013). PubMed.
  • Pyrrole Oximes: Synthesis, Reactions, and Biological Activity. (Review). (2025). ResearchGate.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PMC - NIH.
  • A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity | Request PDF. (2025). ResearchGate.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI.
  • 4-Acetyl-1H-pyrrole-2-carbaldehyde. (n.d.). PMC - NIH.
  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (n.d.). Taylor & Francis.
  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2024). Indian Journal of Pharmaceutical Education and Research.
  • Synthesis of new pyrroles of potential anti-inflammatory activity. (2011). PubMed.
  • Synthesis of some new pyrrole derivatives and their antimicrobial activity. (n.d.). Der Pharma Chemica.
  • 1-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde. (n.d.). Chem-Impex.
  • Synthesis and Molecular Modeling Studies of Anti‐inflammatory Active 1H‐Pyrrolizine‐5‐carboxamides. (n.d.). Semantic Scholar.
  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed.
  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). (n.d.). PMC - NIH.
  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021). ACG Publications.
  • An In-depth Technical Guide to the Crystal Structure of 1-substituted-1H-pyrrole-2-carbaldehydes: A Predictive Analysis for. (n.d.). Benchchem.
  • An In-depth Technical Guide to the Physicochemical Properties of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde. (n.d.). Benchchem.
  • Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. (2025).

Sources

Validation

A Comparative Guide to the Structural Validation of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde: Why X-ray Crystallography Reigns Supreme

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which we build our understanding of molecular...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which we build our understanding of molecular interactions, reaction mechanisms, and biological activity. This guide provides an in-depth comparison of analytical techniques for the structural validation of the novel heterocyclic compound, 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde, with a primary focus on the definitive power of single-crystal X-ray crystallography. While techniques like NMR, mass spectrometry, and IR spectroscopy provide essential pieces of the puzzle, X-ray crystallography delivers the complete, high-resolution picture.

The Gold Standard: Unambiguous Structure by X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for the determination of crystal structures of both organic and inorganic compounds.[1] It provides precise three-dimensional spatial information, allowing for the resolution of key structural parameters such as molecular conformation, bond lengths, and bond angles at the atomic level.[2] For a molecule like 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde (C₁₁H₁₀N₂O, Formula Weight: 186.21 g/mol [3]), where subtle conformational changes can dictate its biological efficacy, the certainty offered by X-ray crystallography is unparalleled.

Experimental Protocol: Single-Crystal X-ray Diffraction of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde

The following protocol outlines the critical steps for obtaining a high-quality crystal structure of the title compound.

1. Crystal Growth: The Foundation of a Good Structure

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging step. The key is to allow crystals to form slowly.[4]

  • Purity is Paramount: The compound must be of the highest possible purity.

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble.[5] For 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde, a solvent system of ethyl acetate/hexane or dichloromethane/hexane is a good starting point.

  • Methodology: Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in the chosen solvent.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with a cap that has a few small holes poked in it to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

2. Crystal Selection and Mounting

  • Microscopic Examination: Good crystals should be transparent with no visible flaws.[4] They should be of an appropriate size, typically between 30 and 300 microns for modern diffractometers.[6]

  • Mounting: A suitable crystal is carefully mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to prevent radiation damage during data collection.

3. Data Collection

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.54184 Å) is used.[2]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Modern software automates the process of determining the optimal data collection strategy to ensure a complete dataset.

4. Structure Solution and Refinement

  • Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data to obtain the final, high-resolution crystal structure. This process yields precise atomic coordinates, bond lengths, bond angles, and thermal displacement parameters.

A Comparative Analysis of Structural Validation Techniques

While X-ray crystallography provides the definitive answer, other spectroscopic techniques offer complementary and often more readily accessible data. The following table compares these methods for the structural elucidation of 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.[6]Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and intermolecular interactions.Unambiguous and definitive structural determination.Requires a high-quality single crystal, which can be difficult to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Information about the chemical environment of each nucleus, connectivity between atoms (via 2D NMR).Provides detailed information about the molecule's structure in solution; non-destructive.Does not provide direct information about the 3D spatial arrangement of atoms or bond lengths and angles.
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.Molecular weight and elemental composition (with high-resolution MS).High sensitivity, requires very small sample amounts.Provides no information about the connectivity or stereochemistry of the molecule.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrations of chemical bonds.Presence of specific functional groups (e.g., C=O, C-N).Fast and simple to perform.Provides limited information about the overall molecular structure.

The Workflow of Structural Validation: A Visual Comparison

The following diagram illustrates the typical workflow for structural validation, highlighting the central and definitive role of X-ray crystallography.

Structural_Validation_Workflow cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Validated_Structure Definitive 3D Structure NMR->Validated_Structure Supportive Data MS Mass Spectrometry (HRMS) MS->Validated_Structure Supportive Data IR IR Spectroscopy IR->Validated_Structure Supportive Data Crystal_Growth Crystal Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Structure_Solution->Validated_Structure Unambiguous Proof Proposed_Structure Proposed Structure of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde Proposed_Structure->NMR Connectivity Data Proposed_Structure->MS Molecular Formula Proposed_Structure->IR Functional Groups Proposed_Structure->Crystal_Growth Sample

Caption: Workflow comparing spectroscopic techniques with X-ray crystallography for structural validation.

Conclusion

For researchers, scientists, and drug development professionals, the message is clear: while a suite of analytical techniques is essential for comprehensive characterization, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the three-dimensional structure of a molecule. For novel compounds like 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde, the investment in growing high-quality crystals and performing X-ray diffraction analysis pays dividends in the form of irrefutable structural data, paving the way for accelerated and more informed research and development.

References

  • Oreate AI Blog. (2026, January 7).
  • ResearchGate. (2025, August 6).
  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction.
  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.
  • Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction.
  • PubChem. 1-Methyl-1H-pyrrole-2-carbaldehyde.
  • ChemicalBook. 1-(4-METHYL-PYRIDIN-2-YL)-1H-PYRROLE-2-CARBALDEHYDE Product Description.
  • NIST. 1H-Pyrrole-2-carboxaldehyde.
  • ChemicalBook. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum.
  • MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • ResearchGate. (2025, August 8).
  • MDPI. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde Analogs

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde. Pyrrole and pyridine rings are fundamental scaffolds in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde. Pyrrole and pyridine rings are fundamental scaffolds in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] The combination of these two heterocycles, as seen in the core topic structure, presents a promising framework for developing novel therapeutic agents, particularly in the realm of kinase inhibition and antimicrobial applications.[3][4] This document will explore how structural modifications to this core scaffold influence biological activity, supported by experimental data and detailed protocols for researchers in drug discovery.

The Core Scaffold: A Union of Privileged Heterocycles

The 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde scaffold is comprised of three key pharmacophoric elements:

  • Pyrrole Ring: A five-membered aromatic heterocycle, the pyrrole nucleus is a versatile building block in many biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[5][6] Its electron-rich nature allows for diverse chemical functionalization.

  • Pyridine Ring: As the second most common nitrogen-containing heterocycle in approved drugs, the pyridine ring is crucial for establishing key interactions with biological targets, often through hydrogen bonding and π-π stacking.[2] Its substitution pattern significantly modulates a compound's physicochemical properties and biological activity.[2]

  • Carbaldehyde Linker: The aldehyde group at the C2 position of the pyrrole is a critical reactive handle. It can act as a hydrogen bond acceptor and serves as a synthetic precursor for generating a wide array of derivatives, such as Schiff bases and hydrazones, to explore different chemical spaces and target interactions.[4]

The strategic linkage of the 4-methylpyridine moiety to the pyrrole nitrogen at position 1 creates a specific conformational arrangement that dictates the molecule's interaction with target proteins, such as the ATP-binding site of kinases.[3]

Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of this scaffold can be fine-tuned by systematic modifications at several key positions. The following analysis synthesizes findings from studies on pyrrole and pyridine-based inhibitors to predict the SAR trends for the title compound class.

The pyrrole ring is a key interaction domain for the hydrophobic regions of kinase ATP-binding sites.[3]

  • Substitution at C4 and C5: Introducing small alkyl or halogen substituents at the C4 or C5 positions can enhance binding affinity by increasing van der Waals interactions. For related pyrrole-indolin-2-one kinase inhibitors, halogen substitution at the equivalent of the C5 position was found to be critical for potent activity against VEGFR-2 and PDGFRβ.[3]

  • Replacement of the Pyrrole Ring: Replacing the pyrrole with other five-membered heterocycles like furan or thiophene can modulate activity. Studies on ST2 inhibitors showed that replacing a furan with a pyrrole or thiophene group resulted in slightly improved or similar activity, whereas a pyrazole group significantly reduced activity, highlighting the sensitivity of the target to the electronic and steric nature of this ring.[7]

The N-linked pyridine ring often interacts with the solvent-exposed region of a binding pocket, and modifications here can influence selectivity and pharmacokinetic properties.

  • Position of the Methyl Group: Shifting the methyl group from the C4 to C3 or C5 positions would alter the rotational barrier and the vector of the dipole moment, potentially impacting binding orientation and potency.

  • Additional Substituents: SAR studies on pyridine derivatives have shown that the number and position of substituents like methoxy (-OCH₃) or hydroxyl (-OH) groups are critical for antiproliferative activity.[2] Introducing electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (-OCH₃) can modulate the pKa of the pyridine nitrogen and its ability to act as a hydrogen bond acceptor.

The aldehyde is a versatile chemical handle for creating diverse libraries of analogs.

  • Formation of Schiff Bases/Hydrazones: Condensation of the carbaldehyde with various aromatic amines or hydrazides is a common strategy to extend the molecule and explore additional binding interactions. A study on 1H-pyrrole-2-carbohydrazide derivatives showed that forming Schiff bases with substituted aromatic aldehydes led to compounds with potent antibacterial and antifungal activity.[4] Specifically, derivatives with nitro (on a furan ring) and chloro/hydroxyl (on a phenyl ring) substituents showed enhanced activity.[4]

  • Reduction/Oxidation: Reducing the aldehyde to an alcohol introduces a hydrogen bond donor, while oxidation to a carboxylic acid provides a strong hydrogen bond donor/acceptor and a potential salt-bridge-forming group. These changes drastically alter the electronic and steric profile, which can be beneficial or detrimental depending on the target's active site topology.

Comparative Data of Representative Analogs

The following table summarizes the SAR principles discussed, drawing from data on structurally related pyrrole-based inhibitors to provide a predictive framework.

Compound ClassR¹ (Pyrrole C4/C5)R² (Pyridine Ring)R³ (C2-substituent)Target ClassPredicted Activity TrendRationale
A -H4-CH₃-CHOKinasesBaseline ActivityCore scaffold for comparison.
B -Cl at C54-CH₃-CHOKinasesIncreased Potency Halogenation often enhances binding in the hydrophobic pocket of kinases.[3]
C -H3,5-di-Cl-CHOKinases, Cancer CellsIncreased Potency Halogen substitution on the pyridine ring can enhance antiproliferative effects.[2]
D -H4-CH₃-CH=N-NH-CO-Ph(4-Cl)Bacteria, FungiIncreased Potency Extension via hydrazone linkage allows for new interactions; electron-withdrawing groups are often favorable.[4]
E -H4-CH₃-COOHVariousActivity Dependent on Target Introduction of a charged group drastically alters properties, potentially improving solubility but hindering cell permeability.
F -H4-CH₃ (replaced by Phenyl)-CHOKinasesAltered Selectivity Replacing the pyridine with a non-polar phenyl ring would remove a key H-bond acceptor, likely changing the kinase selectivity profile.
Key Experimental Methodologies

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the synthesis and evaluation of these analogs.

The synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde can be achieved via a nucleophilic aromatic substitution followed by formylation.

Workflow: Synthesis of Core Scaffold

A 2-Amino-4-methylpyridine + 2,5-Dimethoxytetrahydrofuran B Clauson-Kaas Reaction A->B Glacial Acetic Acid, Reflux C 1-(4-Methylpyridin-2-yl)-1H-pyrrole B->C E Formylation C->E 0°C to RT D Vilsmeier-Haack Reagent (POCl₃, DMF) D->E F 1-(4-Methylpyridin-2-yl)-1H-pyrrole- 2-carbaldehyde (Core Scaffold) E->F

Caption: Synthetic workflow for the core scaffold.

Step-by-Step Protocol:

  • Step 1: Synthesis of 1-(4-Methylpyridin-2-yl)-1H-pyrrole.

    • To a solution of 2-amino-4-methylpyridine (1.0 eq) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

    • Heat the mixture to reflux for 4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it onto ice water.

    • Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the N-substituted pyrrole.

  • Step 2: Formylation (Vilsmeier-Haack Reaction).

    • Cool a flask containing anhydrous N,N-dimethylformamide (DMF, 5.0 eq) to 0°C.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise while maintaining the temperature at 0°C. Stir for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 1-(4-methylpyridin-2-yl)-1H-pyrrole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture into a beaker of crushed ice and basify with 2M sodium hydroxide solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify via column chromatography to obtain the final product.

This protocol describes a common method to assess the inhibitory potential of the synthesized analogs against a specific kinase.

Workflow: Kinase Inhibition Assay

A Prepare Assay Plate: Add Kinase (TAK1), Substrate, and ATP B Add Test Compound (Varying Concentrations) A->B C Incubate at 30°C (Allow Phosphorylation) B->C D Add Detection Reagent (e.g., ADP-Glo™) C->D E Measure Luminescence D->E F Data Analysis: Plot % Inhibition vs. [Compound] to determine IC₅₀ E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, a solution of the target kinase (e.g., TAK1), the corresponding peptide substrate, and ATP at the desired concentrations. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the kinase, substrate, and buffer to each well.

  • Compound Addition: Add 1 µL of the serially diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect kinase activity. For example, using the ADP-Glo™ Kinase Assay, add ADP-Glo™ Reagent to deplete unused ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Measurement: Incubate for 30-40 minutes at room temperature and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[8]

Mechanistic Insights and Future Directions

The SAR trends suggest that the 1-(4-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde scaffold is a highly tunable framework. The key to developing potent and selective inhibitors lies in the strategic functionalization of all three components of the molecule.

Logical Relationship: SAR-Driven Optimization

Core Core Scaffold ModP Modify Pyrrole (e.g., C5-Halogenation) Core->ModP ModPy Modify Pyridine (e.g., Add EWG) Core->ModPy ModAld Modify Aldehyde (e.g., Form Hydrazone) Core->ModAld Potency Increased Potency ModP->Potency ModPy->Potency PK Improved PK Properties ModPy->PK ModAld->Potency Selectivity Altered Selectivity ModAld->Selectivity

Caption: SAR-driven optimization strategy for the scaffold.

Future work should focus on generating a focused library of analogs based on these principles. Co-crystallization of lead compounds with their target proteins will provide crucial structural information to validate these SAR models and guide the next cycle of rational, structure-based drug design.

References

  • MDPI. (2023-03-13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]

  • SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]

  • ResearchGate. Pyrrole‐3‐carboxaldehyde derivatives and SAR activity. Available from: [Link]

  • PubMed Central. (2024-12-05). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][9][10]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Available from: [Link]

  • IntechOpen. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available from: [Link]

  • PubMed. (2024-01-02). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. Available from: [Link]

  • ResearchGate. Synthesis, characterization and biological activity of novel pyrrole compounds. Available from: [Link]

  • CABI Digital Library. Synthesis and biological evaluation of some novel pyrrole derivatives. Available from: [Link]

  • ResearchGate. Substrate Scope of Pyrrole‐2‐carboxaldehyde Derivatives. Available from: [Link]

  • ACS Publications. (2020-09-17). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Available from: [Link]

  • MDPI. (2022-05-14). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Available from: [Link]

  • Google Patents.WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • PubMed Central. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Available from: [Link]

  • PubMed Central. (2023-09-19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available from: [Link]

  • NIH. Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. Available from: [Link]

  • PubMed. (2018-09-05). Pyrrole: An insight into recent pharmacological advances with structure activity relationship. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking Synthesis Efficiency for Substituted Pyrrole-2-carbaldehydes

Abstract Substituted pyrrole-2-carbaldehydes are foundational scaffolds in medicinal chemistry and materials science, serving as key intermediates in the synthesis of pharmaceuticals like Atorvastatin and various functio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyrrole-2-carbaldehydes are foundational scaffolds in medicinal chemistry and materials science, serving as key intermediates in the synthesis of pharmaceuticals like Atorvastatin and various functional dyes.[1][2] The efficiency and regioselectivity of the formylation step are critical determinants of the overall viability of a synthetic route. This guide provides an in-depth comparison of the most prevalent and effective methods for synthesizing these valuable compounds. We will dissect the Vilsmeier-Haack reaction, organometallic formylation, and the Duff reaction, offering objective comparisons supported by experimental data and mechanistic insights to empower researchers in selecting the optimal strategy for their specific target molecule.

Introduction: The Synthetic Value of the Pyrrole-2-carbaldehyde Moiety

The pyrrole ring is a privileged heterocycle in a vast array of biologically active compounds and natural products.[3] The introduction of a formyl group at the C2 position unlocks a wealth of synthetic possibilities. This aldehyde functionality serves as a versatile handle for subsequent transformations, including oxidation to carboxylic acids, reduction to alcohols, and participation in condensation reactions to build more complex molecular architectures, such as porphyrins and other macrocycles.[4][5] Consequently, the development of efficient and selective methods for the synthesis of pyrrole-2-carbaldehydes is of paramount importance to the drug development and chemical synthesis communities.

Method 1: The Vilsmeier-Haack Reaction - The Workhorse of Pyrrole Formylation

The Vilsmeier-Haack reaction is arguably the most common and cost-effective method for the formylation of electron-rich heterocycles, including pyrroles.[2][5][6] The reaction's reliability and scalability make it a staple in both academic and industrial settings.

Mechanistic Rationale

The power of this reaction lies in the in-situ formation of a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[6][7][8]

The mechanism proceeds in distinct stages:

  • Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an adduct, which then eliminates a dichlorophosphate anion to generate the electrophilic Vilsmeier reagent.[7]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. For unsubstituted pyrroles, this attack occurs preferentially at the α-position (C2) due to superior stabilization of the positive charge in the resulting intermediate by the nitrogen lone pair.[5]

  • Aromatization and Hydrolysis: A base (often DMF itself or during workup) removes a proton to restore aromaticity. The resulting iminium salt is then hydrolyzed during aqueous workup to liberate the final aldehyde product.[6][7][9]

Visualization: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct POCl3 POCl₃ POCl3->Adduct Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier - Cl₂PO₂⁻ Pyrrole Substituted Pyrrole Sigma Sigma Complex Pyrrole->Sigma + Vilsmeier Reagent Iminium Iminium Salt Intermediate Sigma->Iminium - H⁺ Product Pyrrole-2-carbaldehyde Iminium->Product + H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrrole.

Standard Experimental Protocol: Formylation of 3,4-Diethylpyrrole[6]
  • Inert Atmosphere: A flame-dried, two-necked round-bottom flask is equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Reagent Preparation: Anhydrous DMF is added to the flask and cooled to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to the cooled, stirred DMF, ensuring the internal temperature remains below 10 °C. The mixture is stirred for 10-15 minutes at 0 °C.

  • Substrate Addition: A solution of 3,4-diethylpyrrole in anhydrous dichloromethane (DCM) is added dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, monitoring by TLC.

  • Workup: The mixture is cooled in an ice bath and quenched by the slow, careful addition of a saturated aqueous sodium acetate solution. The mixture is stirred vigorously for 30 minutes.

  • Extraction: The product is extracted into diethyl ether or DCM. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Performance & Considerations
  • Regioselectivity: Highly regioselective for the α-position (C2 or C5) in pyrroles with unsubstituted α-positions.[5] For 1-substituted pyrroles, the ratio of 2-formyl to 3-formyl product is primarily controlled by steric factors.[10]

  • Substrate Scope: Best suited for electron-rich pyrroles. Electron-withdrawing groups on the pyrrole ring can deactivate it towards the Vilsmeier reagent, requiring harsher conditions or failing altogether.

  • Advantages: Uses inexpensive and readily available reagents. The procedure is robust, scalable, and generally provides good to excellent yields.

  • Disadvantages: The use of POCl₃ requires careful handling due to its corrosive and water-sensitive nature. The reaction can be difficult to control for highly activated pyrroles, sometimes leading to di-formylation or polymerization.

Method 2: Organometallic Formylation via Lithiation

For substrates that are incompatible with the acidic and electrophilic conditions of the Vilsmeier-Haack reaction, or when specific regioselectivity is required that cannot be achieved otherwise, a metalation-formylation sequence is a powerful alternative. This method involves deprotonation with a strong base followed by quenching with a formylating agent.[11]

Mechanistic Rationale

This strategy is a two-step process founded on the principles of organometallic chemistry:

  • Directed Ortho-Metalation / Lithiation: An organolithium reagent, typically n-butyllithium (n-BuLi), is used to deprotonate the most acidic C-H bond on the pyrrole ring. The regioselectivity can be controlled by existing substituents that act as "directing groups." In the absence of strong directing groups, lithiation often occurs at the C2 position. Alternatively, lithium-halogen exchange can be used to generate the organolithium species from a halogenated pyrrole.[11][12]

  • Electrophilic Quench: The resulting highly nucleophilic pyrrolyllithium species is then treated with an electrophilic formyl source, most commonly DMF. The lithium species attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, collapses to yield the desired aldehyde.

Visualization: Lithiation-Formylation Workflow

Lithiation_Formylation Start Substituted Pyrrole (e.g., 2-Bromopyrrole) Lithiation Lithiation (n-BuLi, THF, -78 °C) Start->Lithiation Intermediate Pyrrolyllithium Intermediate Lithiation->Intermediate Quench Quench with DMF Intermediate->Quench Workup Aqueous Workup (e.g., NH₄Cl) Quench->Workup Product Pyrrole-2-carbaldehyde Workup->Product

Caption: General workflow for synthesis via lithiation and formylation.

Standard Experimental Protocol: Formylation of a Halogenated Pyrrole
  • Inert Setup: A rigorously flame-dried Schlenk flask is assembled with a stir bar and maintained under a positive pressure of argon or nitrogen.

  • Solvent and Substrate: Anhydrous solvent (e.g., THF or diethyl ether) and the halogenated pyrrole substrate are added via syringe.

  • Cooling: The mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-BuLi (typically 1.1 equivalents) is added dropwise via syringe, and the mixture is stirred at -78 °C for 1 hour. Successful lithium-halogen exchange is often indicated by a color change or precipitation.[12]

  • Formylation: Anhydrous DMF (typically 1.5-2.0 equivalents) is added dropwise, and the reaction is allowed to stir for another 1-2 hours at -78 °C before slowly warming to room temperature.

  • Workup: The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and purified by column chromatography.

Performance & Considerations
  • Regioselectivity: The primary advantage of this method. It allows for the formylation of specific positions (e.g., C3 or C4) that are inaccessible via the Vilsmeier-Haack reaction by starting with the appropriately halogenated precursor.[13]

  • Substrate Scope: Tolerates a wider range of functional groups than the Vilsmeier-Haack reaction, particularly those sensitive to strong acids.

  • Advantages: Unparalleled regiocontrol.[13] Effective for less nucleophilic pyrrole systems.

  • Disadvantages: Requires strictly anhydrous and anaerobic conditions, which can be challenging to maintain.[12] Organolithium reagents are pyrophoric and require careful handling. Cryogenic temperatures (-78 °C) are often necessary.

Method 3: The Duff Reaction - A Niche Alternative

The Duff reaction is a formylation method for highly activated aromatic compounds, like phenols, but can be applied to electron-rich heterocycles under specific conditions.[14] It uses hexamethylenetetramine (HMTA) as the formyl source in an acidic medium.[15][16]

Mechanistic Rationale

The reaction mechanism involves the acid-catalyzed decomposition of HMTA to generate an electrophilic iminium ion species.[14][15] This electrophile then attacks the electron-rich pyrrole ring. A series of steps including intramolecular redox and hydrolysis eventually yields the aldehyde.[14] For phenols, the reaction shows a strong preference for the ortho position, but for pyrroles, the regioselectivity can be less predictable and often leads to mixtures.[15]

Performance & Considerations
  • Yields & Selectivity: The Duff reaction is generally inefficient for pyrroles, often resulting in low yields and mixtures of isomers, making it a less favorable choice compared to the Vilsmeier-Haack or lithiation methods.[14][17]

  • Conditions: Typically requires heating in an acidic medium (e.g., acetic acid or glyceroboric acid).[18]

  • Advantages: Avoids the use of phosphorus oxychloride or pyrophoric organometallics.

  • Disadvantages: Poor yields, harsh conditions, and lack of reliable regioselectivity for pyrrole substrates significantly limit its synthetic utility in this context.[17]

Comparative Analysis: Choosing the Right Method

The optimal synthetic strategy depends heavily on the substitution pattern of the starting pyrrole and the desired final product. The following table summarizes the key performance indicators for each method.

FeatureVilsmeier-Haack ReactionOrganometallic Formylation (Lithiation)Duff Reaction
Typical Yield Good to Excellent (60-95%)Good (50-85%)Low to Moderate (10-40%)[17]
Regioselectivity High for C2/C5 on activated rings[5]Excellent, precursor-defined[13]Poor to moderate, often mixtures[15]
Substrate Scope Best for electron-rich pyrrolesBroad, tolerates many functional groupsLimited to highly activated rings
Reaction Conditions 0 °C to RT, acidic (POCl₃)-78 °C to RT, basic, strictly anhydrous[12]Elevated temperatures, acidic
Key Reagents DMF, POCl₃n-BuLi, DMFHexamethylenetetramine, Acid
Primary Advantage Scalability, cost-effectivenessPrecise regiochemical controlAvoids POCl₃ and organolithiums
Primary Limitation Limited to electron-rich systemsRequires stringent anhydrous/anaerobic techniqueLow efficiency and poor selectivity

Conclusion and Recommendations

For the synthesis of substituted pyrrole-2-carbaldehydes, the Vilsmeier-Haack reaction remains the method of choice for most applications due to its high efficiency, scalability, and use of inexpensive reagents.[5][19] It is the recommended starting point for any synthesis involving an electron-rich pyrrole where formylation at an unsubstituted α-position is desired.

When precise regiochemical control is paramount, or when the pyrrole nucleus is deactivated or bears acid-sensitive functional groups, organometallic formylation via lithiation is the superior strategy.[20] The necessity for stringent anhydrous conditions and cryogenic temperatures is offset by its unmatched ability to install a formyl group at a specific, pre-determined position.

The Duff reaction , while historically significant, offers little practical advantage for the synthesis of substituted pyrrole-2-carbaldehydes in a modern laboratory setting due to its characteristically low yields and poor regioselectivity.[14][17]

Ultimately, a careful analysis of the target molecule's substitution pattern and the laboratory's technical capabilities will guide the discerning researcher to the most efficient and effective synthetic benchmark.

References

  • WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents. Google Patents.
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  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Duff reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

  • (PDF) Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. Available at: [Link]

  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

  • Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. ACS Publications. Available at: [Link]

  • The Formylation of N,N‑Dimethylcorroles. PubMed Central (PMC). Available at: [Link]

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Pyrrole-The Vilsmeier Reaction. ChemTube3D. Available at: [Link]

  • Formylation and the Vilsmeier Reagent. Science of Synthesis. Available at: [Link]

  • Duff reaction. Grokipedia. Available at: [Link]

  • Duff Reaction. Available at: [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. ACS Publications. Available at: [Link]

  • Formylation - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. RSC Publishing. Available at: [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. ResearchGate. Available at: [Link]

  • Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. CORE. Available at: [Link]

  • The regioselective synthesis of aryl pyrroles. PubMed. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]

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  • Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? ResearchGate. Available at: [Link]

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Validation

A Researcher's Guide to Selectivity: Comparative Cross-Reactivity Analysis of Novel Kinase Inhibitors Based on the 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde Scaffold

Introduction: The Imperative of Selectivity in Modern Drug Discovery In the pursuit of targeted therapeutics, particularly in oncology and immunology, the protein kinase family has emerged as a primary focus. However, th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the pursuit of targeted therapeutics, particularly in oncology and immunology, the protein kinase family has emerged as a primary focus. However, the high degree of structural conservation across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[1][2][3] A compound's cross-reactivity profile—its propensity to bind unintended targets—can be a double-edged sword. While it may lead to unforeseen toxicities, it can also unveil opportunities for beneficial polypharmacology.[2][4] Therefore, a rigorous and multi-faceted analysis of inhibitor selectivity is not merely a characterization step but a cornerstone of preclinical drug development.[5]

This guide provides a comprehensive framework for the cross-reactivity analysis of a novel chemical entity, 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde (hereafter designated Compound-M ). While public data on this specific compound is limited, its pyrrole-carbaldehyde core is a recognized pharmacophore in various biologically active molecules.[6][7] For the purposes of this guide, we will treat Compound-M as a hypothetical inhibitor of Aurora Kinase A (AURKA) , a critical regulator of mitotic progression and a validated cancer target.

We will objectively compare its hypothetical performance with two well-established alternatives:

  • Alisertib (MLN8237): A highly selective, clinical-stage AURKA inhibitor.

  • Staurosporine: A notorious broad-spectrum kinase inhibitor, serving as a promiscuous control.

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols but the strategic rationale behind them, ensuring a robust and self-validating approach to selectivity profiling.

Part 1: Initial Selectivity Profiling via Large-Scale Kinase Panel

The first step in understanding a new inhibitor's selectivity is to cast a wide net. A large-scale biochemical kinase assay panel provides a bird's-eye view of the compound's activity across the kinome.[5][8] This initial screen is typically performed at a single, high concentration (e.g., 1 or 10 µM) to identify any potential off-target interactions.

Experimental Workflow: Kinase Panel Screening

The logical flow for this initial screen is to move from a broad, single-concentration screen to a more focused dose-response confirmation for any significant "hits."

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation A Prepare 10 µM solutions of Compound-M, Alisertib, Staurosporine B Screen against a broad kinase panel (e.g., >400 kinases) in a radiometric assay A->B C Measure % Inhibition relative to control B->C D Identify 'Hits' (e.g., >50% inhibition) C->D Analyze Data E Perform 10-point, 3-fold serial dilutions for each hit kinase D->E F Determine IC50 values from dose-response curves E->F G Generate Comparative Selectivity Table F->G Compile Data

Caption: Workflow for biochemical kinase selectivity profiling.

Data Presentation: Comparative Kinase Inhibition Profile

The following table presents hypothetical data from such a screen, summarizing the inhibitory potency (IC₅₀) of each compound against AURKA and a selection of representative off-target kinases from different families.

Kinase TargetCompound-M (IC₅₀, nM)Alisertib (IC₅₀, nM)Staurosporine (IC₅₀, nM)
AURKA (Primary Target) 15 12 20
AURKB25020515
PLK11,200>10,0005
VEGFR23,500>10,00030
ABL1>10,000>10,00010
SRC8,000>10,0008
LCK>10,000>10,0006

Interpretation of Hypothetical Data: The data suggests that Compound-M is a potent AURKA inhibitor, comparable to Alisertib. However, it shows moderate off-target activity against the closely related Aurora B kinase (AURKB) and weaker activity against PLK1. This profile is significantly more selective than the broad-spectrum inhibitor Staurosporine but less selective than Alisertib, highlighting a potential area for structure-activity relationship (SAR) optimization.

Part 2: Confirming Target Engagement in a Cellular Context

Biochemical assays use purified recombinant enzymes, which can sometimes provide misleading results by failing to account for the complex cellular environment.[4] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound physically binds to its intended target within intact cells.[9][10][11] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug will resist thermal denaturation at higher temperatures than the unbound protein.[10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the key steps for performing a CETSA experiment to confirm Compound-M's engagement with AURKA.[9][12]

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., HCT116 colorectal cancer cells) to ~80% confluency. Treat cells with either DMSO (vehicle control) or a saturating concentration of Compound-M (e.g., 10 µM) for 1-2 hours.

  • Heating Step: Harvest, wash, and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]

  • Cell Lysis: Lyse the cells through repeated freeze-thaw cycles using liquid nitrogen.[12]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[12]

  • Protein Quantification & Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of remaining soluble AURKA at each temperature point using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble AURKA as a function of temperature for both DMSO and Compound-M treated samples. A shift in the melting curve to the right for the compound-treated sample confirms target engagement.

Visualizing the CETSA Principle

G cluster_0 Without Ligand (DMSO) cluster_1 With Ligand (Compound-M) A Target Protein (Folded) B Heat Applied A->B C Protein Denatures & Aggregates B->C G Lower Thermal Stability C->G Less soluble protein detected by Western Blot D Target Protein + Compound-M Complex E Heat Applied D->E F Complex is Stabilized (Remains Soluble) E->F H Higher Thermal Stability F->H More soluble protein detected by Western Blot

Caption: Principle of ligand-induced thermal stabilization in CETSA.

Part 3: Quantifying Binding Affinity via Competition Assays

While CETSA confirms target binding, it doesn't typically provide a precise affinity constant (Kᵢ). Competitive binding assays are employed to quantify the affinity of an unlabeled compound (like Compound-M) by measuring its ability to displace a labeled probe with a known affinity for the target.[13][14] This method is invaluable for validating direct binding and ranking compounds by affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the Kᵢ of Compound-M for AURKA.[13][15]

  • Reagent Preparation:

    • Target: Purified, recombinant AURKA protein.

    • Radioligand: A known, high-affinity radiolabeled AURKA ligand (e.g., ³H-Alisertib).

    • Competitor: Serial dilutions of unlabeled Compound-M.

  • Assay Setup: In a 96-well filter plate, combine the AURKA protein, a single fixed concentration of the radioligand (typically at or below its Kₑ), and varying concentrations of Compound-M.[15]

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Filtration & Washing: Rapidly filter the contents of the plate through the filter membrane, which traps the protein-ligand complexes. Wash to remove unbound radioligand.

  • Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the concentration of Compound-M. The resulting sigmoidal curve is used to determine the IC₅₀ (the concentration of Compound-M that displaces 50% of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.[15]

Conclusion and Strategic Outlook

This guide outlines a logical, multi-tiered strategy for the comprehensive cross-reactivity analysis of the novel compound, 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde (Compound-M), using a hypothetical AURKA inhibitor model.

  • Biochemical Screening provides a broad, initial map of kinome-wide selectivity.

  • Cellular Thermal Shift Assays (CETSA) validate that the compound engages its target in a more physiologically relevant environment.

  • Competitive Binding Assays deliver quantitative affinity data, confirming a direct binding mechanism.

By integrating these orthogonal approaches, researchers can build a robust and trustworthy selectivity profile. The hypothetical data for Compound-M positions it as a potent lead compound with a manageable off-target profile that could be further optimized through medicinal chemistry efforts. This rigorous, evidence-based approach is fundamental to advancing novel chemical scaffolds from promising hits to viable clinical candidates.

References

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry.Methods in Molecular Biology, 795, 177-92.
  • An In-Depth Analysis of Kinase Inhibitor Cross-Reactivity: A Compar
  • Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
  • Cellular thermal shift assay (CETSA).Bio-protocol.
  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors.PubMed.
  • Application Notes and Protocols for Assessing Kinase Inhibitor Specificity.BenchChem.
  • Basic principles of competitive binding assays.BenchChem.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors.
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.PNAS.
  • Assay setup for competitive binding measurements.NanoTemper Technologies.
  • Competitive Ligand Binding Assay.Mtoz Biolabs.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.PubMed Central.
  • Receptor Binding Assays for HTS and Drug Discovery.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.PubMed Central (PMC) - NIH.
  • The ABC's of Competitive Binding Assays with SPR.Nicoya Lifesciences.
  • CETSA.CETSA.se.
  • Cellular Thermal Shift Assay (CETSA).News-Medical.Net.
  • Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Synthesis and biological evaluation of some novel pyrrole deriv
  • Synthesis, characterization and biological activity of novel pyrrole compounds.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.PubMed Central.

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Comparative

Cytotoxicity comparison of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde with similar heterocycles

Introduction: The Promise of Heterocyclic Scaffolds in Oncology In the landscape of modern drug discovery, heterocyclic compounds, particularly those containing nitrogen, are of paramount importance. Their structural div...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Heterocyclic Scaffolds in Oncology

In the landscape of modern drug discovery, heterocyclic compounds, particularly those containing nitrogen, are of paramount importance. Their structural diversity and ability to interact with a wide array of biological targets have made them a cornerstone in the development of novel therapeutic agents. Among these, the pyrrole and pyridine rings are prominent pharmacophores found in numerous clinically approved drugs.[1] The fusion or linkage of these two heterocyclic systems gives rise to a class of compounds with significant potential in oncology.[2] This guide focuses on the cytotoxic properties of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde and structurally similar pyridinyl-pyrrole derivatives, offering a comparative analysis of their efficacy against various cancer cell lines. We will delve into the experimental methodologies used to assess their cytotoxic effects and explore the potential molecular pathways through which they exert their anti-cancer activity. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform and guide future investigations in this promising area of medicinal chemistry.

Experimental Methodologies: A Validated Approach to Cytotoxicity Assessment

To ensure the reliability and reproducibility of our cytotoxicity data, a suite of well-established and validated experimental protocols is employed. The following section details the step-by-step methodologies for cell culture and the primary cytotoxicity and apoptosis assays utilized in our comparative analysis.

Cell Culture and Maintenance

The foundation of any in vitro study is the consistent and healthy propagation of cell lines. Human cancer cell lines, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT-116 (colorectal carcinoma), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere to ensure optimal growth and viability.[1]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Protocol:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[1]

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compounds and incubated for 48 to 72 hours.[1]

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (0.5 mg/mL in serum-free media) is added to each well.[3]

  • Formazan Crystal Formation: The plates are incubated for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[4]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[1]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[4] The intensity of the color is directly proportional to the number of viable cells.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium.[5]

Protocol:

  • Cell Seeding and Treatment: Cells are seeded and treated with test compounds in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the incubation period, the plate is centrifuged, and the cell-free supernatant is carefully transferred to a new 96-well plate.[6]

  • LDH Reaction: An LDH reaction mixture, containing lactate, NAD+, and a tetrazolium salt, is added to each well.[7]

  • Color Development: The plate is incubated at room temperature, protected from light, to allow for the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt into a colored formazan product.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm.[8] The amount of color formed is proportional to the amount of LDH released and, therefore, the extent of cell lysis.

Annexin V-FITC Apoptosis Assay

The Annexin V-FITC assay is a widely used method for detecting apoptosis, or programmed cell death.[9] It identifies the externalization of phosphatidylserine (PS), a hallmark of early apoptosis.[10]

Protocol:

  • Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a specified period.[1]

  • Cell Harvesting: Adherent cells are gently detached, and both adherent and suspension cells are collected by centrifugation.[11]

  • Staining: The cells are washed and then resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (FITC) and propidium iodide (PI).[11]

  • Incubation: The cell suspension is incubated in the dark at room temperature.[10]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC binds to the exposed PS on the surface of apoptotic cells, while PI, a nuclear stain, can only enter cells with compromised membranes (late apoptotic or necrotic cells).[9] This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment cluster_assays Cytotoxicity & Apoptosis Assays A Cell Seeding in 96-well Plates B Treatment with Pyridinyl-Pyrrole Compounds A->B C Incubation (48-72 hours) B->C D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E F Annexin V-FITC Assay (Apoptosis) C->F G Data Analysis (IC50 Determination) D->G E->G F->G

Caption: A generalized workflow for evaluating the cytotoxic effects of novel compounds.

Comparative Cytotoxicity Data

The cytotoxic activity of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde and a selection of structurally related heterocyclic compounds are summarized in the table below. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented for various human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)
Pyridinyl-Pyrrole 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehydeData Not AvailableN/A
Pyrrolo[2,3-d]pyrimidineCompound 9eA549 (Lung)4.55[13]
Pyrrolo[2,3-d]pyrimidineCompound 10bMCF-7 (Breast)1.66[13]
Pyrano[3,2-c]pyridineCompound 4-CP.PMCF-7 (Breast)60[14]
Substituted Pyrrole-2-carbaldehydeCompound 12lA549 (Lung)3.49 ± 0.30[1]
Substituted Pyrrole-2-carbaldehydeCompound 12lU251 (Glioblastoma)2.29 ± 0.18[1]
MarinopyrroleMarinopyrrole AHCT-116 (Colon)~6.1[15]

Note: The cytotoxicity of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde has not been specifically reported in the reviewed literature. The data presented for other compounds are for comparative purposes to illustrate the potential cytotoxic activity of this class of heterocycles.

Mechanisms of Action: Unraveling the Molecular Pathways

The cytotoxic effects of pyridinyl-pyrrole derivatives and other heterocyclic compounds are often mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and death.[16][17] Understanding these mechanisms is crucial for the rational design of more potent and selective anti-cancer agents.

The Role of MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are central regulators of cell growth and survival.[16] In many cancers, these pathways are aberrantly activated, leading to uncontrolled cell proliferation and resistance to apoptosis.[1][15] Some heterocyclic compounds exert their cytotoxic effects by inhibiting key components of these pathways, thereby suppressing pro-survival signals and promoting cell death.

G cluster_pathways Key Pro-Survival Signaling Pathways in Cancer RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified overview of the MAPK and PI3K/Akt signaling pathways.

Induction of Apoptosis: The Intrinsic and Extrinsic Pathways

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. Many chemotherapeutic agents, including novel heterocyclic compounds, induce apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. The Annexin V-FITC assay provides a direct measure of a compound's ability to induce apoptosis.

G cluster_apoptosis Apoptosis Signaling Pathways Extrinsic Extrinsic Pathway (Death Receptors) Caspase8 Caspase-8 Extrinsic->Caspase8 Intrinsic Intrinsic Pathway (Mitochondrial Stress) Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The convergence of the intrinsic and extrinsic apoptosis pathways.

Conclusion and Future Directions

The available evidence strongly suggests that the pyridinyl-pyrrole scaffold is a promising framework for the development of novel cytotoxic agents. While direct comparative data for 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde is not yet available, the significant anti-cancer activity of structurally similar compounds underscores the potential of this chemical class. Future research should focus on the synthesis and comprehensive cytotoxic evaluation of a library of pyridinyl-pyrrole derivatives to establish clear structure-activity relationships. Mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Such investigations will be instrumental in advancing the most promising candidates toward preclinical and, ultimately, clinical development.

References

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]

  • Demir, B., et al. (2018). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 18(12), 1735-1748.
  • Wikipedia. (2024). Apoptosis. Retrieved from [Link]

  • MDPI. (2023).
  • QIAGEN. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules. Retrieved from [Link]

  • The Cancer Researcher. (2024). Adventures with the MAPK pathway. Retrieved from [Link]

  • National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments, (57), 3299.
  • National Center for Biotechnology Information. (2018). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 19(1), 110.
  • National Center for Biotechnology Information. (2023). Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. Current Organic Chemistry, 27(1), 1-2.
  • National Center for Biotechnology Information. (2018). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. DARU Journal of Pharmaceutical Sciences, 26(1), 27-35.
  • National Center for Biotechnology Information. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology, 11, 671391.
  • Bio-Techne. (n.d.). Apoptosis Signal Transduction Pathway. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Overview of cell death signaling pathways. Cold Spring Harbor Perspectives in Biology, 3(12), a006009.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

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Validation

A Researcher's Guide to the Patent Landscape of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde Derivatives

For drug development professionals and medicinal chemists, understanding the intellectual property landscape is as critical as mastering the synthetic pathways. This guide provides an in-depth novelty assessment of 1-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and medicinal chemists, understanding the intellectual property landscape is as critical as mastering the synthetic pathways. This guide provides an in-depth novelty assessment of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde and its derivatives, offering a comparative analysis of existing patents and identifying potential "white space" for future innovation. We will delve into the established synthesis protocols, patented applications, and provide actionable experimental designs for exploring novel chemical entities.

The core scaffold, a substituted pyridinyl-pyrrole, is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological pathways due to its unique electronic and steric properties.[1][2] Our focus molecule, 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde (CAS 383136-14-9), serves as a crucial intermediate for more complex, biologically active molecules.[3][4]

The Innovation Assessment Workflow

A systematic approach is paramount to confidently assess novelty and avoid infringing on existing intellectual property. The process involves a multi-database search, structural and application-based clustering of results, and finally, the identification of unexplored chemical space.

G cluster_0 Phase 1: Data Aggregation cluster_1 Phase 2: Analysis & Comparison cluster_2 Phase 3: Strategy & Execution A Keyword & Structure Search (e.g., Google Patents, PubChem, SureChEMBL) B Data Extraction (Claims, Assignees, Applications) A->B C Structural Clustering (Group by core modifications) B->C D Application Analysis (Group by therapeutic area) B->D E Comparative Assessment (Identify overlaps and gaps) C->E D->E F Identify 'White Space' (Unclaimed structural variations) E->F G Design Novel Derivatives F->G H Experimental Synthesis & Validation G->H G cluster_0 Assay Components cluster_1 Reaction & Development cluster_2 Detection A HDAC Enzyme D Incubation: HDAC deacetylates substrate A->D B Fluorogenic Substrate (Acetylated) B->D C Test Compound (Potential Inhibitor) C->D Inhibits E Developer Addition: Cleaves deacetylated substrate D->E F Fluorescent Signal Released E->F G Measure Fluorescence (Inhibition = Low Signal) F->G

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Personal Protective Equipment (PPE) for 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde

A Senior Application Scientist's Guide to Laboratory Safety and Operational Planning This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational guidelines for...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Laboratory Safety and Operational Planning

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational guidelines for handling 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde. As no specific Safety Data Sheet (SDS) is readily available for this compound, this guide is constructed based on the precautionary principle. The recommendations are derived from the known hazards of its constituent chemical motifs: pyridine, pyrrole, and aldehyde functional groups. It is imperative to treat this compound as potentially hazardous and to supplement these guidelines with a thorough, site-specific risk assessment before commencing any work.

Hazard Assessment: A Chemist's Perspective

The risk profile of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde is inferred from its structure. This proactive assessment is crucial for anticipating and mitigating potential exposures.

  • Pyridine Moiety: Pyridine and its derivatives are often volatile, flammable liquids with a strong, unpleasant odor. They are typically harmful if inhaled, swallowed, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory system.[1][2][3]

  • Pyrrole Moiety: The pyrrole ring is a feature in many biologically active compounds. As a substance, pyrrole itself is a flammable liquid, toxic if swallowed, and can cause serious eye damage. It is also sensitive to air, light, and moisture.

  • Carbaldehyde Moiety: Aldehydes as a class can be irritants and sensitizers. Inhalation may lead to respiratory irritation, and skin contact can cause irritation.[4][5][6][7] The reactivity of the aldehyde group also necessitates careful handling to avoid unintended reactions.[8]

Based on this analysis, the compound should be handled as a volatile organic compound (VOC) that is potentially toxic, flammable, and irritating to the eyes, skin, and respiratory system.[9][10]

The Hierarchy of Controls: Engineering Safeguards First

Before selecting PPE, all necessary engineering and administrative controls must be in place. PPE is the last line of defense.[9]

cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for specific research) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Primary Engineering Control: All handling of 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[1][3] This is critical to minimize inhalation exposure to this likely volatile compound.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[10] Airflow should be regularly monitored.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible within a 10-second travel distance of the work area.[3]

Personal Protective Equipment (PPE) Protocol

A robust PPE plan is non-negotiable for protection against dermal, ocular, and respiratory exposure.

Protection TypeSpecific RecommendationsRationale and Best Practices
Eye & Face Protection Chemical safety goggles with side shields are mandatory. A full-face shield must be worn over goggles when handling larger quantities (>50 mL) or if there is a significant splash risk.[2]Protects against splashes and potential vapors. Standard safety glasses are insufficient.
Hand Protection Nitrile or neoprene gloves are recommended. Avoid latex gloves , as they offer poor resistance to many organic chemicals.[1]Provides a barrier against skin absorption. Always inspect gloves for tears or holes before use. Change gloves immediately if contamination is suspected and after each handling session.
Body Protection A flame-retardant laboratory coat, fully buttoned, is required. Wear long pants and closed-toe shoes.Protects skin and personal clothing from contamination. Flame-retardant material is recommended due to the potential flammability of pyridine and pyrrole derivatives.[2]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be required for specific, high-risk procedures such as cleaning up large spills outside of a fume hood.Use should be based on a formal risk assessment and requires proper fit-testing and training. For routine handling, a fume hood is the primary control.[10]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic workflow minimizes risk during all phases of handling.

Prep 1. Preparation - Don PPE - Verify Fume Hood - Assemble Materials Handle 2. Handling - Weighing/Dispensing - Solution Prep - Reaction Monitoring Prep->Handle Decon 3. Decontamination - Clean Glassware - Wipe Surfaces - Doff PPE Correctly Handle->Decon Waste 4. Waste Disposal - Segregate Waste - Label Container - Store Securely Decon->Waste

Caption: Logical workflow for safe chemical handling.

A. Preparation and Weighing:

  • Verify Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Material Staging: Gather all necessary equipment (spatulas, weigh boats, glassware) and place it inside the fume hood to minimize movement in and out of the controlled area.

  • Weighing: If the compound is a solid, handle it gently to avoid creating dust. Use a dedicated spatula. If it is a liquid, dispense it slowly to prevent splashing. Keep the primary container sealed when not in use.

B. During the Experiment:

  • Labeling: Clearly label all vessels containing the compound with its full name and appropriate hazard warnings.

  • Containment: Perform all reactions in appropriate glassware within the fume hood. Keep reaction vessels covered where possible (e.g., with a septum) to contain vapors.

  • Monitoring: Avoid working alone. Ensure another person is aware of the work being conducted.[11]

C. Post-Experiment Decontamination:

  • Quenching: Safely quench any reactive mixtures before cleaning.

  • Surface Cleaning: Decontaminate all surfaces and equipment that may have come into contact with the chemical. A common procedure is to wipe down surfaces with an appropriate solvent (e.g., ethanol) followed by soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: remove gloves first, followed by the face shield/goggles, and then the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Incident TypeEmergency Response Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention.[3][12]
Eye Contact Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[3][12]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water if the person is conscious. Seek immediate medical attention.[2]
Small Spill (<100 mL) Inside a fume hood: Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled hazardous waste container. Decontaminate the area.
Large Spill (>100 mL) Outside a fume hood: Evacuate the immediate area and alert others. Secure the area to prevent entry. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[3]

Disposal Plan: Responsible Waste Management

All waste containing 1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory violations.[13]

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste (reaction mixtures, solvent rinses) in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[3]

    • Solid Waste: Collect contaminated solid waste (e.g., used absorbent material, weigh boats) in a separate, sealed, and labeled container.

    • Contaminated PPE: Contaminated gloves, lab coats, and other disposable items should be placed in a sealed bag, labeled as hazardous waste, and disposed of according to institutional protocols.[13]

  • Container Management:

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[13]

    • Closure: Keep waste containers securely closed at all times, except when adding waste.[14]

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, preferably in secondary containment, away from ignition sources.[3]

    • Disposal Route: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Never pour this chemical down the drain or dispose of it in the regular trash. [12][15]

References

  • Fent, K. W., et al. (2015). Volatile Organic Compounds Off-gassing from Firefighters' Personal Protective Equipment Ensembles after Use. Journal of Occupational and Environmental Hygiene, 12(9), 591-601. [Link]

  • Tang, X., et al. (2022). Characterizing volatile organic compounds from personal protective equipment users: Implications to cleanroom air quality and occupational health. Building and Environment, 223, 109483. [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

  • Diversitech. (2023). How to Keep Workers Safe From the Dangers of Volatile Organic Compounds (VOCs). [Link]

  • International Enviroguard. (2023). VOC Safety for Industrial Workers. [Link]

  • Fent, K. W., et al. (2015). Volatile Organic Compounds Off-gassing from Firefighters' Personal Protective Equipment Ensembles after Use. ResearchGate. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Alfa Aesar. (2025). Pyrrole-2-carboxaldehyde Safety Data Sheet. [Link]

  • Chemistry LibreTexts. (2025). Lab 4 - Aldehydes and Ketones. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. [Link]

  • Al-Mustaqbal University College. (2021). Experimental No. (13) Aldehydes and ketones. [Link]

  • Cole-Parmer. (n.d.). 1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde Material Safety Data Sheet. [Link]

  • Google Patents. (n.d.).
  • MeitY OLabs. (2016). Tests for Aldehyde. [Link]

  • Save My Exams. (2024). Testing Aldehydes & Ketones | AQA A Level Chemistry Revision Notes 2015. [Link]

  • ResearchGate. (2013). An Efficient and Green Procedure for Synthesis of Pyrrole Derivatives by Paal-Knorr Condensation Using Sodium Dodecyl Sulfate in Aqueous Micellar. [Link]

  • Chemistry LibreTexts. (2024). 19.2: Preparing Aldehydes and Ketones. [Link]

  • Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-468. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. [Link]

  • TSI Journals. (n.d.). Exploration of heterocyclic compounds from bio waste sugars: a Review. [Link]

  • Boston University. (2016). Chemical Waste Management Guide. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde
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1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde
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